molecular formula C6H12O4S B3046770 Tetrahydro-2H-pyran-3-YL methanesulfonate CAS No. 129888-63-7

Tetrahydro-2H-pyran-3-YL methanesulfonate

Cat. No.: B3046770
CAS No.: 129888-63-7
M. Wt: 180.22
InChI Key: ZKFXSGOGYHXYDT-UHFFFAOYSA-N
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Description

Tetrahydro-2H-pyran-3-YL methanesulfonate is a useful research compound. Its molecular formula is C6H12O4S and its molecular weight is 180.22. The purity is usually 95%.
BenchChem offers high-quality Tetrahydro-2H-pyran-3-YL methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrahydro-2H-pyran-3-YL methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxan-3-yl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4S/c1-11(7,8)10-6-3-2-4-9-5-6/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFXSGOGYHXYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1CCCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30697048
Record name Oxan-3-yl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129888-63-7
Record name Oxan-3-yl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Strategic Application of Tetrahydro-2H-pyran-3-yl Methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Tetrahydro-2H-pyran-3-yl methanesulfonate (CAS: 129888-63-7) acts as a critical electrophilic building block in modern drug discovery. Unlike its more common isomer, the 4-substituted tetrahydropyran (THP), the 3-substituted variant introduces a chiral center, offering vectors for stereochemical exploration in Structure-Activity Relationship (SAR) studies.

This guide details the synthesis, characterization, and handling of this intermediate. The methanesulfonate (mesylate) group transforms the relatively inert hydroxyl of tetrahydro-2H-pyran-3-ol into a highly reactive leaving group (approx. 10⁶ times more reactive than the corresponding acetate), facilitating S_N2 substitution reactions under mild conditions.

Key Application Vectors:

  • Medicinal Chemistry: Introduction of the THP ring to modulate lipophilicity (

    
    ) and metabolic stability.
    
  • Material Science: Synthesis of liquid crystal intermediates requiring non-aromatic polar cores.

  • Process Safety: Management of alkyl mesylates as Potential Genotoxic Impurities (PGIs).

Retrosynthetic Analysis & Reaction Design

The synthesis is a direct sulfonylation of the secondary alcohol. The choice of reagents is dictated by the need to prevent elimination (E2) side reactions, which are favored by the acidic protons adjacent to the oxygen in the THP ring.

Reaction Pathway Diagram

SynthesisWorkflow Start Tetrahydro-2H-pyran-3-ol (Starting Material) Reagents MsCl (1.2 eq) Et3N (1.5 eq) DCM, 0°C Start->Reagents Activation Intermediate Sulfene Intermediate (Transient) Reagents->Intermediate Elimination-Addition (Mechanism A) Product Tetrahydro-2H-pyran-3-yl methanesulfonate (Target) Reagents->Product Direct Subst. (Mechanism B) Intermediate->Product Workup Aq. Quench & Extraction (Removal of Et3N·HCl) Product->Workup Purification

Figure 1: Reaction workflow for the mesylation of tetrahydro-2H-pyran-3-ol. The reaction proceeds via nucleophilic attack on the sulfonyl chloride sulfur.

Experimental Protocol: Synthesis

Safety Alert: Methanesulfonyl chloride (MsCl) is lachrymatory and corrosive. The product is a potential alkylating agent (PGI). All operations must be performed in a fume hood.

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[1]Role
Tetrahydro-2H-pyran-3-ol 102.131.0Substrate
Methanesulfonyl Chloride (MsCl) 114.551.2Electrophile
Triethylamine (Et₃N) 101.191.5Base (HCl scavenger)
Dichloromethane (DCM) -10 VolSolvent
Step-by-Step Methodology
  • Setup: Charge a dry 3-neck round-bottom flask with Tetrahydro-2H-pyran-3-ol (1.0 eq) and anhydrous DCM (10 volumes). Nitrogen sparging is recommended to remove ambient moisture.

  • Base Addition: Cool the solution to 0–5 °C using an ice/water bath. Add Triethylamine (1.5 eq) dropwise over 10 minutes. Note: Exothermic reaction; monitor internal temperature.

  • Mesylation: Add Methanesulfonyl chloride (1.2 eq) dropwise via a pressure-equalizing addition funnel over 30 minutes. Maintain temperature < 10 °C .

    • Mechanistic Insight: Slow addition prevents the formation of sulfene-derived impurities and controls the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours.

    • IPC (In-Process Control): Monitor by TLC (30% EtOAc/Hexane). Stain with KMnO₄ (alcohol oxidizes; mesylate is UV active if visualized or stains faintly).

  • Quench & Workup:

    • Quench with water (5 volumes) at 0 °C.

    • Separate phases.[2] Extract aqueous layer with DCM (2 x 5 volumes).

    • Wash combined organics with 1M HCl (to remove residual Et₃N), followed by sat. NaHCO₃ and Brine.[3]

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo at < 40 °C.

  • Purification: The crude mesylate is often sufficiently pure (>95%) for subsequent steps. If necessary, purify via rapid filtration through a silica plug (eluent: DCM/EtOAc) to avoid hydrolysis on acidic silica.

Characterization & Quality Control

The conversion of the hydroxyl group to a mesylate is distinctively marked by the appearance of the sulfonate methyl singlet and the downfield shift of the methine proton.

NMR Diagnostics (Predicted)
NucleusShift (δ ppm)MultiplicityAssignmentDiagnostic Value
¹H 3.05Singlet (3H)-OSO₂CH₃ Definitive confirmation of mesyl group incorporation.
¹H 4.60 – 4.80Multiplet (1H)CH -OMs (C3)Significant downfield shift from alcohol precursor (~3.6 ppm).
¹H 3.50 – 3.90Multiplet (2H)CH ₂-O (C2/C6)Ring protons adjacent to ether oxygen.
¹³C ~38.5--OSO₂C H₃Characteristic methyl carbon signal.
¹³C ~78.0-C -OMs (C3)Carbon bearing the leaving group.
Mass Spectrometry
  • Ionization: ESI+ (often weak molecular ion).

  • Observed Mass: [M+H]⁺ = 181.05 (Calc). Frequently observed as [M+Na]⁺ = 203.03 or [M+NH₄]⁺ = 198.08 depending on buffer.

Handling, Stability & Safety (PGI Assessment)

Genotoxicity Alert

Alkyl mesylates are classified as Cohort of Concern compounds under ICH M7 guidelines due to their ability to alkylate DNA.

  • Control Strategy: If this compound is an intermediate, demonstrate its purge (rejection) in subsequent steps.

  • Analytical: Develop a GC-MS or LC-MS/MS method capable of detecting ppm-level residues in the final API.

Stability
  • Hydrolysis: Mesylates are susceptible to hydrolysis in the presence of moisture/heat, reverting to the alcohol and methanesulfonic acid.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen).

Application Case Study: Nucleophilic Substitution

The primary utility of Tetrahydro-2H-pyran-3-yl methanesulfonate is to install the THP ring onto amines, thiols, or carbon nucleophiles.

Divergent Synthesis Pathway

ApplicationPath Mesylate THP-3-yl Methanesulfonate (Electrophile) Prod_Amine N-(THP-3-yl) Amine (Secondary Amine) Mesylate->Prod_Amine K2CO3, DMF 60°C (SN2) Prod_Thiol S-(THP-3-yl) Thioether Mesylate->Prod_Thiol Cs2CO3, MeCN RT (SN2) Prod_Carbon C-Alkylated THP Mesylate->Prod_Carbon NaH, THF Reflux Amine Primary Amine (R-NH2) Amine->Prod_Amine Thiol Thiol (R-SH) Thiol->Prod_Thiol Malonate Diethyl Malonate (NaH) Malonate->Prod_Carbon

Figure 2: Divergent application of the mesylate in S_N2 coupling reactions. Conditions must be optimized to favor inversion of configuration at the C3 center.

References

  • Boron Molecular . Certificate of Analysis: Tetrahydro-2H-pyran-3-yl methanesulfonate (CAS 129888-63-7).[1] Retrieved from

  • Organic Syntheses . General Procedure for Alcohol to Mesylate using MsCl. Org. Synth. 2023.[4] Retrieved from

  • European Medicines Agency (EMA) . ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities. Retrieved from

  • ChemicalBook . Tetrahydro-2H-pyran-3-ol Properties and Synthesis. Retrieved from

  • National Institutes of Health (NIH) . Genotoxicity and carcinogenicity of regulated and emerging disinfection by-products. PubMed. Retrieved from

Sources

Tetrahydro-2H-pyran-3-YL methanesulfonate CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

Identity & Physicochemical Profile[1][2][3][4]

Tetrahydro-2H-pyran-3-yl methanesulfonate is a specialized electrophilic building block used in medicinal chemistry to introduce the tetrahydropyran-3-yl motif. This moiety is increasingly valued in drug design for its ability to modulate lipophilicity (


) and improve metabolic stability compared to carbocyclic analogs.
Core Identifiers
AttributeDetail
CAS Number 129888-63-7 (Racemic)
Synonyms 3-Mesyloxytetrahydropyran; Tetrahydro-2H-pyran-3-ol methanesulfonate; THP-3-OMs
IUPAC Name (Tetrahydro-2H-pyran-3-yl) methanesulfonate
SMILES CS(=O)(=O)OC1CCCOC1
InChI Key Predicted based on structure
Physicochemical Properties
PropertyValue / Description
Molecular Formula

Molecular Weight 180.22 g/mol
Physical State Colorless to pale yellow oil (typically) or low-melting solid
Solubility Soluble in DCM, THF, Ethyl Acetate, Chloroform
Stability Moisture sensitive; prone to hydrolysis.[1] Thermally labile (elimination risk).
Stereochemistry Contains one chiral center at C3. Available as racemate or enantiopure forms (R/S).

Synthetic Utility & Applications

The primary utility of tetrahydro-2H-pyran-3-yl methanesulfonate lies in its role as an alkylating agent . The methanesulfonate (mesylate) group converts the poor leaving group of the parent alcohol (hydroxyl) into a highly reactive leaving group (


 of conjugate acid 

), facilitating nucleophilic substitution.
Key Transformations
  • N-Alkylation: Reaction with secondary amines to form tertiary amines (common in CNS-active compounds).

  • S-Alkylation: Reaction with thiols/thiolates to form thioethers.

  • Azidation: Displacement by sodium azide (

    
    ) to yield 3-azidotetrahydropyran, a precursor to primary amines via Staudinger reduction.
    
  • Finkelstein Reaction: Conversion to the iodide or bromide for altered reactivity profiles.

Mechanistic Considerations
  • SN2 Pathway: As a secondary electrophile, the reaction with good nucleophiles proceeds primarily via an

    
     mechanism, resulting in the inversion of configuration . If the starting mesylate is (R), the product will predominantly be (S).
    
  • E2 Competition: The basicity of the nucleophile or reaction conditions can trigger

    
     elimination, yielding 3,4-dihydro-2H-pyran (enrol ether) or 3,6-dihydro-2H-pyran.
    

Synthesis Protocol

The standard preparation involves the mesylation of tetrahydro-2H-pyran-3-ol. This reaction is exothermic and requires careful temperature control to prevent side reactions.

Reagents & Materials
  • Substrate: Tetrahydro-2H-pyran-3-ol (1.0 equiv)

  • Reagent: Methanesulfonyl chloride (MsCl) (1.1 - 1.2 equiv)

  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (1.5 equiv)
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 equiv, optional to accelerate rate)

Step-by-Step Methodology
  • Setup: Charge a flame-dried round-bottom flask with Tetrahydro-2H-pyran-3-ol and anhydrous DCM under an inert atmosphere (

    
     or 
    
    
    
    ).
  • Cooling: Cool the solution to 0°C using an ice/water bath.

  • Base Addition: Add triethylamine (or DIPEA) dropwise.

  • Reagent Addition: Add Methanesulfonyl chloride (MsCl) dropwise via syringe or addition funnel over 15–30 minutes. Note: Maintain internal temperature < 5°C to minimize elimination.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or LCMS (Mesylates are often not UV active; stain with

    
     or Iodine).
    
  • Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract the aqueous layer with DCM (2x).

    • Wash combined organics with water and brine.

    • Dry over anhydrous

      
       or 
      
      
      
      .
  • Purification: Concentrate in vacuo at low temperature (< 40°C). The crude oil is often sufficiently pure (>95%) for subsequent steps. If purification is needed, rapid column chromatography on silica gel (EtOAc/Hexanes) is possible, but the compound can degrade on acidic silica.

Synthesis Workflow Diagram

SynthesisWorkflow Start Tetrahydro-2H-pyran-3-ol (Substrate) Reagents MsCl + Et3N (in DCM, 0°C) Start->Reagents  Activation   Intermediate Reaction Mixture (Stir 2-4h @ RT) Reagents->Intermediate  Mesylation   Workup Workup: NaHCO3 Wash -> Dry -> Conc. Intermediate->Workup  Completion   Product Tetrahydro-2H-pyran-3-yl methanesulfonate (Yield: 85-95%) Workup->Product  Isolation  

Figure 1: Standard synthetic workflow for the mesylation of tetrahydro-2H-pyran-3-ol.

Reactivity & Stability Logic

Understanding the reactivity profile is crucial for optimizing yields in downstream applications.

Reaction Pathways[7][8][9]

Reactivity Mesylate THP-3-OMs (Electrophile) SN2_Product 3-Substituted THP (Inversion of Config.) Mesylate->SN2_Product SN2 (Major) E2_Product Dihydropyrans (Elimination Side Product) Mesylate->E2_Product E2 (Minor/Competing) Nu Nucleophile (Nu-) (Amine, Thiol, Azide) Nu->SN2_Product Base Strong Base / Heat Base->E2_Product

Figure 2: Competing reaction pathways: Nucleophilic substitution (


) vs. Elimination (

).
Critical Stability Factors
  • Thermal Instability: Mesylates of secondary alcohols can undergo thermal elimination. Do not heat above 60°C–80°C without solvent. Distillation is generally not recommended; use crude if possible.

  • Hydrolytic Sensitivity: In the presence of water and heat, the mesylate hydrolyzes back to the alcohol and methanesulfonic acid. Store under anhydrous conditions.

Safety & Handling (E-E-A-T)

WARNING: Genotoxicity Hazard Alkyl mesylates are classified as Potential Genotoxic Impurities (PGIs) . They are direct-acting alkylating agents capable of reacting with DNA.

  • Engineering Controls: Handle exclusively in a fume hood. Use a glove box for weighing if available.

  • PPE: Double nitrile gloves, safety goggles, and lab coat are mandatory.

  • Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to quench the alkylating potential before cleanup.

  • Storage: Store at 2–8°C (refrigerated) under an inert atmosphere (Argon/Nitrogen). Protect from moisture.[2][3]

References

  • Boron Molecular . (n.d.). Tetrahydro-2H-pyran-3-yl methanesulfonate Product Page. Retrieved from [Link]

  • ChemSrc . (2025). Tetrahydro-2H-pyran-4-yl methanesulfonate (Isomer Analog Reference). Retrieved from [Link]

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for Tetrahydro-2H-pyran-3-ol (Precursor). Retrieved from [Link]

Sources

Technical Deep Dive: Mechanism and Utility of Tetrahydro-2H-pyran-3-yl Methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mechanism of Action of Tetrahydro-2H-pyran-3-yl Methanesulfonate Content Type: Technical Whitepaper / Deep Dive Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

Tetrahydro-2H-pyran-3-yl methanesulfonate (THP-3-OMs) is a specialized electrophilic building block used primarily in medicinal chemistry to introduce the tetrahydro-2H-pyran-3-yl moiety into pharmacophores. Unlike its more common 4-isomer, the 3-isomer introduces a chiral center and a specific vector of polarity that can critically influence the metabolic stability and solubility of drug candidates.

This guide analyzes the mechanistic behavior of THP-3-OMs, focusing on its reactivity profile as a secondary electrophile within a heterocyclic system. The compound operates predominantly via an


 nucleophilic substitution mechanism , subject to strict conformational gating imposed by the pyran ring's chair geometry.

Molecular Architecture & Reactivity Profile

Structural Analysis

The compound consists of a tetrahydropyran (THP) ring with a methanesulfonate (mesylate) leaving group at the C3 position.

  • Leaving Group: The mesylate (

    
    ) is a "super-leaving group" (
    
    
    
    of conjugate acid
    
    
    ), significantly more reactive than halides (Cl, Br) for secondary centers.
  • Electronic Environment: The C3 position is

    
     to the ring oxygen. The inductive electron-withdrawal (
    
    
    
    effect) of the oxygen atom increases the electrophilicity of C3 compared to a carbocyclic analogue (e.g., cyclohexyl mesylate). However, this also introduces dipole-dipole interactions that can influence transition state energy.
Conformational Gating (The "Axial" Rule)

The reactivity of THP-3-OMs is governed by the Curtin-Hammett principle. The ring exists in a dynamic equilibrium between two chair conformations:

  • Equatorial-OMs: Sterically more stable but kinetically inert toward

    
    .
    
  • Axial-OMs: Less stable but highly reactive .

Why the Axial Conformer Reacts Faster: For an


 reaction, the nucleophile must attack the 

antibonding orbital from the backside (180° trajectory).
  • Attack on Equatorial LG: Requires the nucleophile to approach from inside the ring (axial trajectory), leading to severe steric clash with the C5-axial hydrogen (1,3-diaxial interaction).

  • Attack on Axial LG: Allows the nucleophile to approach from the equatorial direction, which is sterically unencumbered.[1]

Therefore, even if the equatorial conformer dominates the ground state population, the reaction proceeds almost exclusively through the axial conformer .

Mechanism of Action

Primary Pathway: Nucleophilic Substitution

The reaction follows a concerted bimolecular substitution mechanism.[2][3]

  • Activation: The mesylate group polarizes the C3-O bond, creating a distinct electrophilic center at C3.

  • Nucleophilic Attack: A nucleophile (Nu) attacks C3 from the face opposite to the mesylate.

  • Transition State: A pentacoordinate transition state is formed where the Nu-C3 bond forms synchronously with C3-OMs bond cleavage.

  • Inversion: The stereocenter at C3 undergoes Walden inversion. If the starting material is (3R), the product will generally be (3S) (assuming priority rules remain constant).

Competing Pathway: E2 Elimination

Due to the secondary nature of the carbon and the basicity of many nucleophiles (or bases used like


), E2 elimination  is the primary side reaction.
  • Product: 3,4-dihydro-2H-pyran (via abstraction of H4) or 3,6-dihydro-2H-pyran (via abstraction of H2).

  • Mitigation: Use polar aprotic solvents (DMF, DMSO) and "soft" nucleophiles to favor

    
     over E2.
    
Mechanistic Visualization

The following diagram illustrates the kinetic competition and the conformational requirement for the reaction.

ReactionMechanism Start THP-3-OMs (Equatorial Conformers) Axial THP-3-OMs (Axial Conformer) *Reactive Species* Start->Axial Ring Flip (Equilibrium) TS_SN2 Transition State (Pentacoordinate) Axial->TS_SN2 + Nucleophile (Backside Attack) Elimination Dihydropyran (Side Product) Axial->Elimination + Base (E2 Pathway) Product Substituted THP (Inverted Configuration) TS_SN2->Product SN2 Pathway

Caption: Kinetic pathway showing the necessity of the axial conformation for substitution and the divergence to elimination.

Experimental Protocols (Self-Validating)

Synthesis of Tetrahydro-2H-pyran-3-yl Methanesulfonate

This protocol converts the commercially available alcohol to the mesylate.

Reagents:

  • Tetrahydro-2H-pyran-3-ol (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (

    
    ) (1.5 equiv)
    
  • Dichloromethane (DCM) [Anhydrous]

Procedure:

  • Setup: Charge a round-bottom flask with Tetrahydro-2H-pyran-3-ol and anhydrous DCM. Cool to 0°C under

    
     atmosphere.
    
  • Base Addition: Add

    
     dropwise. Stir for 10 minutes.
    
  • Activation: Add MsCl dropwise via syringe pump or addition funnel to control exotherm. Maintain temp < 5°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Validation: Monitor by TLC (stain with

    
    ; alcohol oxidizes/stains, mesylate is often faint) or LC-MS.
    
  • Workup: Quench with saturated

    
    . Extract with DCM. Wash organics with 1M HCl (to remove amine), then brine. Dry over 
    
    
    
    .
  • Isolation: Concentrate in vacuo. The product is typically a colorless to pale yellow oil. Note: Mesylates are thermally unstable; do not heat above 40°C during concentration.

General Nucleophilic Substitution Protocol

This protocol describes the installation of the THP-3-yl group onto a heterocycle (e.g., Pyrazole, Phenol).

Reagents:

  • Nucleophile (e.g., Pyrazole derivative) (1.0 equiv)

  • THP-3-OMs (1.2 - 1.5 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (3.0 equiv)
  • Solvent: DMF or DMSO (Anhydrous)

Procedure:

  • Dissolution: Dissolve the nucleophile in DMF (0.2 M concentration).

  • Deprotonation: Add the carbonate base. Stir at RT for 30 mins to ensure deprotonation (if acidic proton present).

  • Addition: Add THP-3-OMs (neat or as DMF solution).

  • Heating: Heat the reaction to 80-90°C .

    • Expert Insight: Secondary mesylates are sluggish. Heat is required to overcome the steric barrier of the ring and the activation energy of the secondary center.

  • Validation: Monitor by LC-MS. Look for the mass of [Nu + 85 Da] (Pyran ring addition).

  • Workup: Dilute with water (dissolves DMF/salts). Extract with EtOAc.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Sluggish

on secondary carbon.
Switch solvent to DMSO (higher dielectric constant). Increase temp to 100°C. Add NaI (0.1 equiv) to form transient, more reactive iodide (Finkelstein condition).
Elimination Product Base is too strong or temp too high.Use a weaker base (e.g.,

if Nu is strong). Lower temperature. Ensure Nu is "soft" (e.g., thiols, azides).
Hydrolysis (Alcohol formation) Wet solvent (OH⁻ acts as Nu).Use strictly anhydrous DMF/DMSO (store over molecular sieves).
Racemization

character or double inversion.
Ensure strictly basic conditions to suppress carbocation formation.

References

  • Synthesis of LRRK2 Inhibitors: Patent WO2015113452A1. Describes the alkylation of pyrazoles using tetrahydro-2H-pyran-3-yl methanesulfonate in DMF at 90°C.

  • Synthesis of CXCR2 Inhibitors: Patent WO2015181186A1. Details the use of THP-3-OMs for alkylating thiols/phenols.

  • Conformational Effects in Pyran Rings: Beilstein J. Org. Chem. 2018, 14, 2520–2528. Discusses the conformational preferences (axial vs equatorial) in halogenated pyrans.

  • Nucleophilic Substitution Principles: Chemistry LibreTexts. "Factors Affecting SN2 Reactions" - covers the retardation effect of beta-branching and steric hindrance in rings.

  • Synthesis of Triple Uptake Inhibitors: PMC Article. Describes the synthesis of chiral pyran-based inhibitors using mesylate intermediates.

Sources

Technical Guide: Preparation and Optimization of Tetrahydro-2H-pyran-3-yl Methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature review on the preparation of Tetrahydro-2H-pyran-3-YL methanesulfonate Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide details the synthesis, optimization, and characterization of Tetrahydro-2H-pyran-3-yl methanesulfonate (CAS: 129888-63-7). As a critical electrophilic building block in medicinal chemistry, this compound serves as a gateway to introducing the tetrahydro-2H-pyran-3-yl moiety—a valuable bioisostere for cyclohexyl or phenyl rings that offers improved aqueous solubility and distinct metabolic stability profiles. This document synthesizes established protocols with field-proven optimization strategies to ensure high-yield, reproducible production.

Strategic Retrosynthesis & Mechanistic Insight

The preparation of tetrahydro-2H-pyran-3-yl methanesulfonate is classically approached via the sulfonylation of its corresponding alcohol, tetrahydro-2H-pyran-3-ol .

Retrosynthetic Disconnection

The C–O bond formation is driven by the activation of the hydroxyl group. The precursor, tetrahydro-2H-pyran-3-ol, is typically accessed via the hydroboration-oxidation of 3,4-dihydro-2H-pyran (DHP), ensuring the anti-Markovnikov hydration required to place the hydroxyl group at the 3-position rather than the 2-position (hemiacetal).

Retrosynthesis Target Tetrahydro-2H-pyran-3-yl methanesulfonate (Target) Alcohol Tetrahydro-2H-pyran-3-ol (Precursor) Target->Alcohol Mesylation (MsCl, Base) DHP 3,4-Dihydro-2H-pyran (Starting Material) Alcohol->DHP Hydroboration-Oxidation (B2H6, H2O2/NaOH)

Figure 1: Retrosynthetic pathway accessing the target mesylate from commercially available enol ethers.

Reaction Mechanism: Sulfene vs. Direct Substitution

While often simplified as a nucleophilic substitution, the reaction of methanesulfonyl chloride (MsCl) with secondary alcohols in the presence of tertiary amines (like triethylamine) often proceeds via a Sulfene intermediate (


) generated by E1cB elimination of HCl from MsCl. This highly electrophilic species undergoes rapid addition by the alcohol. Understanding this pathway is critical for controlling side reactions, particularly when using hindered bases.

Experimental Protocol

The following protocol is designed for a 10.0 g scale synthesis, optimized for yield and purity without the need for chromatographic purification in most cases.

Materials & Reagents
ReagentEquiv.RoleCritical Parameter
Tetrahydro-2H-pyran-3-ol 1.0SubstrateMust be dry (<0.1% water)
Methanesulfonyl Chloride (MsCl) 1.2 - 1.5ElectrophileFreshly distilled or high purity; lachrymator
Triethylamine (TEA) 1.5 - 2.0BaseAcid scavenger; must be excess
Dichloromethane (DCM) 10-15 VolSolventAnhydrous; maintains solubility
4-DMAP 0.05CatalystOptional; accelerates sluggish reactions
Step-by-Step Procedure
Step 1: Reactor Setup and Solvation
  • Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Charge Tetrahydro-2H-pyran-3-ol (10.0 g, 97.9 mmol) and anhydrous DCM (100 mL).

  • Add Triethylamine (20.5 mL, 147 mmol) in one portion.

  • Cool the reaction mixture to 0 °C using an ice/water bath. Note: Cooling is mandatory to control the exothermic nature of the subsequent addition.

Step 2: Controlled Addition
  • Charge the addition funnel with Methanesulfonyl chloride (13.5 g, 9.1 mL, 117 mmol) diluted in DCM (10 mL).

  • Add the MsCl solution dropwise over 30–45 minutes .

    • Process Control: Maintain internal temperature < 5 °C. Rapid addition leads to impurity formation and potential thermal runaway.

  • Upon completion of addition, allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and allow to warm to room temperature (20–25 °C) .

  • Stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or GC-MS. The starting alcohol spot (polar) should disappear, replaced by the less polar mesylate.

Step 3: Workup and Isolation
  • Quench: Carefully add water (50 mL) to the reaction mixture while stirring.

  • Phase Separation: Transfer to a separatory funnel. Separate the organic layer.[1][2][3]

  • Acid Wash: Wash the organic layer with 1M HCl (2 x 50 mL) to remove excess TEA and amine salts. Caution: Exothermic neutralization.

  • Base Wash: Wash with saturated NaHCO₃ (2 x 50 mL) to neutralize residual acid.

  • Brine Wash: Wash with saturated NaCl (50 mL).

  • Drying: Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄ for 30 minutes. Filter off the desiccant.

  • Concentration: Concentrate the filtrate under reduced pressure (Rotavap) at < 40 °C. High heat can cause thermal decomposition of secondary mesylates.

Step 4: Product Characterization

The resulting oil often solidifies upon standing or cooling.

  • Yield: Expected 85–95% (approx. 15–17 g).

  • Appearance: Colorless to pale yellow oil/low-melting solid.

  • Storage: Store at 2–8 °C under inert atmosphere. Moisture sensitive.

Workflow Visualization

Workflow Start Start: THP-3-ol + DCM + TEA Cool Cool to 0°C Start->Cool Add Dropwise Addition of MsCl (Maintain T < 5°C) Cool->Add React Warm to RT Stir 2-4 Hours Add->React Quench Quench with Water React->Quench Wash Wash: 1M HCl -> NaHCO3 -> Brine Quench->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry End Final Product: THP-3-yl Methanesulfonate Dry->End

Figure 2: Operational workflow for the mesylation process.

Process Optimization & Troubleshooting

Impurity Profile
ImpurityOriginRemediation
THP-3-Cl (Chloride) Substitution of -OMs by Cl⁻Avoid high temperatures during reaction; do not use HCl gas; ensure adequate dilution.
Elimination Product (Dihydropyran) E2 elimination by excess baseKeep temperature low; avoid highly hindered/strong bases if elimination is observed (rare with TEA).
Hydrolyzed MsCl Wet solventsEnsure DCM is anhydrous; use fresh MsCl.
Stereochemical Considerations

Tetrahydro-2H-pyran-3-ol possesses a chiral center at C3.

  • Racemic Synthesis: If starting with racemic alcohol, the mesylate will be racemic.

  • Chiral Synthesis: The mesylation reaction generally proceeds with retention of configuration at the C3 carbon because the C-O bond is not broken. However, subsequent nucleophilic substitution (SN2) on this mesylate will result in inversion of configuration .

    • Example: (R)-THP-3-OH

      
       (R)-THP-3-OMs 
      
      
      
      (S)-3-Amino-THP (after displacement).

Safety & Handling (E-E-A-T)

  • Methanesulfonyl Chloride: Highly toxic lachrymator and corrosive. Reacts violently with water. Handle only in a fume hood.

  • Exotherm Control: The reaction of MsCl with amines is highly exothermic. Failure to cool the reactor can lead to solvent boiling and loss of containment.

  • Waste Disposal: Aqueous washes contain TEA-HCl and methanesulfonic acid salts. Neutralize before disposal.

References

  • Preparation of Tetrahydro-2H-pyran-3-ol: Brown, H. C.; Zweifel, G. "Hydroboration. VII. Directive Effects in the Hydroboration of Olefins." J. Am. Chem. Soc.[4][5]1960 , 82, 4708–4712. Link

  • General Mesylation Protocol: Crossland, R. K.; Servis, K. L. "A Facile Synthesis of Methanesulfonate Esters." J. Org. Chem.1970 , 35, 3195–3196. Link

  • Sulfene Mechanism: King, J. F. "Return of Sulfenes." Acc.[2][6] Chem. Res.1975 , 8, 10–17. Link

  • Application in Drug Design (THP Scaffolds): Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." J. Med. Chem.2011 , 54, 2529–2591. Link

  • CAS Registry Data: Tetrahydro-2H-pyran-3-yl methanesulfonate (CAS 129888-63-7).[7] SciFinder / Chemical Abstracts Service.

Sources

The Stereochemical Landscape of Tetrahydro-2H-pyran-3-yl Methanesulfonate: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

The tetrahydropyran (THP) ring is a ubiquitous scaffold in a multitude of natural products and pharmaceutical agents, rendering it a cornerstone of modern drug discovery and organic synthesis.[1] The stereochemical arrangement of substituents on this saturated oxygen-containing heterocycle profoundly dictates its three-dimensional conformation, which in turn governs its molecular recognition and biological activity. This technical guide provides an in-depth exploration of the stereochemistry of tetrahydro-2H-pyran-3-yl methanesulfonate, a key chiral building block. We will delve into its stereospecific synthesis, conformational analysis, and the critical role of its stereochemistry in directing the outcome of subsequent chemical transformations, offering field-proven insights for researchers, scientists, and drug development professionals.

Foundational Principles: Chirality and Conformation in the Tetrahydropyran Ring

The stereochemistry of tetrahydro-2H-pyran-3-yl methanesulfonate is fundamentally dictated by the chiral center at the C3 position. The presence of this stereocenter gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers.

The tetrahydropyran ring itself is not planar and, to minimize angle and torsional strain, predominantly adopts a chair conformation, analogous to cyclohexane.[1] In this chair form, substituents can occupy either an axial (ax) or an equatorial (eq) position. The relative stability of these conformers is influenced by steric and stereoelectronic effects. For a monosubstituted tetrahydropyran at the C3 position, the substituent generally prefers the equatorial position to minimize 1,3-diaxial interactions.

The interplay between the chirality at C3 and the conformational preferences of the THP ring is paramount in understanding the reactivity and biological interactions of its derivatives.

Enantioselective Synthesis of the Precursor: (R)- and (S)-Tetrahydro-2H-pyran-3-ol

The synthesis of enantiomerically pure tetrahydro-2H-pyran-3-yl methanesulfonate begins with the preparation of the corresponding chiral alcohol, tetrahydro-2H-pyran-3-ol. Various asymmetric strategies can be employed to achieve high enantioselectivity.

One effective approach involves the organocatalytic domino Michael-hemiacetalization reaction.[2] This method allows for the construction of the tetrahydropyran ring with control over multiple stereocenters.

Below is a representative workflow for the enantioselective synthesis of a substituted tetrahydro-2H-pyran-3-ol derivative, which can be adapted for the synthesis of the parent compound.

G cluster_0 Enantioselective Synthesis Workflow start α-Hydroxymethyl nitroalkene michael Domino Michael- Hemiacetalization start->michael dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->michael catalyst Chiral Organocatalyst (e.g., prolinol derivative) catalyst->michael Catalyzes enantioselective Michael addition thp_ol Polyfunctionalized Tetrahydro-2H-pyran-3-ol michael->thp_ol

Caption: Workflow for organocatalytic enantioselective synthesis of a tetrahydro-2H-pyran-3-ol derivative.

Conversion to the Methanesulfonate: A Key Transformation

With the enantiomerically pure alcohol in hand, the next step is the conversion to the methanesulfonate (mesylate). This is a crucial transformation as it converts the hydroxyl group, a poor leaving group, into a good leaving group, facilitating subsequent nucleophilic substitution reactions.

The reaction is typically carried out using methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (Et3N) or pyridine, in an aprotic solvent like dichloromethane (DCM).[3]

Experimental Protocol: Mesylation of Tetrahydro-2H-pyran-3-ol
  • Dissolve the enantiomerically pure tetrahydro-2H-pyran-3-ol (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq.) dropwise to the stirred solution.

  • Slowly add methanesulfonyl chloride (1.2 eq.) to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude tetrahydro-2H-pyran-3-yl methanesulfonate.

  • Purify the crude product by flash column chromatography on silica gel.

This protocol provides a reliable method for the synthesis of the target mesylate while preserving the stereochemical integrity of the chiral center.[3]

Stereochemical Analysis: Ensuring Enantiopurity

Verifying the enantiomeric purity of the synthesized tetrahydro-2H-pyran-3-ol and its methanesulfonate derivative is critical. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective technique for this purpose.[4]

Chiral HPLC Method Development

The choice of the chiral stationary phase and the mobile phase is crucial for achieving good separation of the enantiomers.

ParameterRecommendationRationale
Chiral Stationary Phase (CSP) Polysaccharide-based columns (e.g., Daicel CHIRALPAK® series)These columns offer broad applicability for a wide range of chiral compounds.[5]
Mobile Phase (Normal Phase) A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., 2-propanol or ethanol).Allows for the modulation of retention times and separation efficiency.
Additive For acidic compounds, 0.1% trifluoroacetic acid (TFA) can improve peak shape. For basic compounds, 0.1% diethylamine (DEA) may be beneficial.Reduces peak tailing and improves resolution.

The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the formula:

ee (%) = |(Areamajor - Areaminor) / (Areamajor + Areaminor)| x 100[4]

Optical Rotation is another key parameter for characterizing chiral compounds. While specific rotation values for tetrahydro-2H-pyran-3-yl methanesulfonate are not widely reported, the enantiomers will exhibit equal and opposite rotations under identical conditions.

Stereospecificity in Action: The SN2 Reaction

The primary utility of converting the alcohol to a mesylate is to facilitate nucleophilic substitution reactions. The methanesulfonate group is an excellent leaving group, allowing for displacement by a wide range of nucleophiles. When the substitution occurs at the chiral C3 center, the reaction typically proceeds via an SN2 mechanism, which has significant stereochemical implications.

The SN2 reaction is a single-step process where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack).[6] This concerted mechanism results in an inversion of the stereochemical configuration at the reaction center, a phenomenon known as a Walden inversion.[6]

G cluster_1 SN2 Reaction at C3 r_mesylate (R)-Tetrahydro-2H-pyran-3-yl methanesulfonate transition_state Trigonal Bipyramidal Transition State r_mesylate->transition_state nucleophile Nucleophile (e.g., N3⁻) nucleophile->transition_state Backside Attack s_product (S)-3-Substituted Tetrahydro-2H-pyran transition_state->s_product Inversion of Configuration

Sources

Solubility Profile of (Tetrahydro-2H-pyran-3-yl)methyl Methanesulfonate: A Technical Guide for Pharmaceutical and Chemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding the Critical Role of Solubility in Drug Development and Synthesis

In the landscape of pharmaceutical development and complex organic synthesis, the solubility of a chemical entity is a cornerstone property that dictates its fate from discovery to application. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility in various organic solvents is not merely academic; it is a critical parameter that influences reaction kinetics, purification strategies, formulation development, and ultimately, bioavailability. This technical guide provides an in-depth exploration of the solubility of (Tetrahydro-2H-pyran-3-yl)methyl methanesulfonate, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). By synthesizing theoretical principles with practical, field-proven methodologies, this document aims to empower researchers to make informed decisions in their experimental designs.

Physicochemical Characteristics of (Tetrahydro-2H-pyran-3-yl)methyl Methanesulfonate

(Tetrahydro-2H-pyran-3-yl)methyl methanesulfonate is a heterocyclic organic compound featuring a tetrahydropyran ring, a polar ether functional group, and a highly polar methanesulfonate (mesylate) ester group. The interplay between the nonpolar aliphatic cyclic backbone and the polar functional groups governs its solubility behavior.

PropertyValueSource
Molecular Formula C₇H₁₄O₄SInferred from Structure
Molecular Weight 194.25 g/mol [1]
Physical Form Expected to be a liquid or low-melting solid[2]
Polarity PolarInferred from Structure

The presence of the ether oxygen and the sulfonate group introduces significant polarity to the molecule, making it capable of hydrogen bonding with protic solvents and strong dipole-dipole interactions with other polar molecules. However, the cyclohexane-like core of the tetrahydropyran ring contributes a degree of nonpolar character.

Predicted and Observed Solubility in Common Organic Solvents

While exhaustive quantitative solubility data for (Tetrahydro-2H-pyran-3-yl)methyl methanesulfonate is not extensively published, we can infer its solubility based on its structural features, qualitative data for a positional isomer ((tetrahydro-2H-pyran-4-yl) methanesulfonate)[3], and solvents commonly used in its synthesis and purification[3][4]. The principle of "like dissolves like" is the guiding tenet for these predictions.

SolventPolarity IndexPredicted SolubilityRationale
Methanol 5.1SolublePolar protic solvent capable of hydrogen bonding with the ether and sulfonate oxygens.
Ethanol 4.3SolubleSimilar to methanol, its polarity and hydrogen bonding capacity should facilitate dissolution.
Isopropanol 3.9Moderately SolubleReduced polarity compared to methanol and ethanol may lead to slightly lower solubility.
Acetone 5.1SolubleA polar aprotic solvent with a strong dipole moment that can engage in dipole-dipole interactions.
Ethyl Acetate 4.4Moderately SolubleA moderately polar solvent; solubility is expected.[3]
Dichloromethane (DCM) 3.1SolubleA polar aprotic solvent commonly used in the synthesis of related compounds, suggesting good solubility.[3]
Chloroform 4.1SolubleSimilar to DCM, its polarity should allow for effective solvation.
Toluene 2.4Sparingly SolubleA nonpolar aromatic solvent, unlikely to effectively solvate the polar functional groups.
Hexane 0.1InsolubleA nonpolar aliphatic solvent, very poor solvation is expected.
Diethyl Ether 2.8Sparingly SolubleWhile an ether, its overall low polarity will limit its ability to dissolve the highly polar mesylate group.
Dimethylformamide (DMF) 6.4Very SolubleA highly polar aprotic solvent, often used in reactions involving mesylates, indicating high solubility.[4]
Dimethyl Sulfoxide (DMSO) 7.2Very SolubleA highly polar aprotic solvent capable of strong dipole-dipole interactions.[3]

Experimental Protocol for Solubility Determination: A Self-Validating Approach

To ensure scientific integrity, the following protocol for qualitative and semi-quantitative solubility determination is recommended. This method is designed to be self-validating by incorporating systematic steps and clear observational criteria.

Materials and Equipment
  • (Tetrahydro-2H-pyran-3-yl)methyl methanesulfonate

  • Selected organic solvents (analytical grade)

  • Calibrated analytical balance

  • Vortex mixer

  • Thermostatically controlled water bath or heating block

  • Small, clear glass vials with screw caps

  • Pipettes and graduated cylinders

Experimental Workflow

The experimental workflow is designed to systematically assess solubility.

G cluster_0 Preparation cluster_1 Initial Assessment at Room Temperature cluster_2 Assessment with Heating cluster_3 Classification prep1 Weigh 10 mg of the compound prep2 Add 1 mL of solvent prep1->prep2 rt1 Vortex for 2 minutes prep2->rt1 rt2 Visually inspect for undissolved solid rt1->rt2 rt_decision Completely Dissolved? rt2->rt_decision heat1 Heat to 40-50 °C for 10 minutes rt_decision->heat1 No soluble Classify as Soluble rt_decision->soluble Yes heat2 Vortex intermittently heat1->heat2 heat3 Visually inspect heat2->heat3 heat_decision Completely Dissolved? heat3->heat_decision sparingly_soluble Classify as Sparingly Soluble heat_decision->sparingly_soluble Yes insoluble Classify as Insoluble heat_decision->insoluble No

Experimental workflow for solubility determination.
Step-by-Step Methodology
  • Preparation : Accurately weigh approximately 10 mg of (Tetrahydro-2H-pyran-3-yl)methyl methanesulfonate into a clean, dry glass vial.

  • Solvent Addition : Add 1 mL of the chosen organic solvent to the vial. This creates a concentration of approximately 10 mg/mL.

  • Room Temperature Assessment :

    • Securely cap the vial and vortex the mixture vigorously for 2 minutes.

    • Visually inspect the solution against a dark background. If the solution is clear with no visible solid particles, the compound is considered soluble at room temperature.

  • Heating Assessment (if necessary) :

    • If undissolved solid remains, place the vial in a thermostatically controlled water bath or heating block set to 40-50 °C for 10 minutes.

    • Periodically remove the vial and vortex to aid dissolution.

    • After 10 minutes, visually inspect the solution while still warm. If the solution is clear, the compound is considered sparingly soluble or soluble with heating .

    • If undissolved solid still persists, the compound is classified as insoluble under these conditions.

  • Cooling and Observation : If the compound dissolved with heating, allow the solution to cool to room temperature and observe for any precipitation. The formation of a precipitate upon cooling indicates that the solubility is temperature-dependent.

Mechanistic Insights into Solubility: The Role of Intermolecular Forces

The solubility of (Tetrahydro-2H-pyran-3-yl)methyl methanesulfonate in a given solvent is dictated by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

G cluster_2 Interactions solute Polar Head (Mesylate) Nonpolar Tail (Pyran Ring) interactions Hydrogen Bonding Dipole-Dipole Van der Waals solute->interactions Solute-Solvent solvent Solvent Molecules solvent->interactions Solvent-Solvent

Key intermolecular interactions governing solubility.
  • In Polar Protic Solvents (e.g., Methanol) : The primary solute-solvent interactions are hydrogen bonds between the solvent's hydroxyl group and the oxygen atoms of the ether and mesylate groups. These strong interactions can overcome the solute-solute and solvent-solvent forces, leading to dissolution.

  • In Polar Aprotic Solvents (e.g., DMSO, Acetone) : Strong dipole-dipole interactions between the polar solvent and the polar functional groups of the solute are the dominant forces driving solubility.

  • In Nonpolar Solvents (e.g., Hexane, Toluene) : The weak van der Waals forces between the nonpolar solvent and the solute are insufficient to disrupt the stronger dipole-dipole interactions and potential hydrogen bonding between the solute molecules, resulting in poor solubility.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility of (Tetrahydro-2H-pyran-3-yl)methyl methanesulfonate in common organic solvents, grounded in both theoretical principles and practical experimental methodology. The provided solubility predictions and the detailed protocol for its determination offer a robust framework for researchers in drug development and organic synthesis. While the presented data is based on sound scientific principles and available information for related compounds, it is imperative for researchers to perform their own solubility assessments as outlined, as minor impurities or variations in experimental conditions can influence the results. Future work should focus on obtaining quantitative solubility data (e.g., in mg/mL or mol/L) at various temperatures to construct a more complete solubility profile for this important chemical intermediate.

References

  • National Toxicology Program. (n.d.). RoC Profile: Methyl Methanesulfonate. Retrieved from [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

  • Boron Molecular. (n.d.). tetrahydro-2H-pyran-3-yl methanesulfonate. Retrieved from [Link]

  • ChemSrc. (2025). CAS#:134419-59-3 | tetrahydro-2H-pyran-4-yl methanesulfonate. Retrieved from [Link]

  • Google Patents. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
  • PubChem. (n.d.). Methyl Methanesulfonate. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2H-Pyran, tetrahydro-2-methyl- (CAS 10141-72-7). Retrieved from [Link]

  • PQRI. (n.d.). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tetrahydropyran derivatives. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Tetrahydropyran (CAS 142-68-7). Retrieved from [Link]

  • PubChem. (n.d.). (Tetrahydrofuran-3-yl)methyl methanesulfonate. Retrieved from [Link]

  • NIST. (n.d.). 2H-Pyran, tetrahydro-2-methyl-. Retrieved from [Link]

  • ECHA. (n.d.). Tetrahydro-4-methyl-2H-pyran - Registration Dossier. Retrieved from [Link]

  • Ryan Pharmachem. (n.d.). Pyran intermediates. Retrieved from [Link]

Sources

Thermal Stability of Tetrahydro-2H-pyran-3-yl Methanesulfonate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the critical considerations surrounding the thermal stability of Tetrahydro-2H-pyran-3-yl methanesulfonate. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes established principles from the thermal analysis of analogous sulfonate esters and tetrahydropyran derivatives to provide a robust framework for its evaluation. Researchers, scientists, and drug development professionals will find actionable insights into predicting potential decomposition pathways, detailed experimental protocols for assessing thermal liability, and best practices for handling and storage to ensure the integrity of this compound in research and development settings.

Introduction: The Imperative of Thermal Stability in Pharmaceutical Development

Tetrahydro-2H-pyran-3-yl methanesulfonate belongs to the class of sulfonate esters, a functional group frequently employed in medicinal chemistry as a leaving group in nucleophilic substitution reactions or as a protecting group. The tetrahydropyran moiety is a common heterocyclic scaffold found in numerous biologically active molecules. The thermal stability of such compounds is a cornerstone of safe and effective drug development. Undesired thermal decomposition can lead to loss of active pharmaceutical ingredient (API), formation of potentially toxic impurities, and unpredictable reaction kinetics, thereby compromising drug safety, efficacy, and shelf-life.

This guide will delve into the theoretical and practical aspects of assessing the thermal stability of Tetrahydro-2H-pyran-3-yl methanesulfonate, providing a scientifically grounded approach for its characterization and handling.

Predicted Thermal Liabilities: A Mechanistic Perspective

The thermal decomposition of Tetrahydro-2H-pyran-3-yl methanesulfonate is likely to be dictated by the lability of both the methanesulfonate ester and the tetrahydropyran ring.

Decomposition of the Methanesulfonate Ester

Sulfonate esters are known to undergo thermal decomposition through several potential pathways. The specific mechanism is influenced by factors such as the steric and electronic nature of the substituents.[1] For Tetrahydro-2H-pyran-3-yl methanesulfonate, two primary decomposition routes originating from the ester moiety are plausible:

  • Nucleophilic Attack: Intramolecular or intermolecular nucleophilic attack on the carbon atom of the methylene group attached to the oxygen of the sulfonate ester can lead to cleavage of the C-O bond.

  • Elimination Reactions: Depending on the conformational flexibility and the presence of abstractable protons, elimination reactions can also occur.

Decomposition of the Tetrahydropyran Ring

Computational studies on the thermal decomposition of related dihydropyran compounds suggest that the pyran ring can undergo retro-Diels-Alder reactions or other ring-opening mechanisms at elevated temperatures.[2][3] For the saturated tetrahydropyran ring, decomposition is expected to require higher activation energy and may proceed through radical mechanisms involving C-C or C-O bond scission.[4] The pyrolysis of tetrahydropyran itself has been shown to produce a mixture of smaller molecules, including ethylene, formaldehyde, and acrolein.[4][5]

The interplay of these potential decomposition pathways for the entire molecule is depicted in the following logical diagram:

Potential Thermal Decomposition Initiation Points A Tetrahydro-2H-pyran-3-yl Methanesulfonate B Sulfonate Ester Lability A->B C Tetrahydropyran Ring Strain and Bond Scission A->C D Nucleophilic Attack (Intra- or Intermolecular) B->D E Elimination Reactions B->E F Retro-Diels-Alder Type (if unsaturation is present) C->F G Radical C-C or C-O Bond Cleavage C->G H Decomposition Products D->H E->H F->H G->H

Caption: Potential initiation pathways for the thermal decomposition of Tetrahydro-2H-pyran-3-yl methanesulfonate.

Experimental Assessment of Thermal Stability

A definitive understanding of the thermal stability of Tetrahydro-2H-pyran-3-yl methanesulfonate requires empirical data. The following are standard and robust analytical techniques for this purpose.[6]

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique for determining the temperature at which a material begins to decompose by measuring its mass change as a function of temperature in a controlled atmosphere.[7]

Experimental Protocol: TGA of Tetrahydro-2H-pyran-3-yl Methanesulfonate

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of Tetrahydro-2H-pyran-3-yl methanesulfonate into a clean, tared TGA pan (e.g., aluminum or platinum).

  • Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the mass (%) versus temperature (°C).

    • Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

    • Identify the temperatures at which 5% (T5%) and 50% (T50%) mass loss occurs.

    • Analyze the derivative of the mass loss curve (DTG) to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[8][9] It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition.

Experimental Protocol: DSC of Tetrahydro-2H-pyran-3-yl Methanesulfonate

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

  • Atmosphere: Use an inert atmosphere (e.g., nitrogen) with a purge rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at a temperature below its expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond the expected decomposition temperature observed in TGA.

  • Data Analysis:

    • Observe the thermogram for endothermic events (e.g., melting) and exothermic events (e.g., decomposition).

    • Determine the melting point (Tm) and the enthalpy of fusion (ΔHfus).

    • Identify the onset temperature of any exothermic decomposition peaks.

The following workflow diagram illustrates the process of thermal stability assessment:

Workflow for Thermal Stability Assessment A Sample of Tetrahydro-2H-pyran-3-yl Methanesulfonate B Thermogravimetric Analysis (TGA) A->B C Differential Scanning Calorimetry (DSC) A->C D Determine T_onset, T_5%, T_50% B->D E Identify Melting Point (T_m) and Decomposition Exotherm C->E F Data Interpretation and Stability Assessment D->F E->F G Safe Handling and Storage Guidelines F->G

Caption: A streamlined workflow for the experimental evaluation of thermal stability.

Data Presentation and Interpretation

For clarity and comparative purposes, all quantitative data from thermal analyses should be summarized in a structured table.

ParameterDescriptionExpected Range/Value (by analogy)
Tonset (TGA) Onset temperature of decomposition> 150 °C
T5% (TGA) Temperature at 5% mass loss> 160 °C
T50% (TGA) Temperature at 50% mass loss> 200 °C
Tm (DSC) Melting PointDependent on crystalline form
Decomposition (DSC) Onset of exothermic decompositionCorrelates with TGA Tonset

Note: The expected values are estimations based on the general stability of sulfonate esters and tetrahydropyran derivatives and must be confirmed by experimental data for Tetrahydro-2H-pyran-3-yl methanesulfonate.

Safe Handling and Storage

Given the potential for thermal decomposition, prudent handling and storage procedures are essential to maintain the integrity and safety of Tetrahydro-2H-pyran-3-yl methanesulfonate.

  • Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[1] Inert atmosphere storage is recommended for long-term stability.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may catalyze decomposition.[1]

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10] Handle in a well-ventilated area or under a fume hood.[11] Avoid generating dust or aerosols.

Conclusion

While direct experimental data on the thermal stability of Tetrahydro-2H-pyran-3-yl methanesulfonate is limited, a comprehensive understanding of its potential thermal liabilities can be extrapolated from the well-documented behavior of sulfonate esters and tetrahydropyran derivatives. This guide provides a robust framework for its systematic evaluation using standard thermal analysis techniques such as TGA and DSC. The provided experimental protocols and data interpretation guidelines will enable researchers to generate the necessary data to ensure the safe and effective use of this compound in pharmaceutical research and development. It is imperative that the recommendations in this guide are supplemented with rigorous experimental verification for this specific molecule of interest.

References

  • Bucheli, S., et al. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. Molecules, 29(1), 123. [Link]

  • Gao, Y., et al. (2025). Pyrolysis and combustion chemistry of tetrahydropyran: Experimental and modeling study. Combustion and Flame, 277, 113899. [Link]

  • Wellington, C. A. (1969). Gas-phase pyrolysis of 3,4-dihydro-2H-pyran. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 2584-2587. [Link]

  • Bucheli, S., et al. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. ResearchGate. [Link]

  • Pernak, J., et al. (2021). Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. Materials, 14(11), 2975. [Link]

  • Google Patents. (2017). Production method for tetrahydro-2h-pyran derivative.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Tetrahydro-2H-pyran-2-ol. Retrieved February 15, 2026, from [Link]

  • LabX. (2025, July 30). Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Behavior of Electrolytes and Separators. Retrieved February 15, 2026, from [Link]

  • NETZSCH Analyzing & Testing. (2021, December 12). STA or DSC and TGA – is Combination the Key?. Retrieved February 15, 2026, from [Link]

  • Frey, H. M., & Lodge, S. P. (1979). Thermal decomposition of 3,6-dihydro-2H-pyran. Journal of the Chemical Society, Perkin Transactions 2, 1463-1464. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, September 19). 2H-Pyran, tetrahydro-3-(phenylmethyl)- - Assessment statement (CA09704). Retrieved February 15, 2026, from [Link]

  • Chemsrc. (2025, August 25). CAS#:134419-59-3 | tetrahydro-2H-pyran-4-yl methanesulfonate. Retrieved February 15, 2026, from [Link]

  • Lewis, E. A., et al. (2015). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biomolecules, 5(3), 1336-1358. [Link]

  • ResearchGate. (2025, August 5). Thermal decomposition of metal methanesulfonates in air. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved February 15, 2026, from [Link]

  • Helmholtz-Zentrum Berlin (HZB). (2022, November 18). Thermal degradation of lead halide perovskite surfaces. Retrieved February 15, 2026, from [Link]

  • CeramXpert. (2026, February 2). Thermal Analysis in Drug Development: DSC and TGA. Retrieved February 15, 2026, from [Link]

  • PubMed. (2010, December 15). Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2025, August 5). Thermal decomposition and dehydration kinetic studies on hydrated Co(II) methanesulfonate. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of tetrahydropyran derivatives. Retrieved February 15, 2026, from [Link]

  • IntechOpen. (2019, October 31). Thermal Analysis as a Useful Tool in Drug-Excipient Compatibilty Studies: The Impact in Pharmaceuticals Products. Retrieved February 15, 2026, from [Link]

  • PubMed. (2024, May 2). Thermal Stability of Protic Ionic Liquids. Retrieved February 15, 2026, from [Link]

  • MDPI. (2021, April 17). Synthesis of Fused Pyran and Tetracyclic Pyran Rings by Intramolecular Palladium-catalyzed β-H Elimination and C–H Bond Funct. Retrieved February 15, 2026, from [Link]

  • TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. Retrieved February 15, 2026, from [Link]

  • Springer. (n.d.). Intrinsic Thermal Stability of Halide Perovskite Materials. Retrieved February 15, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Thermally stable phenylethylammonium-based perovskite passivation. Retrieved February 15, 2026, from [Link]

  • MDPI. (2021, May 2). Thermal Decomposition of [AH][M(HCOO)3] Perovskite-Like Formates. Retrieved February 15, 2026, from [Link]

  • Boron Molecular. (n.d.). Buy tetrahydro-2H-pyran-3-yl methanesulfonate. Retrieved February 15, 2026, from [Link]

Sources

Methodological & Application

Use of Tetrahydro-2H-pyran-3-YL methanesulfonate as an intermediate in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Tetrahydro-2H-pyran-3-yl Methanesulfonate in Medicinal Chemistry

Abstract

The tetrahydropyran (THP) ring is a privileged pharmacophore in modern drug discovery, widely utilized to modulate lipophilicity (LogD) and improve metabolic stability compared to carbocyclic analogs.[1] While the 4-position is commonly exploited due to symmetry, the 3-position offers a unique, chiral vector for substituent projection. This guide details the handling, synthesis, and application of Tetrahydro-2H-pyran-3-yl methanesulfonate (THP-3-OMs) . Unlike its primary "hydroxymethyl" counterparts, this secondary mesylate presents specific challenges regarding stereochemical inversion and competing elimination pathways. This protocol provides an optimized workflow for


 displacement to generate high-value amine and ether intermediates.

Introduction & Mechanistic Insight

The "3-Position" Advantage

In Structure-Activity Relationship (SAR) campaigns, switching from a cyclohexyl to a tetrahydropyranyl ring often lowers LogP by ~1.0–1.5 units. However, the 3-position is distinct from the 4-position:

  • Chirality: It introduces a stereocenter, allowing for the preparation of enantiopure APIs.

  • Vector: It projects substituents at a ~60° angle relative to the ring plane (depending on chair conformation), probing different binding pocket regions than the linear 4-substituted analogs.

The Secondary Mesylate Challenge

The core challenge with THP-3-OMs is that the leaving group is on a secondary carbon within a six-membered ring.

  • Conformational Locking: The rate of

    
     substitution depends heavily on whether the mesylate is axial or equatorial.
    
    • Equatorial Leaving Group: Requires axial attack by the nucleophile, which is sterically disfavored due to 1,3-diaxial interactions.

    • Axial Leaving Group: Allows equatorial attack , which is kinetically faster.

  • Elimination Competition: Secondary mesylates are prone to E2 elimination, yielding 3,4-dihydro-2H-pyran (enamine-like reactivity) or 3,6-dihydro-2H-pyran.

Expert Insight: To maximize yield, one must often prioritize "soft" nucleophiles (azides, thiols) or use polar aprotic solvents (DMF, DMSO) that significantly enhance nucleophilicity to outcompete elimination.

Visualizing the Workflow

The following diagram illustrates the critical decision pathways and stereochemical outcomes (Walden Inversion) when working with this intermediate.

THP_Workflow Start THP-3-one (Ketone) Alcohol THP-3-ol (Chiral or Racemic) Start->Alcohol Reduction (NaBH4 or chiral cat.) Mesylate THP-3-OMs (Intermediate) Alcohol->Mesylate MsCl, TEA, DCM 0°C to RT Sub_Prod Substitution Product (Inverted Stereochem) Mesylate->Sub_Prod Nucleophile (Nu-) SN2 Path (Major) Elim_Prod Elimination Product (Dihydropyran impurity) Mesylate->Elim_Prod Strong Base / Heat E2 Path (Minor) Note CRITICAL: Start with (R)-OH -> Yields (R)-OMs -> Yields (S)-Product Mesylate->Note

Figure 1: Synthesis workflow showing the progression from ketone precursor to final substituted product, highlighting the critical stereochemical inversion step.

Experimental Protocols

Protocol A: Synthesis of Tetrahydro-2H-pyran-3-yl methanesulfonate

Target: Conversion of the alcohol to the reactive mesylate.

Reagents:

  • Tetrahydro-2H-pyran-3-ol (1.0 equiv) [CAS: 19752-84-2]

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Dichloromethane (DCM) (anhydrous, 10 mL/g substrate)

Step-by-Step:

  • Setup: Charge a flame-dried round-bottom flask with Tetrahydro-2H-pyran-3-ol and anhydrous DCM under nitrogen atmosphere. Cool the solution to 0°C (ice bath).

  • Base Addition: Add TEA dropwise. (Note: Diisopropylethylamine (DIPEA) can be substituted if the substrate is acid-sensitive).

  • Activation: Add MsCl dropwise via syringe over 15 minutes. Exothermic reaction—control rate to maintain T < 5°C.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (stain with KMnO4 or Phosphomolybdic Acid; mesylates are often UV inactive).

  • Workup: Quench with saturated

    
    . Extract with DCM (x3).[2] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
    • Caution: Do not heat the rotovap bath >35°C; secondary mesylates can thermally decompose.

  • Purification: Usually obtained as a pale yellow oil. Use immediately or store at -20°C. Flash chromatography is possible (Hexane/EtOAc) but often unnecessary if purity >90%.

Protocol B: Nucleophilic Substitution with Amines ( -Alkylation)

Target: Synthesis of 3-amino-THP derivatives via


.

Reagents:

  • THP-3-OMs (1.0 equiv)

  • Secondary Amine (e.g., Morpholine, Piperazine) (1.2–2.0 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv)
  • Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step:

  • Solvent Selection:

    • Use Acetonitrile for reactive amines (easier workup).

    • Use DMF for sluggish amines (higher boiling point, better dipole moment for

      
      ).
      
  • Assembly: Dissolve the amine and base in the solvent. Add THP-3-OMs.

  • Thermal Cycle: Heat to 60°C–80°C .

    • Critical Control: Do not exceed 90°C. Higher temperatures drastically increase the rate of E2 elimination to form dihydropyran.

  • Monitoring: Monitor consumption of the mesylate. If elimination is observed (new olefinic spots on TLC), lower temperature and increase amine equivalents.

  • Workup: Dilute with water/EtOAc. Wash organic layer extensively with water (to remove DMF). Dry and concentrate.

Data Analysis & Troubleshooting

Reaction Optimization Matrix

Use this table to diagnose low yields.

ObservationProbable CauseCorrective Action
Product contains alkene E2 Elimination dominatingLower temp to 50°C; Switch solvent to DMSO; Use less bulky base.
No Reaction Steric hindrance (Axial attack blocked)Switch leaving group to Triflate (-OTf) for higher reactivity; Use iodide catalysis (NaI, 10 mol%).
Racemization

character (Carbocation formation)
Ensure anhydrous conditions; Avoid protic solvents; Increase nucleophile concentration.
Physical Properties (Reference)
  • Molecular Weight: 180.22 g/mol

  • Boiling Point: Decomposes before boiling at atm pressure.

  • Solubility: Soluble in DCM, EtOAc, THF, DMSO. Insoluble in water (slow hydrolysis).

Strategic Context in Drug Discovery

The use of THP-3-OMs is exemplified in the synthesis of inhibitors for targets like SGLT2 and Janus Kinases (JAK) , where the THP ring replaces a phenyl or cyclohexyl group to reduce lipophilicity.

Case Study Analogy: In the optimization of Venetoclax analogs, THP rings were used to fine-tune the binding vector.[1] While Venetoclax utilizes a 4-substituted THP, 3-substituted variants are frequently screened in fragment-based drug discovery (FBDD) to access adjacent sub-pockets.

Stereochemical Note: If the biological target requires the (S)-3-amino-THP pharmacophore, the chemist must start with the (R)-3-hydroxy-THP. The mesylation retains configuration ((R)-OMs), and the subsequent amine displacement inverts it to the desired (S)-amine.

References

  • Tetrahydropyran Properties & Applications

    • ChemicalBook. (2024).[3] "Tetrahydropyran: Applications in Medicinal Chemistry."

  • Nucleophilic Substitution Mechanisms

    • Master Organic Chemistry. (2023).[4] "Nucleophilic Substitution vs Elimination: Secondary Substrates."

  • THP in Drug Design (Bioisosteres)

    • PharmaBlock Whitepaper.[1] "Tetrahydropyrans in Drug Discovery."[1][3]

  • General Mesylation Protocols

    • Sigma-Aldrich.

Sources

Protocols for using Tetrahydro-2H-pyran-3-YL methanesulfonate in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Tetrahydro-2H-pyran-3-yl Methanesulfonate in Medicinal Chemistry

Executive Summary

The tetrahydro-2H-pyran-3-yl (THP-3-yl) moiety is a high-value pharmacophore in modern drug discovery. Unlike its 4-isomer, the 3-isomer introduces a chiral center and breaks molecular symmetry, often improving solubility and metabolic stability (lowering logP) compared to carbocyclic analogs.[1]

This guide details the protocols for utilizing Tetrahydro-2H-pyran-3-yl methanesulfonate (THP-3-OMs) as a versatile electrophile. While this reagent enables the direct introduction of the THP-3-yl group via nucleophilic substitution (


), it is prone to a competing elimination pathway (

) that yields dihydropyrans. This document provides optimized conditions to maximize substitution efficiency and control stereochemistry.

Part 1: Chemical Profile & Mechanistic Insight

Reagent Characteristics:

  • IUPAC Name: Tetrahydro-2H-pyran-3-yl methanesulfonate[2]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 180.22 g/mol

  • Role: Secondary Electrophile (Soft/Hard character depending on conditions)

  • Stability: Moderately stable at

    
    ; hydrolyzes slowly in moist air.[1] Genotoxic Alert:  Alkyl mesylates are potential genotoxins; handle in a fume hood.[1]
    

Mechanistic Challenge:


 vs. 

Competition
The secondary carbon at the 3-position is sterically hindered. The adjacent ring oxygen exerts an inductive effect (

), destabilizing any developing carbocation (disfavoring

). Consequently, reactions must be driven by

mechanisms. However, basic conditions required for nucleophile activation often trigger

elimination, forming 3,4-dihydro-2H-pyran (thermodynamic enol ether) or 3,6-dihydro-2H-pyran .[1]

Stereochemical Inversion: The


 reaction proceeds with Walden inversion .
  • Starting Material: (3R)-Tetrahydro-2H-pyran-3-yl methanesulfonate[2]

  • Product: (3S)-Substituted Tetrahydropyran[2]

Diagram 1: Reaction Pathways & Competition

The following decision tree visualizes the mechanistic divergence based on reaction conditions.

ReactionPathways Reagent THP-3-yl Methanesulfonate (Secondary Electrophile) Nu_Attack Nucleophilic Attack (Backside) Reagent->Nu_Attack Polar Aprotic Solvent Soft Nucleophile Base_Attack Base Abstraction (Anti-periplanar H) Reagent->Base_Attack Strong/Bulky Base High Temp Product_SN2 Substitution Product (Inverted Configuration) Nu_Attack->Product_SN2 SN2 Pathway Product_E2 Elimination Byproducts (Dihydropyrans) Base_Attack->Product_E2 E2 Pathway

Caption: Mechanistic divergence between desired substitution (


) and undesired elimination (

). Selection of solvent and base is critical to favor the upper pathway.

Part 2: Experimental Protocols

Protocol A: Synthesis of Tetrahydro-2H-pyran-3-yl Methanesulfonate

Use this protocol if the reagent is not purchased commercially to ensure freshness.

Reagents:

  • Tetrahydro-2H-pyran-3-ol (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (TEA) or DIPEA (1.5 equiv)

  • Dichloromethane (DCM) (anhydrous, 10 mL/g substrate)

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with Tetrahydro-2H-pyran-3-ol and DCM under

    
     atmosphere. Cool to 
    
    
    
    .
  • Base Addition: Add TEA dropwise. Stir for 10 minutes.

  • Activation: Add MsCl dropwise via syringe over 20 minutes, maintaining temperature

    
    . (Exothermic).
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with PMA or KMnO4; UV inactive).

  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ). Wash organics with 1M HCl (rapidly), then brine. Dry over
    
    
    .[3][4][5]
  • Isolation: Concentrate in vacuo at

    
    .
    
    • Note: The product is a viscous oil. Do not distill (risk of decomposition). Use directly or store at

      
      .
      
Protocol B: N-Alkylation (Amines & Azoles)

Target: Secondary Amines or N-Heterocycles (e.g., Pyrazoles)[1]

Rationale: Amines are moderate nucleophiles.[1] To prevent elimination, avoid strong bases (like NaH). Use mild inorganic bases in polar aprotic solvents.

Reagents:

  • THP-3-OMs (1.2 equiv)

  • Amine/Azole substrate (1.0 equiv)

  • Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Acetonitrile (MeCN) or DMF[1]

Procedure:

  • Dissolution: Dissolve the amine and

    
     in MeCN (0.2 M). Stir for 15 min at RT.
    
  • Addition: Add THP-3-OMs (neat or as a concentrated solution).

  • Thermal Cycle: Heat to 60–80°C .

    • Critical Control: Do not exceed 90°C. Higher temperatures drastically increase elimination rates.

  • Monitoring: Reaction typically requires 12–18 hours.

  • Workup: Filter off inorganic salts. Concentrate. Partition between EtOAc and Water.

  • Purification: Flash chromatography. The elimination byproduct (dihydropyran) is non-polar and elutes early.

Protocol C: O-Alkylation (Phenols)

Target: Aryl Ethers[1]

Rationale: Phenoxides are harder bases than amines, increasing


 risk.[1] We utilize the "Finkelstein-assisted" approach if the reaction is sluggish, adding KI to generate the transient (and more reactive) iodide in situ.

Reagents:

  • THP-3-OMs (1.5 equiv)

  • Phenol substrate (1.0 equiv)

  • 
     (2.0 equiv)
    
  • Potassium Iodide (KI) (0.1 equiv - Catalytic)

  • DMF (anhydrous)

Procedure:

  • Deprotonation: Combine Phenol and

    
     in DMF. Stir at RT for 30 mins to ensure phenoxide formation.
    
  • Addition: Add THP-3-OMs and catalytic KI.

  • Reaction: Heat to 70°C .

  • Workup: Dilute with water, extract with

    
     (Diethyl ether helps remove non-polar elimination byproducts better than EtOAc).[1]
    
  • Purification: If the elimination product (3,4-dihydro-2H-pyran) contaminates the oil, it can often be removed by high-vacuum drying due to its lower boiling point (

    
     vs product >
    
    
    
    ).[1]

Part 3: Optimization & Troubleshooting

Data Table: Solvent & Base Screening

The following table summarizes the impact of conditions on the Substitution (


) vs. Elimination (

) ratio.
SolventBaseTemp (°C)

:

Ratio
Recommendation
DCM TEA40 (Reflux)Low Conv.Avoid (Too slow)
MeCN

8085 : 15Standard (Amines)
DMF

7090 : 10Preferred (General)
DMF NaH0 to RT40 : 60Avoid (Promotes Elimination)
DMSO

9070 : 30Use only for unreactive nucleophiles
Diagram 2: Optimization Workflow

Optimization Start Start: Reaction Screening Check_Nu Nucleophile Type? Start->Check_Nu Path_Amine Amine/Azole Check_Nu->Path_Amine Path_Phenol Phenol/Alcohol Check_Nu->Path_Phenol Cond_A MeCN, Cs2CO3, 70°C Path_Amine->Cond_A Cond_B DMF, K2CO3, KI (cat), 70°C Path_Phenol->Cond_B Check_Result Check LCMS/NMR Cond_A->Check_Result Cond_B->Check_Result Issue_Elim Issue: High Elimination? Check_Result->Issue_Elim Byproducts Issue_Slow Issue: Low Conversion? Check_Result->Issue_Slow Starting Material Left Sol_Elim Solution: 1. Lower Temp to 60°C 2. Switch Base to K2CO3 3. Increase Concentration Issue_Elim->Sol_Elim Sol_Slow Solution: 1. Add 0.5 eq NaI (Finkelstein) 2. Switch to DMSO Issue_Slow->Sol_Slow

Caption: Decision matrix for optimizing reaction conditions based on nucleophile type and observed byproducts.

References

  • Synthesis of Tetrahydropyran Derivatives (General Protocols)

    • Source: Organic Chemistry Portal. "Tetrahydropyran Synthesis."
    • URL:[Link]

  • Mesylation Protocols (Standard Operating Procedures): Source: Sigma-Aldrich (Merck) Technical Bulletins. "Methanesulfonyl Chloride - Reagent Profile."
  • Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. "Nucleophilic Substitution at Saturated Cyclic Carbons." (Textbook Reference for Mechanistic Grounding).
  • Safety Data (Genotoxicity of Mesylates)

    • Source: ECHA (European Chemicals Agency).
    • URL:[Link]

Sources

Tetrahydro-2H-pyran-3-YL methanesulfonate in the synthesis of cannabinoid receptor agonists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the evolving landscape of cannabinoid receptor therapeutics (CB1/CB2), the modulation of lipophilic side chains is a critical determinant of affinity, selectivity, and metabolic stability. While traditional cyclohexyl and linear alkyl chains are well-characterized, the tetrahydro-2H-pyran-3-yl (THP-3-yl) moiety offers a distinct pharmacological profile due to its polarity and specific stereochemical vectors.

This Application Note details the utilization of Tetrahydro-2H-pyran-3-yl methanesulfonate (THP-3-OMs) as a precision alkylating agent. Unlike its achiral 4-isomer, the 3-isomer introduces a chiral center proximal to the pharmacophore core, necessitating rigorous control over stereochemistry during synthesis. This guide provides validated protocols for the synthesis of the reagent and its subsequent application in generating


-alkylated indole/indazole cannabinoid agonists, with a focus on 

reaction mechanics and stereochemical inversion.

Chemical Profile & Mechanistic Rationale

The Reagent: Tetrahydro-2H-pyran-3-yl Methanesulfonate
  • Role: Electrophilic alkylating agent.

  • Reactivity: Moderate to High (

    
     active). The sulfonate group is a superior leaving group compared to halides (Cl, Br) in many heterocyclic alkylations, often avoiding the harsh conditions required for unactivated alkyl chlorides.
    
  • Stability: Thermally sensitive; prone to elimination (forming dihydropyran) if heated with strong base in the absence of a nucleophile.

Structural Advantages in Cannabinoid Design
  • Bioisosterism: The THP ring acts as a polar bioisostere of the cyclohexyl ring (found in early Pfizer CP-series cannabinoids). The ether oxygen lowers

    
    , potentially improving solubility and reducing non-specific binding compared to purely carbocyclic analogs.
    
  • Metabolic Blocking: The 3-position substitution breaks the symmetry of the ring, altering the metabolic soft spots (typically oxidation at carbons

    
     to the oxygen).
    
  • Stereochemical Probe: The 3-yl attachment point is chiral. The (R) and (S) enantiomers often exhibit vastly different binding affinities (eutomer vs. distomer) at the CB1/CB2 orthosteric sites, allowing for fine-tuning of potency.

Experimental Protocols

Protocol A: Synthesis of Tetrahydro-2H-pyran-3-yl Methanesulfonate

Objective: To convert commercially available tetrahydro-2H-pyran-3-ol into the reactive mesylate ester.

Reagents:

  • Tetrahydro-2H-pyran-3-ol (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (Et

    
    N) (1.5 equiv)
    
  • Dichloromethane (DCM) (Anhydrous, 10 mL/g substrate)

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with Tetrahydro-2H-pyran-3-ol and anhydrous DCM under an inert atmosphere (

    
     or Ar). Cool the solution to 0°C  using an ice bath.
    
  • Base Addition: Add Et

    
    N dropwise via syringe. Ensure the internal temperature does not exceed 5°C.
    
  • Activation: Add MsCl dropwise over 20 minutes. The reaction is exothermic; control addition rate to maintain 0–5°C.

    • Note: A white precipitate (Et

      
      N·HCl) will form immediately.
      
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: 30% EtOAc/Hexane; Stain: KMnO

    
    ). The alcohol spot (
    
    
    
    ) should disappear, replaced by the mesylate (
    
    
    ).
  • Workup: Quench with saturated NaHCO

    
     (aq). Extract with DCM (
    
    
    
    ).[1] Wash combined organics with 1M HCl (cold, rapid wash to remove amine), water, and brine.
  • Purification: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo at <30°C .
    • Critical: Do not heat the bath above 30°C. Mesylates of secondary ethers can undergo thermal elimination.

    • Result: The product is typically a pale yellow oil, used directly in the next step without distillation to avoid decomposition.

Protocol B: -Alkylation of Indazole Cannabinoid Core

Objective: To couple the THP-3-yl tail to a generic cannabinoid scaffold (e.g., Methyl 1H-indazole-3-carboxylate) via Nucleophilic Substitution.

Reagents:

  • Cannabinoid Core (e.g., Indazole/Indole derivative) (1.0 equiv)

  • THP-3-yl Methanesulfonate (from Protocol A) (1.2 equiv)

  • Cesium Carbonate (Cs

    
    CO
    
    
    
    ) (2.0 equiv) or Sodium Hydride (NaH) (1.2 equiv)
  • Solvent: DMF or Acetonitrile (Anhydrous)

Step-by-Step Methodology:

  • Deprotonation: Dissolve the Indazole core in anhydrous DMF.

    • If using NaH: Cool to 0°C, add NaH, stir for 30 min until gas evolution ceases (formation of the sodium salt).

    • If using Cs

      
      CO
      
      
      
      : Add solid base at RT.[2] (Preferred for sensitive substrates).
  • Coupling: Add the THP-3-yl methanesulfonate (dissolved in minimal DMF) dropwise.

  • Heating: Heat the reaction mixture to 60–80°C for 12–18 hours.

    • Mechanistic Note: This is an

      
       reaction at a secondary carbon. It requires thermal energy to overcome steric hindrance but excessive heat (>100°C) will favor elimination (forming dihydropyran).
      
  • Monitoring: Monitor by LC-MS for the mass of the alkylated product (

    
     for THP group addition).
    
  • Stereochemical Inversion: Be aware that if you started with chiral alcohol (e.g., R-isomer), the

    
     attack by the indazole nitrogen will invert the center to (S) .
    
  • Isolation: Dilute with water, extract with EtOAc. Purify via flash column chromatography (Gradient: 0–50% EtOAc/Hexane).

Data Visualization & Pathways

Figure 1: Synthesis & Stereochemical Inversion Pathway

Caption: Workflow showing the activation of the alcohol to the mesylate, followed by the


 displacement by the indazole core, resulting in Walden inversion at the C3 position.

CannabinoidSynthesis Alcohol Tetrahydro-2H-pyran-3-ol (Chiral or Racemic) Mesylate Intermediate: THP-3-yl Methanesulfonate (Retention of Config) Alcohol->Mesylate Mesylation (0°C, DCM) MsCl Reagent: MsCl / Et3N MsCl->Mesylate Product Final Agonist: N-(THP-3-yl)-Indazole (Inversion of Config) Mesylate->Product SN2 Coupling (Cs2CO3, DMF, 60°C) Core Nucleophile: Indazole/Indole Core Core->Product

Figure 2: Comparative SAR Data (Simulated)

Caption: Impact of ring size and substitution position on binding affinity (Ki) and metabolic stability.

Compound VariantSide Chain StructureCB1 Ki (nM)CB2 Ki (nM)Metabolic Stability (t1/2)
Control Cyclohexyl1.20.845 min
Isomer A Tetrahydro-2H-pyran-4-yl 5.42.1>90 min
Target (Racemic) Tetrahydro-2H-pyran-3-yl 3.11.575 min
Target (Eutomer)(3R)-Tetrahydro-2H-pyran-3-yl0.9 0.4 75 min
Target (Distomer)(3S)-Tetrahydro-2H-pyran-3-yl150.045.075 min

Note: Data is illustrative of typical SAR trends where chirality at the C3 position dictates the "fit" into the hydrophobic pocket of the receptor.

Safety & Handling (Genotoxicity Warning)

  • Hazard: Methanesulfonates (Mesylates) are known alkylating agents and potential genotoxic impurities (GTIs).

  • Containment: All reactions involving the mesylate intermediate must be performed in a fume hood.

  • Quenching: Any excess mesylate reagent must be quenched with a nucleophilic amine (e.g., dimethylamine) or strong base before disposal to prevent environmental contamination.

  • Purification: Ensure the final drug substance is tested for trace mesylate levels (typically < ppm limits required by ICH M7 guidelines).

References

  • Vertex Pharmaceuticals. (2010). Novel compounds as cannabinoid receptor ligands and uses thereof. US Patent 20100093814A1. Link

  • Abbott Laboratories. (2008). Indole Derivatives as Cannabinoid Receptor Agonists. (Contextual reference for THP-ring usage in cannabinoids). Link

  • Cross, J. B., et al. (2004). Structure-Activity Relationships of Heterocyclic Cannabinoid Analogs. Journal of Medicinal Chemistry. (General SAR on bioisosteres).
  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). (Safety standard for Mesylates). Link

Sources

Tetrahydro-2H-pyran-3-YL methanesulfonate for the introduction of a tetrahydropyran moiety

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tetrahydropyran (THP) ring is a privileged pharmacophore in modern drug discovery, widely utilized to modulate lipophilicity (


) and improve metabolic stability compared to carbocyclic analogs. While the 4-tetrahydropyranyl moiety is ubiquitous, the 3-tetrahydropyranyl  isomer offers a distinct geometric vector for substituent display, often critical for optimizing binding affinity in sterically constrained pockets.

This guide details the synthesis and application of Tetrahydro-2H-pyran-3-yl methanesulfonate (THP-3-OMs) . Unlike the reductive amination routes used for 4-THP derivatives, the 3-position requires nucleophilic substitution strategies. This protocol addresses the specific challenges of this secondary electrophile—specifically the competition between


 displacement and 

elimination driven by the adjacent ring oxygen.

Strategic Analysis: The 3-Position Challenge

The introduction of the THP moiety at the 3-position via a methanesulfonate intermediate presents unique electronic and steric challenges compared to the 4-position.

Electronic Environment

The C3 carbon is vicinal to the ring oxygen (O1). The inductive electron-withdrawing effect of O1 increases the electrophilicity of C3, theoretically aiding nucleophilic attack. However, it also significantly acidifies the C2 protons.

  • Risk: Under basic conditions, the C2 protons are labile, leading to rapid

    
     elimination to form 3,4-dihydro-2H-pyran (enrol ether), which is thermodynamically stabilized by conjugation with the oxygen lone pair.
    
Stereochemical Implications

The displacement of the methanesulfonate proceeds via a classic Walden inversion (


).
  • Implication: If enantiopure 3-hydroxytetrahydropyran is used as the starting material, the resulting product will possess the inverted configuration. This allows for the programmable synthesis of chiral drugs, a significant advantage over non-stereoselective reductive methods.

Experimental Workflows

Visualization of Reaction Pathways

The following diagram outlines the synthesis of the reagent and the competing pathways during the alkylation step.

THP_Pathways Start Tetrahydro-2H-pyran-3-ol Reagent THP-3-yl Methanesulfonate (THP-3-OMs) Start->Reagent Mesylation MsCl MsCl / Et3N (DCM, 0°C) MsCl->Reagent Product 3-Substituted THP (Inverted Configuration) Reagent->Product SN2 (Major) Polar Aprotic Solv. SideProd 3,4-Dihydro-2H-pyran (Elimination Product) Reagent->SideProd E2 (Competitor) Strong Base/High T Nu Nucleophile (Nu-H) Base / Heat Nu->Product

Figure 1: Synthetic workflow showing the conversion of the alcohol to the mesylate and the bifurcation between productive substitution and unwanted elimination.

Protocol A: Synthesis of Tetrahydro-2H-pyran-3-yl Methanesulfonate

Objective: High-yield conversion of the alcohol to the mesylate while preventing premature decomposition.

Reagents:

  • Tetrahydro-2H-pyran-3-ol (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (Et3N) (1.5 equiv)

  • Dichloromethane (DCM) (anhydrous, 10 mL/g substrate)

Step-by-Step:

  • Setup: Charge a flame-dried round-bottom flask with Tetrahydro-2H-pyran-3-ol and DCM under

    
     atmosphere. Cool to 0°C using an ice bath.
    
  • Base Addition: Add Et3N dropwise. Stir for 10 minutes.

  • Mesylation: Add MsCl dropwise via syringe over 20 minutes, maintaining internal temperature <5°C. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with KMnO4 or Phosphomolybdic Acid; UV is inactive).

  • Quench: Pour the mixture into ice-cold 1M HCl (to remove excess amine).

  • Workup:

    • Separate phases.[1]

    • Wash organic layer with Sat.

      
       (remove acid).
      
    • Wash with Brine.

    • Dry over

      
      , filter, and concentrate in vacuo at <40°C.
      
  • Storage: The resulting oil is typically >95% pure and should be used immediately or stored at -20°C. Do not distill (risk of thermal decomposition).

Protocol B: Nucleophilic Substitution ( -Alkylation)

Objective: Introduction of the THP-3-yl group onto a secondary amine. Critical Insight: Secondary mesylates are sluggish. To suppress elimination, we utilize Finkelstein conditions (in situ conversion to the more reactive iodide).

Reagents:

  • Amine Substrate (1.0 equiv)[2]

  • THP-3-OMs (1.2 – 1.5 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv) - Mild base preferred over NaH.
    
  • Sodium Iodide (NaI) (0.5 equiv) - Catalyst.

  • Acetonitrile (MeCN) or DMF (anhydrous).

Step-by-Step:

  • Dissolution: Dissolve the amine and THP-3-OMs in MeCN (0.2 M concentration).

  • Activation: Add

    
     and NaI.
    
  • Heating: Heat the reaction to 60–75°C.

    • Note: Do not exceed 80°C initially. Higher temperatures favor the

      
       elimination pathway.
      
  • Monitoring: Monitor by LC-MS. The formation of the elimination byproduct (Dihydropyran) is invisible by UV but can be inferred if the mesylate is consumed without product formation.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF/DMSO if used. Dry and concentrate.

  • Purification: Flash chromatography. The THP group adds significant polarity; adjust gradients accordingly.

Data Summary & Optimization Guide

The following table summarizes the optimization of reaction conditions to maximize the Substitution (


) to Elimination (

) ratio.
VariableCondition A (Poor)Condition B (Recommended)Rationale
Solvent THF or DCMDMF, DMSO, or NMP Polar aprotic solvents stabilize the transition state for

and dissolve inorganic bases.
Base NaH or KOtBu

or

Strong bases (pKa > 16) rapidly deprotonate C2, causing elimination. Carbonates are sufficient for buffering.
Catalyst NoneNaI or TBAI (10-50 mol%) Converts the Mesylate (Good LG) to Iodide (Excellent LG), accelerating

over

.
Temp Reflux (>100°C)60°C - 75°C Thermal control is critical. Secondary mesylates decompose thermally before reacting if T is too high.
Troubleshooting Common Issues
  • Problem: Low conversion, remaining Mesylate.

    • Solution: Add 0.5 equiv more NaI and switch solvent to DMSO. The iodide exchange is the rate-determining step helper.

  • Problem: High elimination (Dihydropyran formation).

    • Solution: The base is too strong or the temperature too high. Switch to

      
       or a hindered amine base (DIPEA) and lower T to 50°C, extending reaction time.
      
  • Problem: Product instability.

    • Solution: THP ethers/amines can be acid-sensitive.[3][4] Ensure the workup is neutral; avoid strong acidic washes during isolation.

References

  • Nucleophilic Substitution Mechanisms (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).  LibreTexts Chemistry. Available at: [Link]
    
  • Tetrahydropyranyl Ethers in Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Finkelstein Reaction Conditions. Organic Chemistry Portal. Available at: [Link]

  • Elimination Reactions of Ethers. ResearchGate (Kinetic Studies). Available at: [Link]

Sources

Application Note: Scale-Up Synthesis of Pyran Derivatives via Tetrahydro-2H-pyran-3-yl Methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, appearing in diverse pharmacophores including DPP-4 inhibitors and polyether antibiotics. While 4-substituted pyrans are ubiquitous, 3-substituted tetrahydropyrans offer unique vector orientations for structure-activity relationship (SAR) exploration.

This guide details the scale-up synthesis of pyran derivatives using Tetrahydro-2H-pyran-3-yl methanesulfonate (THP-3-OMs) as a pivotal electrophilic intermediate. Unlike the primary analog ((tetrahydro-2H-pyran-3-yl)methyl methanesulfonate), the secondary mesylate at the 3-position presents specific challenges:

  • Elimination Competition: The secondary leaving group is prone to

    
     elimination, yielding 3,4-dihydro-2H-pyran.
    
  • Thermal Instability: Secondary mesylates possess lower thermal onset temperatures (

    
    ) than their primary counterparts.
    
  • Stereochemical Inversion: Nucleophilic substitution (

    
    ) results in Walden inversion, necessitating strict control of the starting alcohol's stereochemistry.
    

This protocol provides a robust, self-validating workflow for generating THP-3-OMs and its subsequent conversion, emphasizing safety (PGI control) and process mass intensity (PMI) reduction.

Mechanistic Pathway & Reaction Engineering[1]

The synthesis relies on the activation of Tetrahydro-2H-pyran-3-ol followed by nucleophilic displacement.

Reaction Scheme (DOT Visualization)

ReactionScheme Alcohol Tetrahydro-2H-pyran-3-ol (Chiral or Racemic) Mesylate INTERMEDIATE: THP-3-yl Methanesulfonate (Unstable Oil) Alcohol->Mesylate Mesylation (Exothermic) MsCl MsCl + Et3N (Toluene, <5°C) MsCl->Mesylate Elimination Byproduct: 3,4-Dihydro-2H-pyran Mesylate->Elimination E2 Side Rxn (High Temp/Strong Base) Product FINAL PRODUCT: 3-Substituted THP (Inverted Stereochem) Mesylate->Product SN2 Substitution (Inversion) Nucleophile Nucleophile (Nu-) (Amine, Azide, Thiol) Nucleophile->Product

Figure 1: Mechanistic pathway highlighting the critical intermediate and competing elimination pathway.

Protocol 1: Scale-Up Synthesis of THP-3-yl Methanesulfonate

Objective: Convert 1.0 kg of Tetrahydro-2H-pyran-3-ol to the mesylate with <0.5% residual alcohol and minimal elimination byproducts.

Critical Process Parameters (CPPs)
ParameterSpecificationRationale
Temperature -5°C to 5°CControls exotherm; prevents sulfene decomposition.
Base Stoichiometry 1.2 - 1.5 eqEnsures complete HCl scavenging; excess promotes elimination if T > 10°C.
Addition Rate ControlledMaintain

. MsCl accumulation can lead to thermal runaway.
Solvent Toluene or DCMToluene preferred for scale-up (safer workup, higher flashpoint).
Step-by-Step Methodology
  • Reactor Charging:

    • Charge Tetrahydro-2H-pyran-3-ol (1.0 wt, 1.0 eq) and Toluene (10 V) into a jacketed glass-lined reactor.

    • Add Triethylamine (TEA) (1.5 eq) under

      
       atmosphere.
      
    • Cool the mixture to -5°C .

  • Mesylation (Exothermic Step):

    • Charge Methanesulfonyl chloride (MsCl) (1.2 eq) into a header tank.

    • Dosing: Add MsCl dropwise over 2–4 hours. CRITICAL: Adjust rate to keep reactor temperature strictly < 5°C .

    • Agitation: High shear mixing is required to prevent localized hot spots.

  • Reaction Monitoring (IPC):

    • Sample after 1 hour post-addition.

    • Method: GC-FID or HPLC.

    • Limit: Starting Alcohol < 1.0%. If high, add 0.1 eq MsCl.

  • Quench & Workup:

    • Add Water (5 V) slowly at < 10°C to quench excess MsCl. Caution: Hydrolysis of MsCl generates HCl and heat.

    • Separate phases. Wash organic layer with 1M NaHCO3 (5 V) to remove methanesulfonic acid and residual HCl.

    • Wash with Brine (5 V).

    • Dry organic layer over

      
       or via azeotropic distillation (if proceeding to next step in Toluene).
      
  • Isolation (Safety Warning):

    • Do NOT distill the mesylate to dryness. Secondary cyclic mesylates can decompose violently at elevated temperatures.

    • Store as a solution in Toluene at < 5°C. If solvent swap is needed, use vacuum distillation at

      
      .
      

Protocol 2: Nucleophilic Displacement ( )

Objective: React THP-3-OMs with a nucleophile (e.g., Benzylamine) to form the 3-amino derivative.

Solvent & Base Selection[2]
  • Solvent: Polar aprotic solvents (DMSO, DMF, NMP) accelerate

    
     but are hard to remove. Acetonitrile (ACN)  is a superior compromise for scale-up.
    
  • Base:

    
     or DIPEA. Avoid strong alkoxide bases (
    
    
    
    ) to minimize
    
    
    elimination.
Step-by-Step Methodology
  • Displacement Reaction:

    • Charge THP-3-OMs solution (from Protocol 1) into the reactor.

    • Swap solvent to Acetonitrile (if necessary) via vacuum distillation (

      
      ).
      
    • Add Nucleophile (e.g., Benzylamine, 1.2 eq) and

      
        (2.0 eq).
      
    • Heat to 60–70°C for 12–24 hours.

    • Note: The 3-position is sterically hindered; reaction times are longer than primary mesylates.

  • Workup:

    • Cool to 20°C. Filter off inorganic salts (

      
      , 
      
      
      
      ).
    • Concentrate filtrate.[1]

    • Partition residue between MTBE and Water .

    • Adjust pH if necessary (for amines) to extract product into organic phase.

Process Safety & Genotoxicity Control (E-E-A-T)

Mesylates are Potentially Genotoxic Impurities (PGIs). Regulatory bodies (FDA/EMA) require strict control of alkyl mesylates in the final API (often < ppm levels).

Control Strategy Workflow

SafetyControl Start Crude Reaction Mixture (Contains R-OMs) Quench Quench Step: Hydrolysis of excess MsCl Start->Quench Remove MsCl Purge Downstream Purge: Reaction with Nucleophile Quench->Purge Consume R-OMs Testing QC Testing: Derivatization GC-MS / LC-MS Purge->Testing Trace Analysis Testing->Purge Fail (Reprocess) Release Final API Release (R-OMs < TTC Limit) Testing->Release Pass

Figure 2: Control strategy for mutagenic impurities.

  • Purge Factor: The displacement reaction itself consumes the PGI. Ensure the reaction goes to >99% conversion.

  • Derivatization: Residual mesylates are often unstable in GC injectors. Use derivatization (e.g., with thiophenol) for accurate QC quantification.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Mesylation) Hydrolysis of MsClEnsure reagents are dry (KF < 0.1%). Increase MsCl equivalents.
High Elimination Byproduct Temperature too high; Base too strongKeep mesylation

. Use weaker bases for substitution (

vs

).
Product Racemization

character
Avoid acidic conditions. Ensure high concentration of nucleophile to favor

.
Residual Mesylate in Product Incomplete reactionExtend reaction time. Add "scavenger" resin (thiol-based) at the end of the process.

References

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Standard text for scale-up principles).
  • Teo, Y. C., et al. (2020).[2] "Safe Scale-up of Mesylation Reactions." Organic Process Research & Development.

  • European Medicines Agency (EMA). (2014). Guideline on the Limits of Genotoxic Impurities.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Mechanistic grounding for pyran ring substitutions).

Sources

One-pot synthesis involving Tetrahydro-2H-pyran-3-YL methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Telescoped Functionalization of Tetrahydro-2H-pyran-3-ol via In-Situ Mesylation

Executive Summary

This application note details a robust, one-pot (telescoped) protocol for the nucleophilic substitution of Tetrahydro-2H-pyran-3-yl methanesulfonate . The 3-substituted tetrahydropyran (THP) ring is a privileged pharmacophore in modern drug discovery, yet it presents specific synthetic challenges compared to its 4-substituted counterparts, primarily due to the secondary nature of the electrophilic center and competing elimination pathways.

This guide prioritizes Safety by Design (SbD) . Alkyl mesylates are potential genotoxic impurities (PGIs).[1] By generating the mesylate in situ and consuming it immediately without isolation, this protocol mitigates operator exposure and regulatory risk while maximizing yield and process efficiency.

Scientific Foundation & Mechanism

The Synthetic Challenge

Functionalizing the 3-position of a THP ring typically begins with Tetrahydro-2H-pyran-3-ol . Direct substitution of the hydroxyl group is poor; it requires activation. Converting the alcohol to a methanesulfonate (mesylate) creates a potent electrophile.

However, two critical factors must be managed:

  • Stereochemistry: The substitution follows an

    
     mechanism, resulting in the inversion of configuration . If the starting alcohol is enantiopure (e.g., R-isomer), the product will be the S-isomer.
    
  • Competition (

    
     vs. 
    
    
    
    ):
    The 3-position is a secondary carbon adjacent to an ether oxygen. The inductive effect of the ring oxygen can destabilize the developing carbocation (disfavoring
    
    
    ) but also acidifies the adjacent protons, making the intermediate susceptible to base-catalyzed elimination (
    
    
    ) to form 3,4-dihydro-2H-pyran or 3,6-dihydro-2H-pyran .
Reaction Pathway

The reaction proceeds in two distinct phases within the same reactor:

  • Phase A (Activation): Reaction of the alcohol with Methanesulfonyl chloride (MsCl) and a base (Triethylamine) at low temperature.

  • Phase B (Displacement): Addition of the nucleophile (amine, azide, thiol) and heat to drive the substitution.

ReactionPathway Alcohol Start: Tetrahydro-2H-pyran-3-ol MsCl Reagents: MsCl, Et3N (0°C) Alcohol->MsCl Intermediate Intermediate: THP-3-yl Methanesulfonate (NOT ISOLATED) MsCl->Intermediate Activation Nuc Reagents: Nucleophile (Nu-) Heat (60-80°C) Intermediate->Nuc SideProduct Side Product: Dihydropyran (Elimination) Intermediate->SideProduct E2 (High Temp/Strong Base) Product Product: 3-Functionalized THP (Inverted Stereochem) Nuc->Product SN2 Substitution

Figure 1: Reaction pathway illustrating the activation and substitution steps, highlighting the critical non-isolated intermediate and potential elimination side reaction.

Experimental Protocol

Objective: Synthesis of N-benzyl-tetrahydro-2H-pyran-3-amine (Model Reaction). Scale: 10 mmol input.

Reagents & Equipment
  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF). Why? It is a green alternative to DCM, allows for higher reaction temperatures in Phase B, and separates well from water during workup.

  • Base: Triethylamine (Et3N) for Phase A; Diisopropylethylamine (DIPEA) for Phase B if needed.

  • Reagent: Methanesulfonyl chloride (MsCl).

  • Nucleophile: Benzylamine (2.0 equiv).

Step-by-Step Procedure

Phase A: In-Situ Mesylation

  • Charge: To a dry 100 mL round-bottom flask under

    
    , add Tetrahydro-2H-pyran-3-ol  (1.02 g, 10 mmol) and 2-MeTHF  (10 volumes, 10 mL).
    
  • Cool: Cool the solution to 0°C using an ice bath. Critical: Low temperature prevents premature elimination.

  • Base Addition: Add Triethylamine (1.53 g, 15 mmol, 1.5 equiv) via syringe.

  • Activation: Dropwise add MsCl (1.26 g, 11 mmol, 1.1 equiv) over 10 minutes. Maintain internal temp < 5°C.

  • Monitor: Stir at 0°C for 1 hour. Confirm consumption of alcohol via TLC (30% EtOAc/Hex) or LCMS. Note: The mesylate is unstable on silica; look for the disappearance of the starting material spot.

Phase B: Telescoped Displacement 6. Nucleophile Addition: Once activation is complete, add Benzylamine (2.14 g, 20 mmol, 2.0 equiv) directly to the cold reaction mixture.

  • Note: If using a salt nucleophile (e.g., NaN3), add it as a slurry or dissolved in a minimum amount of water/DMSO.
  • Heating: Remove the ice bath. Equip with a reflux condenser. Heat the mixture to 70°C for 4–6 hours.
  • Checkpoint: Monitor for the formation of the product (
    
    
    192 [M+H]). If elimination dominates, lower temp to 50°C and extend time.
  • Quench: Cool to room temperature. Add saturated aqueous
    
    
    (20 mL).

Phase C: Workup 9. Extraction: Separate phases. Extract the aqueous layer with 2-MeTHF (2 x 10 mL). 10. Wash: Combine organics and wash with water (1 x 10 mL) and Brine (1 x 10 mL). 11. Dry/Concentrate: Dry over


, filter, and concentrate under reduced pressure.
12. Purification:  Purify via flash column chromatography (DCM/MeOH gradient) or amine-functionalized silica.

Process Optimization & Troubleshooting

The following table summarizes the impact of reaction variables on the ratio of Substitution (


) to Elimination (

).
VariableConditionImpact on OutcomeRecommendation
Solvent Dichloromethane (DCM)Good for mesylation, too low boiling for substitution.Avoid (requires solvent swap).
Solvent 2-MeTHF Excellent solubility, high boiling point (80°C), green.Preferred.
Solvent DMF/DMSOFast substitution, but difficult workup.Use only for weak nucleophiles (

,

).
Temperature >80°CPromotes Elimination (

).
Keep T < 75°C.
Nucleophile Sterically hindered aminesSlow

, promotes

.
Use unhindered amines or azides.
Leaving Group Tosylate (OTs)Slower formation, similar reactivity.Mesylate is faster and atom-economical.
Control Strategy for Genotoxic Impurities (GTIs)

Alkyl mesylates are structural alerts for genotoxicity. The one-pot strategy is a primary engineering control.

ControlStrategy Start Process Design Decision Isolate Intermediate? Start->Decision Isolate YES: Isolation Risk: Operator Exposure Risk: Hydrolysis to Acid Decision->Isolate Traditional OnePot NO: One-Pot (Telescoped) Mesylate consumed in situ Decision->OnePot Recommended Validation Validation: Prove < ppm levels of residual mesylate in API OnePot->Validation

Figure 2: Decision tree highlighting the regulatory advantage of the one-pot method for handling alkyl mesylates.

References

  • Genotoxic Impurities in Pharmaceuticals: Snodin, D. J. (2006).[2] "Residues of genotoxic alkyl mesylates in mesylate salt drug substances: real or imaginary problems?" Regulatory Toxicology and Pharmacology, 45(1), 79-90.[3] Link

  • General Mesylation Protocol: Crossland, R. K., & Servis, K. L. (1970). "A facile synthesis of methanesulfonate esters."[4] The Journal of Organic Chemistry, 35(9), 3195-3196. Link

  • THP Functionalization Context: Nortcliffe, A., et al. (2017).[5] "Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery." Bioorganic & Medicinal Chemistry, 25(7), 2218-2225.[5] (Note: Illustrates parallel chemistry on the 4-isomer). Link

  • Green Solvent Selection: Pace, V., et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis." ChemPubSoc Europe. Link

Sources

Troubleshooting & Optimization

Common side reactions and byproducts with Tetrahydro-2H-pyran-3-YL methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Tetrahydro-2H-pyran-3-YL methanesulfonate is a key intermediate in organic synthesis, valued for its role in introducing the tetrahydropyran moiety into target molecules. The methanesulfonate group serves as an excellent leaving group, facilitating nucleophilic substitution reactions. However, like many reactive intermediates, its use is not without challenges. Competing side reactions, particularly elimination, can lead to complex product mixtures, reduced yields, and purification difficulties.

This technical support guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven insights. Our goal is to help you anticipate potential issues, diagnose experimental problems, and optimize your synthetic routes for greater efficiency and success.

Troubleshooting Guide: Navigating Common Experimental Issues

This section addresses specific problems that may arise during the use of Tetrahydro-2H-pyran-3-YL methanesulfonate. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step corrective actions.

Issue 1: Low or No Yield of the Desired Nucleophilic Substitution (Sₙ2) Product

Question: "My reaction to displace the mesylate with my nucleophile is giving a very low yield, or I'm only recovering starting materials. What's going wrong?"

Probable Causes & Solutions:

  • Competing Elimination (E2) Reaction: The most common side reaction is the E2 elimination, which forms an undesired alkene (a dihydropyran derivative). This is especially prevalent with sterically hindered or strongly basic nucleophiles.

    • Mechanism Insight: The methanesulfonate is a superb leaving group. A nucleophile with sufficient basicity can act as a base, abstracting a proton from the carbon adjacent to the CH₂-OMs group, leading to the formation of a double bond.

    • Corrective Actions:

      • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at the lowest feasible temperature can significantly favor the Sₙ2 pathway.

      • Choose a Less Basic Nucleophile: If possible, use a nucleophile that is less basic. For example, if an alcohol is the target, consider using the corresponding carboxylate (e.g., from a cesium carbonate reaction) which is nucleophilic but less basic than an alkoxide.

      • Select a Non-Basic, Polar Aprotic Solvent: Solvents like DMF, DMSO, or acetonitrile are ideal for Sₙ2 reactions as they solvate the cation but not the nucleophile, enhancing its reactivity. Avoid protic solvents which can solvate and deactivate the nucleophile.

  • Hydrolysis of the Mesylate: The presence of water can lead to the hydrolysis of the methanesulfonate back to its parent alcohol, (Tetrahydro-2H-pyran-3-yl)methanol.

    • Corrective Actions:

      • Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Using molecular sieves can also help to scavenge trace amounts of water.

  • Poor Nucleophile Reactivity: The chosen nucleophile may not be strong enough to displace the mesylate under the attempted conditions.

    • Corrective Actions:

      • Increase Nucleophilicity: If using a neutral nucleophile (e.g., an amine or alcohol), consider deprotonating it first with a non-nucleophilic base (like sodium hydride for alcohols or DBU for other substrates) to generate the more reactive anionic form.

      • Increase Reaction Temperature (with caution): While this can favor elimination, a modest increase in temperature may be necessary to overcome the activation energy for substitution with a weak nucleophile. Monitor the reaction closely for byproduct formation.

Issue 2: A Major, Unidentified Byproduct is Observed by TLC/LC-MS

Question: "I'm seeing a major byproduct in my reaction that is less polar than my starting material. What could it be?"

Probable Cause & Identification:

The most likely culprit is the elimination product, 3-Methylene-tetrahydro-2H-pyran or an isomer thereof, formed via an E2 mechanism. This byproduct is typically less polar than the desired substitution product and the starting alcohol.

  • Identification Strategy:

    • Mass Spectrometry (MS): The elimination product will have a molecular weight corresponding to the loss of methanesulfonic acid (CH₄SO₃, MW ≈ 96.11) from the starting mesylate.

    • ¹H NMR Spectroscopy: Look for the appearance of vinylic proton signals (typically in the δ 4.5-6.0 ppm range). The disappearance of the characteristic methanesulfonyl (mesyl) group singlet (around δ 3.0 ppm) is also a key indicator.[1]

    • Gas Chromatography-Mass Spectrometry (GC-MS): Due to its likely volatility, the elimination product can often be detected effectively by GC-MS.

Workflow for Troubleshooting Low Yield

Below is a logical workflow to diagnose and solve issues of low product yield.

troubleshooting_workflow start Low Yield of Sₙ2 Product check_byproducts Analyze Crude Reaction Mixture (TLC, LC-MS, ¹H NMR) start->check_byproducts is_elimination Major Byproduct Detected? check_byproducts->is_elimination is_sm Mainly Starting Material (SM)? is_elimination->is_sm No solve_elimination Optimize for Sₙ2: • Lower Temperature • Use Less Basic Nucleophile • Change Solvent (e.g., DMF, DMSO) is_elimination->solve_elimination Yes (Elimination Product) is_hydrolysis Parent Alcohol Detected? is_sm->is_hydrolysis No solve_reactivity Enhance Reactivity: • Increase Nucleophile Strength • Cautiously Increase Temperature • Check Reagent Quality is_sm->solve_reactivity Yes solve_hydrolysis Improve Anhydrous Conditions: • Dry Solvents/Glassware • Use Inert Atmosphere is_hydrolysis->solve_hydrolysis Yes end Optimized Reaction is_hydrolysis->end No (Other Issue) solve_elimination->end solve_reactivity->end solve_hydrolysis->end

Caption: A step-by-step decision tree for troubleshooting low-yield reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction pathway for Tetrahydro-2H-pyran-3-YL methanesulfonate?

A1: The primary pathway is a nucleophilic substitution (Sₙ2) reaction. The methanesulfonate is an excellent leaving group, making the adjacent methylene carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. However, it is always in competition with the E2 elimination pathway.[2]

reaction_pathways cluster_main Reaction Pathways reagent THP-CH₂-OMs + Nu⁻ sn2 Sₙ2 Pathway (Substitution) reagent->sn2 Favored by: Strong Nucleophile, Low Basicity, Low Temp e2 E2 Pathway (Elimination) reagent->e2 Favored by: Strong Base, High Temp, Steric Hindrance product_sn2 THP-CH₂-Nu (Desired Product) sn2->product_sn2 product_e2 Dihydropyran Derivative (Byproduct) e2->product_e2

Caption: Competing Sₙ2 and E2 reaction pathways.

Q2: How should I store this reagent to ensure its stability?

A2: Tetrahydro-2H-pyran-3-YL methanesulfonate should be stored in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) in a cool, dry place. Room temperature storage is generally acceptable.[3] It is sensitive to moisture, which can cause hydrolysis back to the parent alcohol. Avoid contact with strong oxidizing agents and strong bases during storage.[4]

Q3: What are the best solvents for conducting reactions with this mesylate?

A3: Polar aprotic solvents are highly recommended to promote the Sₙ2 reaction. Excellent choices include:

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (MeCN)

  • Acetone

These solvents effectively solvate the counter-ion of the nucleophile without forming strong hydrogen bonds with the nucleophile itself, thereby maximizing its reactivity.

Q4: Can I use a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in my reaction?

A4: The use of strong, sterically hindered bases like potassium tert-butoxide is strongly discouraged if substitution is the desired outcome, as it will almost exclusively promote the E2 elimination side reaction. Sodium hydride can be used to deprotonate weakly acidic nucleophiles (like alcohols), but it should be done carefully. Ensure the deprotonation is complete before adding the mesylate, and maintain a low temperature to minimize elimination.

Appendices

Appendix A: Experimental Protocols

Protocol: General Procedure for Nucleophilic Substitution with a Phenol

This protocol describes a typical Sₙ2 reaction using 4-ethoxyphenol as the nucleophile.

  • Reagent Preparation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add anhydrous N,N-Dimethylformamide (DMF, 10 mL).

    • Add 4-ethoxyphenol (1.1 eq) and potassium carbonate (K₂CO₃, 1.5 eq). Stir the suspension for 15 minutes at room temperature.

  • Reaction Setup:

    • Dissolve Tetrahydro-2H-pyran-3-YL methanesulfonate (1.0 eq) in a minimal amount of anhydrous DMF.

    • Add the mesylate solution dropwise to the stirring suspension of the phenoxide at room temperature.

  • Reaction and Monitoring:

    • Heat the reaction mixture to 60-70°C.[5]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting mesylate is consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water (50 mL) and extract with ethyl acetate or toluene (3 x 25 mL).[5]

    • Combine the organic layers and wash with water, followed by saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the desired ether product.

Appendix B: Byproduct Characterization
Byproduct NameFormation Pathway¹H NMR Key Signals (CDCl₃)Mass Spec (EI/ESI)Notes
(Tetrahydro-2H-pyran-3-yl)methanolHydrolysisAppearance of a broad -OH singlet; absence of the mesyl singlet (~δ 3.0).[M+H]⁺ corresponding to the alcohol.Caused by moisture. Ensure anhydrous conditions.
3-Methylene-tetrahydro-2H-pyranE2 EliminationVinylic protons (~δ 4.7-5.0 ppm); absence of the mesyl singlet.[M]⁺ or [M+H]⁺ corresponding to the alkene.Favored by strong bases and high temperatures.
Dimerized NucleophileSelf-condensationSignals corresponding to the coupled nucleophile.[2xNu - H]⁺ or similar.Can occur if the nucleophile is unstable or can react with itself.

References

  • EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
  • Alvarez-Aular, A., et al. - The kinetics and mechanism of the homogeneous, unimolecular gas-phase elimination of 2-(4-substituted-phenoxy)tetrahydro-2 H -pyranes. Journal of Physical Organic Chemistry. [Link]

  • Rychnovsky, S. D., et al. - MULTICOMPONENT REACTIONS: SYNTHESIS OF SPIROCYCLIC TETRAHYDROPYRAN DERIVATIVES BY PRINS CYCLIZATION. PMC. [Link]

  • Rychnovsky, S. D., et al. - Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects. PMC. [Link]

  • ResearchGate - Homogeneity of the elimination reactions. [Link]

Sources

Technical Support Center: Purification of Products from Tetrahydro-2H-pyran-3-YL Methanesulfonate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for purification challenges associated with products derived from Tetrahydro-2H-pyran-3-YL methanesulfonate. As a versatile intermediate, the methanesulfonate (mesylate) group serves as an excellent leaving group in nucleophilic substitution reactions. However, the subsequent purification of the desired substituted tetrahydropyran derivatives often presents challenges due to the nature of the starting materials, byproducts, and the products themselves.

This guide provides field-proven insights, troubleshooting guides, and detailed protocols to help you achieve high purity for your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: The impurity profile can be complex and is highly dependent on your specific reaction conditions and nucleophile. However, several common impurities are frequently encountered:

  • Unreacted (Tetrahydro-2H-pyran-3-yl)methyl methanesulfonate: The starting mesylate may not be fully consumed.

  • Methanesulfonic Acid (MSA): This is a direct byproduct of the substitution reaction. It is highly polar and acidic.

  • (Tetrahydro-2H-pyran-3-yl)methanol: This results from the hydrolysis of the starting mesylate, either from trace water in the reaction or during the aqueous workup.

  • Side-products: Depending on the nucleophile and base used, elimination reactions or reactions with the solvent can lead to unexpected byproducts.

  • Excess Nucleophile/Base: Unreacted reagents used in the substitution step.

  • Genotoxic Impurities: In certain contexts, particularly when alcohols like methanol or ethanol are used as solvents, there is a potential for the formation of genotoxic alkyl mesylates (e.g., methyl methanesulfonate).[1][2][3] This is a significant concern in pharmaceutical development.[3][4]

Q2: How can I effectively remove residual methanesulfonic acid after the reaction?

A2: Methanesulfonic acid is a strong acid and is highly soluble in water. The most effective method for its removal is a liquid-liquid extraction during the reaction workup. After quenching the reaction, dissolve the crude mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, which will neutralize the acid and extract it into the aqueous phase.[5] Repeat this wash step to ensure complete removal.

Q3: My target compound is a liquid or oil. How can I purify it if recrystallization is not an option?

A3: For non-crystalline products, the primary purification technique is column chromatography.[6]

  • Silica Gel Chromatography: This is the most common and versatile method for purifying tetrahydropyran derivatives, separating compounds based on polarity.[7][8][9]

  • Distillation: If your product is thermally stable and has a significantly different boiling point from the impurities, vacuum distillation can be a highly effective, scalable purification method.[5]

Q4: Why is my compound streaking or tailing on the silica gel TLC plate and column?

A4: Tailing is a common issue when purifying compounds with acidic or basic functional groups on standard silica gel, which is slightly acidic.

  • For Acidic Compounds: The interaction with the acidic silica surface can be too strong. Adding a small amount (0.1-1%) of a volatile acid, like acetic or formic acid, to your mobile phase can improve the peak shape by competing for the active sites on the silica.[10]

  • For Basic Compounds (e.g., amines): Similarly, strong interaction with acidic sites causes tailing. Adding a small amount (0.1-1%) of a volatile base, such as triethylamine or pyridine, to the eluent will neutralize these sites and result in sharper peaks.

Q5: What is a good starting point for developing a column chromatography method for my tetrahydropyran derivative?

A5: Thin-Layer Chromatography (TLC) is your most critical tool. Start by screening solvent systems of varying polarities. A mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is a standard starting point.[10] Adjust the ratio to achieve a retention factor (Rf) for your desired product of approximately 0.25-0.35, ensuring good separation from all major impurities. This TLC mobile phase can then be directly applied to your column chromatography protocol.

Purification Strategy Workflow

The selection of a primary purification technique is dictated by the physical properties of your product and the main impurities. This workflow provides a general decision-making framework.

G start Crude Reaction Mixture is_solid Is the desired product a solid? start->is_solid is_soluble Significant difference in solubility from impurities? is_solid->is_soluble Yes is_volatile Is the product thermally stable & volatile? is_solid->is_volatile No chromatography Silica Gel Chromatography is_soluble->chromatography No recrystallization Recrystallization is_soluble->recrystallization Yes is_volatile->chromatography No distillation Vacuum Distillation is_volatile->distillation Yes final_product Purified Product chromatography->final_product recrystallization->final_product distillation->final_product

Caption: Decision tree for selecting a primary purification method.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of your tetrahydropyran derivatives.

Issue Possible Cause(s) Suggested Solution(s)
Low Yield After Purification 1. Incomplete reaction. 2. Product loss during aqueous workup (if product has some water solubility). 3. Product decomposition on acidic silica gel. 4. Inefficient elution from the column.1. Monitor reaction by TLC or LC-MS to ensure full consumption of starting material. 2. Saturate the aqueous layer with NaCl (brine wash) to decrease the solubility of the organic product and extract multiple times.[5] 3. Use deactivated (neutral) silica or alumina, or add a base like triethylamine to the eluent. 4. Increase the polarity of the mobile phase at the end of the run to elute all compounds.
Product Contaminated with Starting Mesylate 1. Similar polarity between product and starting material. 2. Column was overloaded.1. Optimize the chromatography solvent system using a shallower gradient to improve resolution. 2. Reduce the amount of crude material loaded onto the column (typically 1-5% of the silica gel weight).
Product Fails to Elute from Silica Column 1. Mobile phase is not polar enough. 2. Product is very polar and strongly adsorbed to the silica.1. Gradually increase the percentage of the polar solvent in the mobile phase (e.g., from 20% to 50% ethyl acetate in hexanes). 2. Switch to a more polar solvent system, such as dichloromethane/methanol. For very polar compounds, adding a small amount of a modifier like acetic acid can help break the strong interaction with the silica.[10]
Fractions are Clean by TLC, but NMR Shows Impurities 1. Impurity is not UV-active and not visible on the TLC plate. 2. Co-elution of impurities with similar Rf values.1. Stain the TLC plate with a universal stain (e.g., potassium permanganate or ceric ammonium molybdate) to visualize all spots. 2. Re-purify the material using a different solvent system or a different chromatographic technique (e.g., reverse-phase HPLC).

Experimental Protocols

Protocol 1: Standard Aqueous Workup & Extraction

This protocol is designed to remove acidic byproducts like methanesulfonic acid and other water-soluble impurities.

  • Quenching: Cool the reaction mixture to room temperature. If applicable, quench any reactive reagents by slowly adding them to a separate flask containing a suitable quenching agent (e.g., water or a saturated ammonium chloride solution).

  • Dilution: Dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate or diethyl ether.[11]

  • Transfer: Transfer the diluted mixture to a separatory funnel.

  • Neutralizing Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution.[11] Drain and discard the lower aqueous layer.

  • Water Wash: Wash the organic layer with deionized water to remove residual salts.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This step helps to remove residual water from the organic layer.[5]

  • Drying & Concentration: Drain the organic layer into an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Silica Gel Chromatography

This is the most versatile technique for purifying neutral to moderately polar tetrahydropyran derivatives.[7][9]

  • Solvent System Selection: As determined by TLC analysis, prepare the mobile phase (eluent).

  • Column Packing:

    • Slurry Method (Recommended): In a beaker, mix silica gel with the initial, least polar eluent to form a homogenous slurry.

    • Pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Open the stopcock to allow the solvent to drain, settling the silica bed. Gently tap the column to ensure even packing. Add a thin layer of sand on top to protect the silica surface.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a compatible, volatile solvent (like dichloromethane).

    • Carefully apply the sample solution to the top of the silica bed.

    • Alternatively, for less soluble materials, pre-adsorb the crude product onto a small amount of silica gel ("dry loading"). Remove the solvent and carefully add the resulting free-flowing powder to the top of the column.

  • Elution: Carefully add the mobile phase to the column without disturbing the top layer. Apply pressure (if using flash chromatography) and begin collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Purification by Recrystallization

This method is ideal for solid products where impurities have different solubility profiles.[12][13]

  • Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature, while impurities are either very soluble or insoluble at all temperatures.[12] Test small amounts in various solvents (e.g., hexanes, ethyl acetate, isopropanol, ethanol/water mixtures).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent needed to fully dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them.

  • Crystallization: Allow the clear solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[13] Once at room temperature, cooling in an ice bath can further increase the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

References

  • Reddy, K. L., et al. (2003). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
  • Isidro-Llobet, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. Available at: [Link]

  • Gernigon, N. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Royal Society of Chemistry. Available at: [Link]

  • Ryter, S. A., et al. (2012). MULTICOMPONENT REACTIONS: SYNTHESIS OF SPIROCYCLIC TETRAHYDROPYRAN DERIVATIVES BY PRINS CYCLIZATION. PMC. Available at: [Link]

  • Teasdale, A., et al. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Genotoxic Impurity Formation. Organic Process Research & Development. Available at: [Link]

  • Taylor, P. C. (2011). Selective Hydrolysis of Methanesulfonate Esters. ResearchGate. Available at: [Link]

  • Teasdale, A., et al. (2009). Mechanism and processing parameters affecting the formation of methyl methanesulfonate from methanol and methanesulfonic acid: an illustrative example for sulfonate ester PGI formation. ResearchGate. Available at: [Link]

  • Gernigon, N. (2026). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Green Chemistry. Available at: [Link]

  • Beier, R. C., & Mundy, B. P. (1979). A Facile Removal of the Tetrahydropyranyl Protecting Group from Alcohol Derivatives. Synthetic Communications. Available at: [Link]

  • Paudel, Y. N., et al. (2019). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs. Available at: [Link]

  • Boron Molecular. (n.d.). tetrahydro-2H-pyran-3-yl methanesulfonate. Available at: [Link]

  • Zhang, Q-W., et al. (2023). Research Progress on Extraction, Separation, and Purification Methods of Plant Essential Oils. MDPI. Available at: [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Available at: [Link]

  • LabXchange. (2024). Lab Procedure: Recrystallization. Available at: [Link]

  • Ardena. (2024). Fractionation, purification and downstream processing: the path to commercialisation. Available at: [Link]

  • Google Patents. (1930). US1814853A - Method of purifying methyl salicylate.
  • Royal Society of Chemistry. (2016). Solvent extraction or separation. YouTube. Available at: [Link]

  • Mettler-Toledo. (2018). 4 Recrystallization Methods for Increased Yield. YouTube. Available at: [Link]

  • Google Patents. (2017). KR20170115941A - Production method of tetrahydro-2h-pyran derivatives.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Available at: [Link]

  • Google Patents. (2015). CN105085444A - Purification method of chromatographic-grade tetrahydrofuran.
  • Cytiva. (n.d.). Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins. Available at: [Link]

  • Liu, J., et al. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. PMC. Available at: [Link]

  • BD Biosciences Clontech. (n.d.). Troubleshooting Guide A. Protein Expression B. Loading/Washing. Available at: [Link]

  • Pyka, A., & Dołowy, M. (2012). The Effect of Chromatographic Conditions on the Separation of Selected Alkaloids in RP-HPTLC. Journal of Planar Chromatography – Modern TLC. Available at: [Link]

  • Elder, D. P., & Teasdale, A. (2017). Elusive Impurities—Evidence versus Hypothesis. Technical and Regulatory Update on Alkyl Sulfonates in Sulfonic Acid Salts. ResearchGate. Available at: [Link]

  • EMEA. (2008). Request to Assess the Risk of Occurrence of Contamination with Mesilate Esters and Other Related Compounds in Pharmaceutical. Available at: [Link]

  • Creative Biolabs. (n.d.). Protein Purification Protocol & Troubleshooting. Available at: [Link]

Sources

Optimizing reaction conditions for Tetrahydro-2H-pyran-3-YL methanesulfonate (e.g., temperature, solvent, base)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of Tetrahydro-2H-pyran-3-yl Methanesulfonate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this critical synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common questions encountered during the mesylation of alcohols, specifically focusing on Tetrahydro-2H-pyran-3-ol and related substrates.

Q1: What is the primary purpose of converting an alcohol to a methanesulfonate (mesylate)?

Converting an alcohol into a mesylate is a fundamental strategy in organic synthesis to transform a poor leaving group (the hydroxide ion, -OH) into an excellent leaving group (-OMs).[1][2][3] The hydroxide ion is a strong base, making it resistant to displacement in nucleophilic substitution reactions.[2] By reacting the alcohol with methanesulfonyl chloride (MsCl), the hydroxyl group is converted into a methanesulfonate ester. The resulting mesylate anion is a very weak base due to the resonance stabilization of its negative charge across the three oxygen atoms, making it an excellent leaving group for subsequent S(_N)2 or E2 reactions.[1][4][5] This conversion is performed under mild conditions and, critically, proceeds with retention of stereochemistry at the carbon center, as the C-O bond of the alcohol is not broken during the mesylation step.[1][2][5]

Q2: What is the general mechanism for the formation of Tetrahydro-2H-pyran-3-yl methanesulfonate?

The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of methanesulfonyl chloride.[1][6] A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is required to neutralize the hydrochloric acid (HCl) byproduct that is formed during the reaction.[4][7]

The mechanism can vary slightly depending on the base used. With a strong base like triethylamine, the reaction can proceed through a highly reactive "sulfene" intermediate, formed by deprotonation of the α-proton on methanesulfonyl chloride.[1][8] However, the more commonly depicted and accepted pathway, especially with a weaker base like pyridine, involves the direct attack of the alcohol onto the sulfonyl chloride.[1][2]

Mesylation Mechanism ROH R-OH (Alcohol) Intermediate [R-O(H+)-Ms-Cl-] ROH->Intermediate Nucleophilic Attack MsCl Ms-Cl (Methanesulfonyl Chloride) MsCl->Intermediate Base Base (e.g., NEt3) Base->Intermediate Deprotonation Product R-OMs (Mesylate) Intermediate->Product Chloride leaves HCl_Base Base-H+ Cl- Intermediate->HCl_Base

Caption: General mechanism of mesylation.

Q3: How do I choose the right base for my reaction?

The choice of base is critical for a successful mesylation. The base neutralizes the HCl generated, preventing potential acid-catalyzed side reactions.[7] Tertiary amines are typically used.

BasepKa of Conjugate AcidKey Characteristics & Rationale
Triethylamine (TEA, NEt₃) ~10.7A strong, sterically hindered base. It is highly effective at scavenging HCl. Its strength can promote the formation of the sulfene intermediate, which is highly reactive.[1][8] This is often the base of choice for rapid reactions.
Pyridine ~5.2A weaker base than TEA. It is also less sterically hindered, which can sometimes lead to it being alkylated by very reactive mesylates (a side reaction).[9][10] However, it is an excellent choice for sensitive substrates where a milder base is preferred, and it often serves as both the base and the solvent.[11]
Diisopropylethylamine (DIPEA) ~11Also known as Hünig's base. It is highly sterically hindered, making it non-nucleophilic. This is advantageous for preventing side reactions where the base might otherwise react with the electrophile.

For most standard mesylations of primary or secondary alcohols like Tetrahydro-2H-pyran-3-ol, Triethylamine is a robust and effective choice.[12]

Q4: Why is the reaction temperature typically kept low (e.g., 0 °C to -10 °C)?

Maintaining a low temperature is crucial for several reasons:

  • Controlling Exothermicity: The reaction is exothermic. Adding methanesulfonyl chloride too quickly at room temperature can cause the reaction to overheat, leading to decomposition of the product and starting materials.

  • Minimizing Side Reactions: Lower temperatures suppress potential side reactions. A common side product is the corresponding alkyl chloride, formed when the chloride ion (from MsCl or the neutralized base) displaces the newly formed mesylate group.[13] This S(_N)2 displacement is more likely to occur at higher temperatures.

  • Ensuring Stability: The methanesulfonyl chloride reagent and, in some cases, the mesylate product can be unstable at elevated temperatures.[10]

A standard procedure involves dissolving the alcohol and base in the solvent, cooling the mixture to 0 °C in an ice bath, and then adding the methanesulfonyl chloride dropwise to maintain control over the reaction temperature.[9][12]

Q5: Which solvent should I use?

Polar aprotic solvents are generally the best choice for mesylation reactions.[14] These solvents can dissolve the reagents but do not engage in strong hydrogen bonding with the nucleophile (the alcohol), leaving it more reactive.[14][15][16]

SolventDielectric ConstantRationale for Use
Dichloromethane (DCM) 9.1Excellent solubility for a wide range of organic compounds.[9] Its low boiling point (40 °C) makes it easy to remove during work-up. It is the most commonly recommended solvent.[12][13]
Toluene 2.4A less polar option that can be useful if side reactions in more polar solvents are a concern.[12]
Pyridine 12.4Can be used as both the solvent and the base, simplifying the reaction setup.[11] However, its high boiling point (115 °C) can make it difficult to remove.

Avoid polar protic solvents like methanol or water. These solvents can form strong hydrogen bonds with the alcohol, reducing its nucleophilicity and slowing the reaction down.[14][16] They can also react directly with the methanesulfonyl chloride.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Conversion (Starting material remains) 1. Inactive Reagents: Methanesulfonyl chloride is sensitive to moisture.[17] The base (e.g., TEA) may also be old or contaminated. 2. Insufficient Temperature/Time: The reaction may be too slow at very low temperatures. 3. Poor Nucleophilicity: Sterically hindered alcohol or use of a protic solvent.1. Use freshly distilled or a new bottle of methanesulfonyl chloride and base. Ensure anhydrous reaction conditions.[10] 2. After initial addition at 0 °C, allow the reaction to warm to room temperature and stir for an additional 1-4 hours, monitoring by TLC.[12] 3. Switch to a recommended polar aprotic solvent like DCM.
Multiple Spots on TLC (Besides product and starting material) 1. Formation of Alkyl Chloride: The mesylate is displaced by Cl⁻ ions. This is common with benzylic, allylic, or primary alcohols, especially at higher temperatures.[11][13] 2. Elimination Side Reaction: If the substrate is prone to elimination (e.g., a hindered secondary alcohol), the base can induce E2 elimination. 3. Product Decomposition: The mesylate product may be unstable under the reaction or work-up conditions.1. Maintain strict temperature control (0 °C or below). Use methanesulfonic anhydride ((MeSO₂)₂O) instead of MsCl, as it introduces no chloride ions.[13] 2. Use a more hindered, non-nucleophilic base like DIPEA. Ensure low temperature. 3. Perform a rapid, cold aqueous work-up. Mesylates are generally stable to a standard aqueous workup but should not be left in aqueous solutions for extended periods.[18]
Product is an Inseparable Oil 1. Residual Pyridine/TEA-HCl Salt: The hydrochloride salt of the amine base can be difficult to remove and may cause the product to oil out. 2. Product is inherently non-crystalline. 1. During work-up, wash the organic layer thoroughly with cold, dilute acid (e.g., 1N HCl) to remove the amine base, followed by a wash with saturated sodium bicarbonate to remove any remaining acid, and finally a brine wash.[9][11][18] 2. Purify via column chromatography on silica gel. Mesylates are typically less polar than their corresponding alcohols.[18]

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check_reagents [label="Action: Check Reagent Quality\n(Use fresh MsCl/Base)", fillcolor="#F1F3F4", fontcolor="#202124"];
warm_rt [label="Action: Warm to RT\n& Increase Time", fillcolor="#F1F3F4", fontcolor="#202124"];

check_temp [label="Action: Lower Temperature\n(Run at < 0°C)", fillcolor="#F1F3F4", fontcolor="#202124"];
use_anhydride [label="Action: Use (Ms)2O\ninstead of MsCl", fillcolor="#F1F3F4", fontcolor="#202124"];

workup [label="Proceed to Aqueous Work-up\n& Purification", fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> incomplete [label="No"];
start -> complex [label="No, messy"];
start -> complete [label="Yes"];

incomplete -> check_reagents;
incomplete -> warm_rt;

complex -> check_temp;
complex -> use_anhydride;

complete -> workup;

}

Caption: A decision tree for troubleshooting common mesylation issues.

Recommended Experimental Protocol

This protocol provides a reliable starting point for the synthesis of Tetrahydro-2H-pyran-3-yl methanesulfonate from (Tetrahydro-2H-pyran-3-yl)methanol.

Reagents:

  • (Tetrahydro-2H-pyran-3-yl)methanol (1.0 eq.)

  • Triethylamine (TEA) (1.5 eq.)

  • Methanesulfonyl chloride (MsCl) (1.2 eq.)

  • Dichloromethane (DCM), anhydrous (to make a ~0.2 M solution)[9]

Procedure:

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add (Tetrahydro-2H-pyran-3-yl)methanol (1.0 eq.) and anhydrous DCM (10 volumes).

  • Base Addition: Add triethylamine (1.5 eq.) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • MsCl Addition: Add methanesulfonyl chloride (1.2 eq.) dropwise via syringe over 5-10 minutes. Ensure the internal temperature does not rise significantly.[9]

  • Reaction: Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed. If the reaction is sluggish, it can be allowed to warm to room temperature and stirred for an additional 1-2 hours.[12]

  • Quenching & Work-up: Once the reaction is complete, dilute the mixture with more DCM. Transfer the mixture to a separatory funnel and wash sequentially with:

    • Ice-cold water (1 x volume)[9]

    • Cold 1N HCl (2 x volumes) to remove excess triethylamine.[9]

    • Saturated aqueous NaHCO₃ (1 x volume) to neutralize any remaining acid.[9]

    • Saturated brine (1 x volume) to remove residual water.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Tetrahydro-2H-pyran-3-yl methanesulfonate.

  • Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

References

  • Gernigon, N. (n.d.). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Mesylate - Common Conditions. Retrieved from [Link]

  • Ataman Kimya. (n.d.). METHANE-SULFONIC ACID. Retrieved from [Link]

  • National Toxicology Program. (n.d.). RoC Profile: Methyl Methanesulfonate. Retrieved from [Link]

  • Ataman Kimya. (n.d.). METHYLSULFONIC ACID. Retrieved from [Link]

  • Proprep. (n.d.). Discuss the process and application of mesylation in organic synthesis as a method for alcohol protection. Retrieved from [Link]

  • ExpertsMind. (n.d.). Synthesis Of Mesylates And Tosylates, Reactions of Alcohols, Assignment Help. Retrieved from [Link]

  • designer-drug.com. (n.d.). Synthesis of Mesylates From Alcohols. Retrieved from [Link]

  • YouTube. (2021, September 16). Adding Mesylate Group Mechanism | Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). SN2 Effect of Solvent. Retrieved from [Link]

  • Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions?. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of solvent effect on SN2 reactions by different theoretical models. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • Reddit. (2019, November 15). Aqueous workup for mesylates : r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. a. Retrieved from [Link]

  • rhodium.ws. (n.d.). Synthesis of Mesylates From Alcohols. Retrieved from [Link]

  • ACS Omega. (2024, July 2). Synthesis of Mesylated and Tosylated α-Hydroxy-Benzylphosphonates; Their Reactivity and Cytostatic Activity. Retrieved from [Link]

  • Google Patents. (2017, October 11). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
  • Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved from [Link]

  • YouTube. (2014, June 29). Solvent Effects on Sn2 Reactions. Retrieved from [Link]

  • ChemTalk. (n.d.). Alcohol Reactions. Retrieved from [Link]

  • Reddit. (2025, April 25). Mesylation and Tosylation : r/OrganicChemistry. Retrieved from [Link]

  • Google Patents. (n.d.). (12) United States Patent. Retrieved from [Link]

  • YouTube. (2019, July 24). formation of tosylates & mesylates. Retrieved from [Link]

  • ResearchGate. (n.d.). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tetrahydropyran derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.1.7: Reactions of Alcohols. Retrieved from [Link]

  • Khan Academy. (2013, October 21). Preparation of mesylates and tosylates | Organic chemistry. Retrieved from [Link]

  • Boron Molecular. (n.d.). Buy tetrahydro-2H-pyran-3-yl methanesulfonate. Retrieved from [Link]

Sources

Stability and proper storage conditions for Tetrahydro-2H-pyran-3-YL methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Tetrahydro-2H-pyran-3-YL methanesulfonate (CAS No. 129888-63-7). This document provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of this key chemical intermediate. Adherence to these guidelines is critical for ensuring reagent integrity, achieving reproducible experimental outcomes, and maintaining laboratory safety.

Section 1: Quick Reference Data

For immediate reference, the key storage and handling parameters are summarized below. The rationale for these recommendations is detailed in the subsequent sections.

ParameterRecommended ConditionRationale & Key Considerations
Storage Temperature 2–8°C (Refrigerated)Slows the rate of potential hydrolytic degradation. Some suppliers may use cold-chain transport.[1]
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes exposure to atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation.[2]
Container Tightly Sealed, Amber GlassPrevents moisture ingress and protects from light, which can catalyze degradation pathways.[3][4][5]
Incompatible Materials Strong Oxidizing Agents, Water/MoistureRisk of vigorous reaction with oxidizers and hydrolytic degradation with moisture.[3][6][7]
Shelf Life Varies by SupplierAlways check the Certificate of Analysis (CoA). Visually inspect for changes before use.
Primary Hazard IrritantCauses skin, eye, and potential respiratory irritation. Handle with appropriate PPE.[8][9]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of Tetrahydro-2H-pyran-3-YL methanesulfonate.

Q1: What is the primary degradation pathway for this compound?

The most significant stability concern for Tetrahydro-2H-pyran-3-YL methanesulfonate is hydrolysis.[10] The methanesulfonate (mesylate) group is an ester of methanesulfonic acid. This ester linkage is susceptible to nucleophilic attack by water, which cleaves the molecule into (Tetrahydro-2H-pyran-3-yl)methanol and methanesulfonic acid. This process is often catalyzed by acidic or basic conditions.[10][11]

Q2: How does pH affect the stability of the reagent?

The rate of hydrolysis for sulfonate esters like this one is highly dependent on pH.[11] While stable under strictly neutral, anhydrous conditions, the presence of acidic or basic aqueous media will significantly accelerate degradation. It is crucial to use anhydrous solvents and to control the pH of your reaction mixture to prevent premature decomposition of the reagent.

Q3: The Safety Data Sheet (SDS) lists "strong oxidizing agents" as incompatible. What does this mean in a practical sense?

This means you should avoid any contact between Tetrahydro-2H-pyran-3-YL methanesulfonate and substances like peroxides, permanganates, nitrates, or concentrated acids (e.g., nitric acid, perchloric acid).[3][6][7] Such contact could lead to a rapid, exothermic, and potentially dangerous reaction.

Q4: Can I store this compound at room temperature for short periods?

While some related compounds are stored at room temperature under an inert atmosphere[2], the best practice for this mesylate is continuous refrigerated storage (2–8°C) to minimize the risk of gradual hydrolysis. For short-term use on the bench, keep the container tightly sealed and allow it to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on the cold chemical.

Q5: What are the physical signs of degradation?

A pure sample of Tetrahydro-2H-pyran-3-YL methanesulfonate should be a clear liquid or solid (depending on purity and isomer). Signs of degradation can include:

  • Cloudiness or turbidity: May indicate the formation of insoluble degradation products or the presence of excess water.

  • Discoloration: A change from colorless/pale yellow to a darker shade can suggest decomposition.

  • Change in pH: If dissolved in a neutral solvent, the formation of methanesulfonic acid via hydrolysis will make the solution acidic.

Section 3: Troubleshooting Guide

This guide provides solutions to common experimental problems encountered when using this reagent.

Issue 1: My reaction yield is low, and I see starting material and an unexpected polar byproduct.

  • Question: I'm performing a nucleophilic substitution, but the reaction is incomplete, and TLC/LC-MS analysis shows a byproduct that corresponds to the mass of (Tetrahydro-2H-pyran-3-yl)methanol. What happened?

  • Answer: This is a classic symptom of reagent degradation via hydrolysis. The nucleophile in your reaction (e.g., an amine, alkoxide) is competing with water that was present either in the reagent bottle or in your reaction setup. The water hydrolyzes your methanesulfonate back to its corresponding alcohol, which is unreactive under your conditions.

    • Solution:

      • Verify Reagent Integrity: Use a fresh, unopened bottle or a properly stored aliquot of the reagent.

      • Ensure Anhydrous Conditions: Use freshly dried solvents. Dry all glassware thoroughly. Run the reaction under an inert atmosphere (N₂ or Ar).

      • Check Other Reagents: Ensure your other starting materials and bases are anhydrous. For example, triethylamine should be distilled from a suitable drying agent.

Issue 2: Experimental results are inconsistent from week to week.

  • Question: I ran the same reaction last week with great success, but this week the yield dropped by 50% using the same bottle of reagent. Why?

  • Answer: Inconsistent storage and handling are the most likely cause. Repeatedly opening the bottle in ambient air introduces moisture, which is absorbed by the reagent and solvent, leading to progressive degradation over time. Each time the bottle is opened, the quality of the remaining reagent is compromised.

    • Solution:

      • Implement Aliquoting: Upon receiving a new bottle, immediately aliquot the reagent into smaller, single-use vials under an inert atmosphere.

      • Proper Storage Protocol: Store all aliquots in a desiccator inside a 2–8°C refrigerator.

      • Equilibration: Always allow an aliquot to warm to room temperature for at least 20-30 minutes before opening to prevent moisture condensation.

Section 4: Experimental Protocols

Protocol 1: Recommended Procedure for Handling and Aliquoting

This protocol ensures the long-term stability and integrity of Tetrahydro-2H-pyran-3-YL methanesulfonate upon receipt.

Materials:

  • New, sealed bottle of Tetrahydro-2H-pyran-3-YL methanesulfonate.

  • Multiple small, amber glass vials with PTFE-lined screw caps, oven-dried and cooled under vacuum.

  • Inert gas source (Argon or Nitrogen) with manifold.

  • Dry, gas-tight syringes and needles.

  • Parafilm or vial sealer.

Procedure:

  • Place the sealed bottle of the reagent and the dried vials in a glovebox or a desiccator to equilibrate to room temperature.

  • Once equilibrated, transfer the items into an inert atmosphere glovebox. If a glovebox is not available, perform the transfer under a positive pressure of inert gas using a Schlenk line.

  • Carefully open the main bottle of Tetrahydro-2H-pyran-3-YL methanesulfonate.

  • Using a clean, dry syringe, carefully draw the desired amount of the chemical and dispense it into each of the pre-dried vials. Do not use the same syringe to withdraw different chemicals.

  • Tightly seal each vial with its cap.

  • For extra protection, wrap the cap-vial interface with Parafilm.

  • Label each vial clearly with the chemical name, CAS number, date of aliquoting, and concentration (if diluted).

  • Place the newly created aliquots in a labeled secondary container and store them at 2–8°C.

Section 5: Visualization of Stability Concepts

Diagram 1: Troubleshooting Experimental Failures

G start Problem: Low Yield or Unexpected Byproducts check_storage Was reagent handled per aliquoting protocol? start->check_storage check_conditions Were reaction conditions strictly anhydrous? check_storage->check_conditions Yes cause_degradation Root Cause: Reagent Degradation (Hydrolysis) check_storage->cause_degradation No cause_in_situ Root Cause: In-situ Hydrolysis check_conditions->cause_in_situ Yes solution_dry Solution: Thoroughly dry all solvents, reagents, and glassware. Use inert atmosphere. check_conditions->solution_dry No solution_aliquot Solution: Use a new, validated aliquot. Review storage procedures. cause_degradation->solution_aliquot cause_in_situ->solution_dry

Caption: Decision workflow for troubleshooting low-yield reactions.

Diagram 2: Primary Hydrolytic Degradation Pathway

G cluster_main Tetrahydro-2H-pyran-3-YL methanesulfonate cluster_products Degradation Products struct_start [Structure of Starting Material] react H₂O (Moisture) struct_start->react Hydrolysis struct_alcohol [(Tetrahydro-2H-pyran-3-yl)methanol] struct_acid [Methanesulfonic Acid] plus + plus->struct_acid react->struct_alcohol

Caption: Simplified schematic of hydrolysis.

(Note: The DOT script above is a placeholder for the chemical structures which would be rendered graphically.)

References

  • tetrahydro-2H-pyran-3-yl methanesulfonate. Boron Molecular. [Link]

  • Selective Hydrolysis of Methanesulfonate Esters. ResearchGate. [Link]

  • Drug degradation pathways. Pharmacy 180. [Link]

Sources

Troubleshooting guide for reactions involving Tetrahydro-2H-pyran-3-YL methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Product Overview & Reactivity Profile

Tetrahydro-2H-pyran-3-yl methanesulfonate is a secondary alkyl mesylate used primarily as a chiral building block to introduce the tetrahydropyran (THP) ring into pharmaceutical scaffolds.

Unlike primary mesylates, this reagent possesses a secondary electrophilic center adjacent to an ether oxygen. This unique structure creates a specific set of reactivity challenges:

  • Steric Hindrance: The secondary carbon is less accessible, slowing down ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     reactions.
    
  • Elimination Competition: The acidic protons at C2 and C4 make the molecule prone to

    
     elimination, yielding dihydropyrans.
    
  • Anomeric Effects: The oxygen atom at position 1 influences the conformation (axial vs. equatorial) of the leaving group, affecting reaction rates.

Diagnostic Decision Tree

Before altering your protocol, use this flow to identify the root cause of your failure.

ReactionTroubleshooting Start Start: Reaction Failed CheckTLC 1. Check TLC/LCMS: Is Starting Material (SM) remaining? Start->CheckTLC SM_Yes Yes: SM Remaining CheckTLC->SM_Yes Slow Reaction SM_No No: SM Consumed CheckTLC->SM_No Fast Reaction Soln_Heat Action: Increase Temp or Switch to Polar Aprotic (DMF/DMSO) SM_Yes->Soln_Heat Nucleophile is weak Soln_Finkel Action: Add NaI (0.1 eq) (Finkelstein Assistance) SM_Yes->Soln_Finkel Steric hindrance high CheckProd 2. Identify Major Byproduct SM_No->CheckProd Elimination alkene (Dihydropyran) CheckProd->Elimination E2 Dominates Hydrolysis Alcohol (THP-3-OH) CheckProd->Hydrolysis Moisture present Complex Complex Mixture/Tars CheckProd->Complex Polymerization Soln_Base Action: Lower Base Basicity (Switch NaH -> K2CO3 or Cs2CO3) Elimination->Soln_Base Soln_Dry Action: Dry Solvents/Reagents (Strict Anhydrous Conditions) Hydrolysis->Soln_Dry Soln_Temp Action: Lower Temp, Add Radical Scavenger Complex->Soln_Temp

Figure 1: Diagnostic logic flow for troubleshooting THP-3-OMs reactions. Blue nodes indicate decision points; Green nodes indicate solutions.

Critical Troubleshooting Guides

Issue 1: The "Elimination" Trap (Low Yield)

Symptom: LCMS shows mass corresponding to [M-OMs], indicating the formation of 3,4-dihydro-2H-pyran or 3,6-dihydro-2H-pyran. Cause: Secondary mesylates are highly susceptible to E2 elimination when reacted with "hard" or basic nucleophiles (e.g., alkoxides, strong amide bases). The protons adjacent to the mesylate are accessible, and the ring structure can lock into a conformation favoring anti-periplanar elimination [1].

Corrective Actions:

  • Switch Nucleophiles: If possible, use "softer" nucleophiles (e.g., azides, thiols, amines) rather than alkoxides.

  • Change the Base: Replace strong bases (NaH, KOtBu) with non-nucleophilic, weaker bases like Cesium Carbonate (

    
    )  or DIPEA (Hünig's base) .
    
  • Solvent Selection: Switch to polar aprotic solvents (DMF, DMSO, NMP) which enhance nucleophilicity of the attacking species without increasing the basicity as much as protic solvents might.

Issue 2: Sluggish Reaction / No Conversion

Symptom: Starting material persists even after 24h at reflux. Cause: The 3-position of the THP ring is sterically hindered compared to acyclic secondary carbons. The incoming nucleophile struggles to access the


 orbital for 

attack.

Corrective Actions:

  • The Finkelstein Catalyst: Add 10-20 mol% Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI) to the reaction.

    • Mechanism:[1][2][3][4][5][6] Iodide (

      
      ) is a smaller, better nucleophile than most target nucleophiles and a better leaving group than mesylate. It displaces the mesylate to form the transient alkyl iodide, which is then rapidly displaced by your target nucleophile [2].
      
  • Concentration: Run the reaction at higher concentration (0.5 M - 1.0 M) to drive bimolecular kinetics.

Issue 3: Reagent Decomposition (Pink/Brown Solid)

Symptom: The white solid reagent turns pink or brown upon storage. Cause: Methanesulfonates are moisture-sensitive. Hydrolysis yields methanesulfonic acid (MsOH), which is autocatalytic and can degrade the THP ring (acid-catalyzed ether cleavage).

Corrective Actions:

  • Storage: Store at -20°C under Argon/Nitrogen.

  • Purification: If degraded, do not use. Recrystallization is difficult due to thermal instability; flash chromatography (rapid, with 1%

    
     to neutralize acid) is preferred.
    

Validated Experimental Protocols

Protocol A: Amination with Primary/Secondary Amines

Best for: Synthesizing 3-amino-THP derivatives while minimizing elimination.

Reagents:

  • THP-3-OMs (1.0 equiv)

  • Amine (1.5 - 2.0 equiv)

  • 
     (2.0 equiv) or DIPEA (2.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve THP-3-OMs in anhydrous MeCN (0.2 M concentration) under

    
    .
    
  • Base Addition: Add

    
     (powdered, dried). Note: Inorganic bases are preferred over amine bases if the product amine is valuable, to simplify purification.
    
  • Nucleophile Addition: Add the amine.

  • Catalyst (Optional): If the amine is bulky, add NaI (0.1 equiv) .

  • Reaction: Heat to 60°C for 12-18 hours. Do not exceed 80°C to avoid thermal decomposition.

  • Workup: Cool to RT. Filter off solids. Concentrate filtrate.[4] Partition between EtOAc and saturated

    
    .
    
  • Purification: Column chromatography (DCM/MeOH gradients).

Protocol B: Azidation (Precursor to Primary Amines)

Best for: Installing a primary amine (


) with complete stereochemical inversion.

Reagents:

  • THP-3-OMs (1.0 equiv)

  • Sodium Azide (

    
    ) (1.5 equiv)
    
  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Safety Warning: Azides are potential explosion hazards. Do not use chlorinated solvents (DCM/CHCl3) which can form explosive diazidomethane.

  • Setup: Dissolve THP-3-OMs in DMF (0.5 M).

  • Addition: Add

    
     in one portion.
    
  • Reaction: Heat to 70°C for 6 hours.

  • Workup: Dilute with water, extract with Ether (

    
    ) or EtOAc. Wash organic layer extensively with water (5x) to remove DMF.
    
  • Reduction: The resulting azide can be reduced to the amine via Staudinger reduction (

    
    ) or Hydrogenation (
    
    
    
    ).

Mechanistic Insight: The vs. Battlefield

Understanding the competing pathways is crucial for optimization.

Mechanism SM THP-3-OMs (Secondary Electrophile) Path_SN2 Path A: Substitution (SN2) Requires: Good Nu, Polar Aprotic Solvent SM->Path_SN2 Soft Nu (N3-, RS-, RNH2) Path_E2 Path B: Elimination (E2) Requires: Strong Base, Heat SM->Path_E2 Hard Base (RO-, OH-) TS_SN2 Transition State: Backside Attack (Inversion of Config) Path_SN2->TS_SN2 TS_E2 Transition State: Anti-Periplanar Proton Abstraction Path_E2->TS_E2 Prod_SN2 Product: 3-Substituted THP (Inverted Stereochem) TS_SN2->Prod_SN2 Prod_E2 Byproduct: Dihydropyran (Alkene) TS_E2->Prod_E2

Figure 2: Mechanistic competition between Substitution (


) and Elimination (

).[2][5] Path A is the desired route for functionalization.

Frequently Asked Questions (FAQ)

Q: Does the reaction proceed with Retention or Inversion of stereochemistry? A: As a standard secondary mesylate, the reaction proceeds via an


 mechanism , resulting in Inversion of Configuration  (Walden Inversion). If you start with (R)-THP-3-OMs, you will obtain the (S)-substituted product [3].

Q: Can I use THF as a solvent? A: THF is often too non-polar to drive


 reactions on sluggish secondary centers effectively. Acetonitrile (MeCN)  or DMF  are superior choices because they better solvate the cation, leaving the nucleophilic anion "naked" and more reactive.

Q: My LCMS shows a peak at M+127. What is this? A: If you used Sodium Iodide (NaI) as a catalyst, this is the intermediate alkyl iodide . It indicates the Finkelstein reaction worked, but the subsequent displacement by your nucleophile is incomplete. Solution: Increase the equivalents of your nucleophile or raise the temperature slightly.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Elimination reactions).[7]

  • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[6] Ber. Dtsch. Chem. Ges.[6] 43 (2): 1528–1532.[6] (Foundational text on Iodide catalysis).

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Section 10-4: Nucleophilic Substitution at Aliphatic Carbons).

  • BenchChem Support. (2025). Stability of THP-protected amines and derivatives.

Sources

Deprotection methods for the tetrahydropyranyl group derived from this compound

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Tetrahydropyranyl (THP) Deprotection Guide

Case ID: THP-REM-001

Subject: Technical Protocols for the Removal of Tetrahydropyranyl (THP) Protecting Groups Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Decision Matrix

The tetrahydropyranyl (THP) group is an acetal-based protecting group widely used for alcohols and phenols due to its stability against strong bases, nucleophiles, and hydrides.[1] However, its removal (deprotection) requires careful modulation of acidic conditions to prevent degradation of other sensitive functionalities.

Core Mechanism: THP deprotection is an acid-catalyzed hydrolysis.[1][2] The reaction is an equilibrium process driven by the formation of a hemiacetal intermediate, which collapses to release the free alcohol and 5-hydroxypentanal.

Method Selection Decision Tree

Use the following logic flow to select the appropriate protocol for your specific substrate.

THP_Decision_Tree Start Start: Select Substrate AcidSensitive Is the substrate acid-sensitive? Start->AcidSensitive LewisAcid Use Lewis Acid Method (MgBr2 or LiCl) AcidSensitive->LewisAcid Yes (e.g., Epoxides, Silyl ethers) Standard Standard Acid Hydrolysis AcidSensitive->Standard No MgBr2 Protocol C: MgBr2/Ether (Highly Selective) LewisAcid->MgBr2 Solubility Is substrate soluble in Ethanol? Standard->Solubility PPTS Protocol A: PPTS/Ethanol (The 'Miyashita' Method) Solubility->PPTS Yes AcOH Protocol B: AcOH/THF/Water (The 'Bernady' Method) Solubility->AcOH No (Requires THF)

Figure 1: Decision matrix for selecting the optimal THP deprotection strategy based on substrate stability and solubility.

Standard Operating Protocols (SOPs)

Protocol A: The "Gold Standard" (PPTS in Ethanol)

Best for: General use, high yield, and acid-sensitive substrates that can tolerate mild acidity (pH ~4). Reference: Miyashita, M. et al. J. Org. Chem. 1977.

Reagents:

  • Pyridinium p-toluenesulfonate (PPTS)[2][3]

  • Ethanol (95% or anhydrous)

Procedure:

  • Dissolve the THP-protected substrate (1.0 equiv) in Ethanol (0.1 M concentration).

  • Add PPTS (0.1 equiv).[2] Note: If the reaction is sluggish, increase to 0.2 equiv.

  • Stir at 55 °C (warm bath).

  • Monitor: Check TLC every 1 hour. Most primary alcohols deprotect within 3 hours; secondary alcohols may take 4-6 hours.

  • Workup: Dilute with brine, extract with Ethyl Acetate (EtOAc), dry over Na₂SO₄, and concentrate.

Why this works: PPTS is a weak acid catalyst. Ethanol acts as both the solvent and the nucleophile (transacetalization), driving the equilibrium toward the formation of ethyl ethers of the THP byproduct, preventing the reaction from reversing.

Protocol B: The Robust Method (Acetic Acid)

Best for: Large-scale reactions, substrates insoluble in ethanol, or when PPTS is unavailable. Reference: Bernady, K. F. et al. J. Org. Chem. 1979.

Reagents:

  • Acetic Acid (AcOH)

  • Tetrahydrofuran (THF)[4]

  • Water[1][3][5]

Procedure:

  • Prepare a solvent mixture of AcOH : THF : H₂O in a 4 : 2 : 1 ratio.

  • Dissolve the substrate in this mixture (approx. 5 mL per mmol of substrate).

  • Heat to 45 °C .

  • Monitor: Reaction times are typically 2–4 hours.

  • Workup: Carefully neutralize with saturated aqueous NaHCO₃ (gas evolution will occur!) before extraction.

Why this works: The high concentration of water forces the equilibrium hydrolysis to completion. THF ensures the organic substrate remains in solution.

Protocol C: Chelation-Controlled Selective Deprotection

Best for: Complex molecules containing other acid-labile groups (e.g., TBS, MOM, SEM) that must remain intact. Reference: Kim, S. et al. Tetrahedron Lett. 1991.

Reagents:

  • Magnesium Bromide (MgBr₂[6][7]·OEt₂)

  • Diethyl Ether (Et₂O)

Procedure:

  • Dissolve substrate in dry Et₂O.

  • Add MgBr₂·OEt₂ (2.0 equiv).

  • Stir at room temperature.

  • Mechanism: The Mg²⁺ coordinates to the two oxygens of the THP ring, activating it for cleavage without generating free protons that would cleave silyl ethers.

Troubleshooting & FAQs

Q1: My reaction has stalled at 80% conversion. Adding more acid didn't help. What is wrong?

  • Diagnosis: You are likely fighting a thermodynamic equilibrium.

  • Solution: The byproduct of deprotection is 5-hydroxypentanal (or its hemiacetal). If this accumulates, it can re-protect your alcohol.

  • Fix: Add a "scavenger" nucleophile. If using Protocol A, use Methanol instead of Ethanol (forms the methyl acetal of THP, which is more stable and removes it from equilibrium). If using aqueous conditions, increase the volume of water.

Q2: I lost my TBDMS (silyl) group during THP removal. How do I prevent this?

  • Diagnosis: The acidity was too strong. TBDMS ethers are acid-labile (cleave at pH < 4).

  • Solution: Switch to Protocol C (MgBr₂) . Alternatively, use Protocol A (PPTS) but buffer the reaction with a small amount of pyridine, or switch solvent to Methanol/DCM (1:1) at Room Temperature to keep conditions milder.

Q3: I see a new spot on TLC that isn't my product or starting material. What is it?

  • Diagnosis: This is likely a side reaction of the THP byproduct.

  • Explanation: The released dihydropyran or 5-hydroxypentanal can polymerize or react with other parts of your molecule.

  • Fix: This is usually a non-issue during purification. However, if it interferes, add a polymer-supported scavenger resin (e.g., amine resin) during workup to trap the aldehyde.

Q4: Can I use Hydrogenation (Pd/C, H₂) to remove THP?

  • Critical Warning: Theoretically, NO . THP is stable to standard hydrogenolysis.

  • The "Gotcha": If your THP falls off during hydrogenation, your Pd/C catalyst likely contains traces of PdCl₂ (acidic impurities) or you are using a solvent (like MeOH) that generates HCl in situ with Pd species. Do not rely on this as a controlled method unless you intentionally add acid (e.g., HCl/MeOH + Pd/C).

Mechanistic Insight

Understanding the pathway allows for better troubleshooting.[8] The reaction proceeds via an Oxocarbenium Ion intermediate.

THP_Mechanism Step1 THP Ether (Protonation) Step2 Ring Opening (Oxocarbenium Ion) Step1->Step2 - H+ transfer Step3 Nucleophilic Attack (H2O or ROH) Step2->Step3 + Nucleophile Product Free Alcohol + Byproduct Step3->Product Hydrolysis

Figure 2: The acid-catalyzed hydrolysis pathway. Step 2 is the rate-determining step.

Comparative Data Table

MethodReagentSolventTempSelectivityRisk Profile
Miyashita PPTS (0.1 eq)EtOH55°CHighLow risk; Silyl ethers usually stable.
Bernady AcOH (65%)THF/H₂O45°CModerateModerate; may cleave TES/TBS.
Lewis Acid MgBr₂Et₂ORTVery HighLow; excellent for complex substrates.
Strong Acid HCl (1M)MeOHRTLowHigh; will cleave most protecting groups.

References

  • Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate.[2][3][9] A mild and efficient catalyst for the tetrahydropyranylation of alcohols.[1] The Journal of Organic Chemistry, 42(23), 3772–3774.

  • Bernady, K. F., Floyd, M. B., Poletto, J. F., & Weiss, M. J. (1979). Prostaglandins and congeners. 20. Synthesis of prostaglandins via conjugate addition of lithium trans-1-alkenyltrialkylalanate reagents. The Journal of Organic Chemistry, 44(9), 1438–1447.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Kim, S., Park, J. H., & Lee, J. M. (1991). Magnesium bromide etherate: A mild and efficient reagent for the cleavage of tetrahydropyranyl ethers. Tetrahedron Letters, 32(23), 2659-2660.

Sources

Technical Support Center: Strategies for Preventing Rearrangement Reactions with Tetrahydro-2H-pyran-3-YL Methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling Tetrahydro-2H-pyran-3-YL methanesulfonate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. We will address the common, yet often frustrating, issue of molecular rearrangements during nucleophilic substitution reactions and provide robust troubleshooting strategies and protocols to ensure you achieve your desired chemical outcomes with high fidelity.

Section 1: Understanding the Challenge (FAQs)

This section addresses high-level questions regarding the properties of Tetrahydro-2H-pyran-3-YL methanesulfonate and the underlying causes of undesired rearrangement reactions.

Q1: What is Tetrahydro-2H-pyran-3-YL methanesulfonate and why is it a useful synthetic intermediate?

Tetrahydro-2H-pyran-3-YL methanesulfonate is a valuable reagent in organic synthesis, particularly in medicinal chemistry and drug discovery.[1] The tetrahydropyran (THP) ring is a common structural motif in many natural products and pharmaceuticals, prized for its metabolic stability and ability to form key hydrogen bond interactions.[2][3] The methanesulfonate (mesylate, MsO-) group is an excellent leaving group, making the molecule an effective electrophile for introducing the (Tetrahydro-2H-pyran-3-yl)methyl moiety into a target structure via nucleophilic substitution.[4]

Q2: What are the typical rearrangement reactions observed with this compound?

The primary challenge arises during nucleophilic substitution reactions intended to displace the mesylate group. Instead of direct substitution at the methylene carbon (C3-CH₂), the molecule can undergo rearrangement to form a more stable carbocation. The most common rearrangement is a 1,2-hydride shift . This occurs if a carbocation forms on the C3-methylene carbon, prompting a hydride ion (H⁻) to migrate from the adjacent C2 or C4 position of the pyran ring. This results in a more stable secondary carbocation within the ring, which is then attacked by the nucleophile, leading to an isomeric product that was not the intended target. In some extreme cases, ring-opening or contraction can occur, though this is less common under controlled conditions.

Q3: Why does the mesylate group's effectiveness as a leaving group contribute to this problem?

The methanesulfonate anion (CH₃SO₃⁻) is highly stable due to the delocalization of its negative charge across three oxygen atoms. This stability makes it an excellent leaving group. However, this high propensity to depart can facilitate the formation of a transient carbocation intermediate, especially under conditions that favor a unimolecular substitution (Sₙ1) mechanism. It is this carbocation intermediate that is susceptible to rearrangement.[4]

Q4: What are the primary experimental factors that promote these undesired rearrangements?

Rearrangement reactions are primarily promoted by conditions that favor an Sₙ1 mechanistic pathway over a bimolecular (Sₙ2) pathway. Key factors include:

  • Polar Protic Solvents: Solvents like methanol, ethanol, or water can stabilize the carbocation intermediate and the departing mesylate anion, promoting the Sₙ1 pathway.

  • High Reaction Temperatures: Increased thermal energy can provide the activation energy needed for the less favorable Sₙ1 pathway and subsequent rearrangement.

  • Weak or Low Concentrations of Nucleophiles: A low concentration of a weak nucleophile may not be able to attack the electrophilic carbon in a concerted Sₙ2 fashion before the leaving group departs, allowing time for carbocation formation.

  • Lewis Acid Catalysis: The presence of Lewis acids can complex with the oxygen of the mesylate group, further enhancing its leaving group ability and promoting carbocation formation.[5]

Section 2: Troubleshooting Guide - From Unwanted Products to Desired Outcomes

This guide provides a logical workflow for diagnosing and solving issues related to rearrangement during your experiments.

Issue: My reaction has produced a mixture of isomers or an unexpected product, suggesting a rearrangement has occurred.

This is the most common problem encountered. The goal is to shift the reaction mechanism decisively towards the Sₙ2 pathway, which avoids a discrete carbocation intermediate.

Troubleshooting Workflow Diagram

G cluster_solvent Solvent Optimization cluster_temp Temperature Control cluster_nuc Nucleophile Enhancement start Unexpected Product Detected (Mixture of Isomers) check_solvent Step 1: Analyze Solvent System Is it a polar protic solvent (e.g., MeOH, H₂O)? start->check_solvent solvent_yes YES check_solvent->solvent_yes Protic solvent_no NO check_solvent->solvent_no Aprotic action_solvent Action: Switch to a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile). Rationale: Aprotic solvents do not stabilize carbocations effectively, favoring the SN2 pathway. solvent_yes->action_solvent check_temp Step 2: Evaluate Reaction Temperature Was the reaction run at elevated temperatures (> 40°C)? solvent_no->check_temp action_solvent->check_temp temp_yes YES check_temp->temp_yes High Temp temp_no NO check_temp->temp_no Low Temp action_temp Action: Reduce temperature. Start at 0°C and allow to slowly warm to room temperature. Rationale: Lowering thermal energy disfavors the higher activation energy SN1 pathway. temp_yes->action_temp check_nuc Step 3: Assess the Nucleophile Is it a weak nucleophile or used at a low concentration? temp_no->check_nuc action_temp->check_nuc nuc_yes YES check_nuc->nuc_yes Weak/Dilute nuc_no NO check_nuc->nuc_no Strong/Conc. action_nuc Action: Use a stronger nucleophile or increase its concentration (≥ 3 equiv.). Rationale: A higher concentration of a potent nucleophile increases the rate of the bimolecular SN2 reaction. nuc_yes->action_nuc end_node Re-run Experiment with Optimized Conditions nuc_no->end_node action_nuc->end_node

Caption: Troubleshooting workflow for addressing rearrangement reactions.

ParameterRecommended Condition for Sₙ2 (No Rearrangement)RationalePitfalls to Avoid
Solvent Polar Aprotic (e.g., DMF, DMSO, Acetonitrile, THF)These solvents solvate the cation but not the anion, increasing the effective nucleophilicity of the nucleophile and destabilizing any carbocation intermediate.Polar Protic Solvents (Methanol, Ethanol, Water) stabilize both the leaving group and the carbocation, promoting Sₙ1.
Temperature 0 °C to Room Temperature (20-25 °C)The Sₙ1 pathway generally has a higher activation energy than the Sₙ2 pathway. Lower temperatures provide insufficient energy to overcome this barrier, favoring Sₙ2.Heating the reaction can accelerate the rate but disproportionately favors the Sₙ1/rearrangement pathway.
Nucleophile Strong, highly anionic nucleophiles (e.g., N₃⁻, CN⁻, RS⁻)Strong nucleophiles are more likely to engage in a concerted backside attack before the leaving group has a chance to depart on its own.Weak, neutral nucleophiles (e.g., H₂O, ROH) are less effective at Sₙ2 and often require conditions that lead to Sₙ1.
Concentration High concentration of nucleophile (≥ 3 equivalents)According to reaction kinetics, the rate of an Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile. Increasing nucleophile concentration directly increases the Sₙ2 rate.Using stoichiometric or catalytic amounts of the nucleophile can slow the desired reaction, allowing side reactions to compete.

Section 3: Recommended Protocols for Suppressing Rearrangements

Adherence to these protocols, which are designed to stringently favor an Sₙ2 mechanism, will provide the highest probability of obtaining the desired, non-rearranged product.

Protocol A: General Procedure for Nucleophilic Substitution under Sₙ2-Favorable Conditions

This protocol is optimized for the reaction of Tetrahydro-2H-pyran-3-YL methanesulfonate with a strong nucleophile (e.g., sodium azide).

Materials:

  • (Tetrahydro-2H-pyran-3-yl)methyl methanesulfonate (1 equiv.)

  • Sodium Azide (NaN₃) (3 equiv.)

  • Anhydrous Dimethylformamide (DMF)

  • Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere of nitrogen, add sodium azide.

  • Solvent Addition: Add anhydrous DMF via syringe and stir the resulting suspension.

  • Substrate Addition: Dissolve the Tetrahydro-2H-pyran-3-YL methanesulfonate in a minimal amount of anhydrous DMF. Cool the sodium azide suspension to 0 °C using an ice bath.

  • Add the methanesulfonate solution dropwise to the cold, stirring suspension over 15-20 minutes.

  • Reaction Conditions: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm slowly to room temperature (approx. 25 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, pour the mixture into cold water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Protocol B: Preparation of High-Purity Tetrahydro-2H-pyran-3-YL Methanesulfonate

The purity of the starting material is critical. Any acidic impurities can catalyze rearrangement.

Materials:

  • (Tetrahydro-2H-pyran-3-yl)methanol (1 equiv.)[6]

  • Triethylamine (NEt₃) or Pyridine (1.5 equiv.)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv.)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Reaction Setup: Dissolve (Tetrahydro-2H-pyran-3-yl)methanol in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Add triethylamine or pyridine and cool the solution to 0 °C in an ice bath.

  • Mesylation: Add methanesulfonyl chloride dropwise to the cold, stirring solution. A precipitate (triethylammonium chloride) will form.

  • Reaction Conditions: Stir the reaction at 0 °C for 2-4 hours. Do not allow the reaction to warm significantly, as this can promote side reactions.

  • Monitoring: Monitor the reaction by TLC until the starting alcohol is consumed.

  • Work-up: Quench the reaction by adding cold, saturated sodium bicarbonate solution. Separate the organic layer.

  • Purification: Wash the organic layer sequentially with cold 1M HCl, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature to yield the crude product. This product is often used directly in the next step but can be purified by chromatography if necessary. Note that the compound may have limited stability and should be used promptly.[7]

Section 4: Mechanistic Insights

Understanding the competing reaction pathways is key to controlling the outcome.

G Start Substrate (R-OMs) SN2_TS SN2 Transition State [Nu---R---OMs]⁻ Start->SN2_TS SN2 Path (Strong Nu⁻, Aprotic Solvent) Carbocation Primary Carbocation (R⁺) Start->Carbocation SN1 Path (Weak Nu⁻, Protic Solvent) SN2_Prod Desired Product (Nu-R) SN2_TS->SN2_Prod Carbocation->SN2_Prod + Nu⁻ (Minor Path, No Rearrangement) Rearranged_Cation Rearranged Secondary Carbocation Carbocation->Rearranged_Cation 1,2-Hydride Shift (Fast) Rearranged_Prod Rearranged Product Rearranged_Cation->Rearranged_Prod + Nu⁻

Caption: Competing Sₙ2 and Sₙ1/rearrangement pathways.

The Sₙ2 pathway is a single, concerted step where the nucleophile attacks as the leaving group departs. This avoids the formation of any intermediates. In contrast, the Sₙ1 pathway involves the formation of a discrete, high-energy primary carbocation. This intermediate has a lifetime sufficient to allow for a rapid and irreversible 1,2-hydride shift to form a more stable secondary carbocation, which is then trapped by the nucleophile to yield the undesired product. Your goal is to make the Sₙ2 pathway so fast that the Sₙ1 pathway cannot compete.

References

  • Chemicea. (n.d.). Material Safety Data Sheet.

  • Sigma-Aldrich. (n.d.). Material Safety Data Sheet.

  • BLD Pharmatech. (n.d.). Safety Data Sheet: (R)-Tetrahydro-2H-pyran-3-ol.

  • Google Patents. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.

  • ChemicalBook. (n.d.). (TETRAHYDRO-PYRAN-3-YL)-METHANOL synthesis.

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). 2H-Pyran, tetrahydro-3-(phenylmethyl)- - Assessment statement (CA09704).

  • Boc Sciences. (2024). Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method.

  • PubMed. (2010). Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents.

  • National Center for Biotechnology Information. (n.d.). MULTICOMPONENT REACTIONS: SYNTHESIS OF SPIROCYCLIC TETRAHYDROPYRAN DERIVATIVES BY PRINS CYCLIZATION.

  • BLD Pharm. (n.d.). 164523-24-4|(Tetrahydro-2H-pyran-3-yl)methyl methanesulfonate.

  • ResearchGate. (n.d.). Substitution Reactions of 2-Benzenesulfonyl Cyclic Ethers: Tetrahydro-2-(Phenylethynyl)-2H-Pyran.

  • Sigma-Aldrich. (n.d.). Tetrahydro-2H-pyran-4-yl methanesulfonate.

  • AccessPharmacy. (n.d.). Nucleophilic Substitution, Addition, and Elimination Reactions | The Organic Chemistry of Medicinal Agents.

Sources

Technical Support Center: Reaction Kinetics of Tetrahydro-2H-pyran-3-YL Methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers and professionals investigating the reaction kinetics of Tetrahydro-2H-pyran-3-YL methanesulfonate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the accuracy and reproducibility of your experiments. Our approach is grounded in established chemical principles and field-proven insights to help you navigate the complexities of this versatile reactant.

Introduction to Tetrahydro-2H-pyran-3-YL Methanesulfonate

Tetrahydro-2H-pyran-3-YL methanesulfonate is a key intermediate in organic synthesis, valued for its role in introducing the tetrahydropyran moiety into a target molecule. The methanesulfonate group serves as an excellent leaving group in nucleophilic substitution reactions, making this compound a potent electrophile. Understanding its reaction kinetics is crucial for optimizing reaction conditions, maximizing yield, and minimizing side products in drug development and materials science.

This guide will address common challenges, from reaction setup and monitoring to data interpretation, providing a comprehensive resource for both new and experienced researchers.

Part 1: Troubleshooting Guide - Common Experimental Issues

This section directly addresses specific problems you may encounter during your kinetic studies.

Issue 1: Inconsistent Reaction Rates or Non-Reproducible Kinetic Data

Symptoms:

  • Significant variation in calculated rate constants between identical experimental runs.

  • Reaction profiles (concentration vs. time) that do not fit standard kinetic models.

Root Causes & Solutions:

  • Moisture Contamination: Tetrahydro-2H-pyran-3-YL methanesulfonate is susceptible to hydrolysis, which consumes the starting material and generates methanesulfonic acid. This side reaction can alter the pH and ionic strength of the medium, affecting the primary reaction rate.

    • Solution: Ensure all glassware is rigorously dried (oven-dried at >120°C for at least 4 hours) and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.

  • Temperature Fluctuations: Reaction rates are highly sensitive to temperature. Even minor deviations can lead to significant changes in kinetics.

    • Solution: Utilize a thermostatically controlled reaction vessel (e.g., a jacketed reactor with a circulating bath or a high-precision oil bath). Monitor the internal reaction temperature with a calibrated thermometer, not just the bath temperature.

  • Impure Starting Material: The presence of impurities in the Tetrahydro-2H-pyran-3-YL methanesulfonate, such as the starting alcohol (Tetrahydro-2H-pyran-3-ol) or residual base from its synthesis, can interfere with the reaction.

    • Solution: Verify the purity of the methanesulfonate before use via NMR, LC-MS, or elemental analysis. If necessary, purify the starting material by recrystallization or column chromatography.

Issue 2: Low Reaction Yield or Incomplete Conversion

Symptoms:

  • The reaction stalls before the limiting reagent is fully consumed.

  • The final product yield is consistently lower than expected.

Root Causes & Solutions:

  • Poor Nucleophile Strength: The chosen nucleophile may not be sufficiently reactive under the selected conditions to displace the methanesulfonate group effectively.

    • Solution: Consider using a stronger nucleophile. For instance, if an alcohol is the nucleophile, deprotonating it with a non-nucleophilic base (e.g., sodium hydride) to form the more reactive alkoxide can significantly increase the reaction rate.

  • Steric Hindrance: The Tetrahydro-2H-pyran ring can adopt a chair conformation, and the axial vs. equatorial position of the methanesulfonate group can influence its accessibility to the incoming nucleophile.

    • Solution: Optimize the reaction temperature. Higher temperatures can help overcome the activation energy barrier associated with sterically hindered substrates. Alternatively, a less bulky nucleophile may be required.

  • Competing Elimination Reactions: Under basic conditions, an E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of an unsaturated pyran derivative.

    • Solution: Use a non-basic, highly nucleophilic salt (e.g., sodium azide) if possible. If a basic nucleophile is required, lower the reaction temperature to favor the substitution pathway, which generally has a lower activation energy than elimination.

Issue 3: Formation of Unexpected Side Products

Symptoms:

  • Multiple spots on a TLC plate or unexpected peaks in GC-MS or LC-MS analysis of the crude reaction mixture.

Root Causes & Solutions:

  • Ring-Opening of the Tetrahydropyran Moiety: Under strongly acidic or certain Lewis acidic conditions, the ether linkage in the tetrahydropyran ring can be cleaved.

    • Solution: Maintain a neutral or basic reaction medium. Avoid the use of strong protic acids or Lewis acids unless they are a required part of the reaction mechanism. If acidic conditions are unavoidable, use the mildest possible acid and the lowest effective temperature.

  • Reaction with the Solvent: If the solvent is nucleophilic (e.g., methanol, water), it can compete with the intended nucleophile, leading to solvolysis products.

    • Solution: Choose a non-nucleophilic, aprotic solvent such as THF, DMF, or acetonitrile. The choice of solvent can significantly impact the reaction kinetics and pathway.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism for nucleophilic substitution on Tetrahydro-2H-pyran-3-YL methanesulfonate?

A1: The reaction typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The nucleophile attacks the carbon atom bearing the methanesulfonate group from the backside, leading to an inversion of stereochemistry at that center. The methanesulfonate anion is an excellent leaving group due to the resonance stabilization of its negative charge.

// Reactants Nu [label="Nu⁻", fontcolor="#EA4335"]; Substrate [label=<

Tetrahydro-2H-pyran-3-YL methanesulfonate

, shape=plaintext, fillcolor="#F1F3F4", style="filled,rounded"];

// Transition State TS [label=<

[Nu---C---OMs]⁻

Transition State

, shape=plaintext, fillcolor="#FBBC05", style="filled,rounded"];

// Products Product [label=<

Substituted Product (Inverted Stereochemistry)

, shape=plaintext, fillcolor="#34A853", style="filled,rounded"]; LG [label="MsO⁻", fontcolor="#EA4335"];

// Arrows Nu -> Substrate [label="Attack", arrowhead=vee]; Substrate -> TS [style=dashed]; TS -> Product; TS -> LG [style=dashed]; } enddot Caption: Generalized SN2 mechanism for nucleophilic substitution.

Q2: How can I effectively monitor the progress of my reaction kinetics experiment?

A2: A combination of techniques is recommended for robust kinetic analysis:

  • Thin-Layer Chromatography (TLC): Provides a quick, qualitative assessment of the reaction progress by visualizing the disappearance of the starting material and the appearance of the product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These are the preferred methods for quantitative analysis. An aliquot of the reaction mixture is taken at regular intervals, quenched (e.g., by rapid cooling or addition of a quenching agent), and analyzed. The concentration of the reactant or product can be determined by integrating the peak areas relative to an internal standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction in real-time (in situ) or by analyzing quenched aliquots. Specific, well-resolved peaks for the starting material and product can be integrated to determine their relative concentrations over time.

Q3: What type of solvent is best suited for studying the kinetics of this reaction?

A3: Polar aprotic solvents are generally the best choice. These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophilic anion, leaving it "bare" and more reactive. This leads to faster SN2 reaction rates.

  • Recommended Solvents: Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).

  • Solvents to Avoid: Protic solvents like water, methanol, and ethanol can act as competing nucleophiles and will slow down the reaction by solvating the nucleophile through hydrogen bonding.

Q4: How can I be certain that the reaction I am observing is not diffusion-controlled?

A4: A diffusion-controlled reaction is one where the rate is limited by how quickly the reactants can encounter each other in solution.

  • Experimental Test: Run the reaction under vigorous stirring and then repeat it with less vigorous (but still adequate) stirring. If the reaction rate does not change, it is not diffusion-controlled. If the rate increases with more vigorous stirring, diffusion is a limiting factor, and your stirring protocol needs to be standardized and maintained at a high rate for all kinetic runs.

Part 3: Protocols and Data Presentation

Protocol: A General Procedure for Kinetic Analysis via HPLC
  • Preparation:

    • Set up a jacketed glass reactor connected to a circulating water bath set to the desired temperature (e.g., 50.0 ± 0.1 °C).

    • Add the chosen anhydrous solvent (e.g., 50 mL of acetonitrile) and a magnetic stir bar to the reactor.

    • Add the nucleophile (e.g., sodium azide, 1.5 equivalents) and the internal standard (e.g., naphthalene, 0.2 equivalents) to the reactor. Allow the mixture to reach thermal equilibrium for at least 20 minutes with stirring.

  • Reaction Initiation (t=0):

    • Accurately weigh Tetrahydro-2H-pyran-3-YL methanesulfonate (1.0 equivalent) and dissolve it in a small amount of the reaction solvent.

    • Rapidly inject this solution into the stirred, temperature-controlled reactor. This marks time zero.

  • Sampling:

    • At predetermined time intervals (e.g., t = 2, 5, 10, 20, 30, 60, 90 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.

    • Immediately quench the aliquot in a vial containing a quenching solution (e.g., 1.0 mL of cold water or a suitable buffer) to stop the reaction.

  • Analysis:

    • Analyze each quenched sample by HPLC. Use a suitable column (e.g., C18) and a mobile phase that provides good separation of the starting material, product, and internal standard.

    • Record the peak areas for the starting material and the internal standard at each time point.

  • Data Processing:

    • Calculate the concentration of the starting material at each time point relative to the constant concentration of the internal standard.

    • Plot ln([Substrate]) versus time. If the reaction is first-order with respect to the substrate, this plot should yield a straight line. The negative of the slope of this line is the observed rate constant (k_obs).

Data Summary Table
ParameterDescriptionTypical Value/Range
Solvent Dielectric Constant Influences charge separation in the transition state.Acetonitrile (~37.5) and DMF (~36.7) are effective.
Nucleophile Concentration Typically used in excess to ensure pseudo-first-order kinetics.1.5 - 10 equivalents.
Temperature Range Controls the reaction rate.25 - 80 °C.
Typical Rate Constant (k_obs) Dependent on specific conditions.Highly variable; determine experimentally.
Troubleshooting Workflow Diagram

// Nodes Start [label="Inconsistent Kinetic Data or Low Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Moisture [label="Check for Moisture Contamination", fillcolor="#FBBC05"]; Check_Temp [label="Verify Temperature Stability", fillcolor="#FBBC05"]; Check_Purity [label="Assess Starting Material Purity", fillcolor="#FBBC05"]; Check_Nucleophile [label="Evaluate Nucleophile Strength/Concentration", fillcolor="#FBBC05"]; Check_Side_Reactions [label="Investigate Side Reactions (Elimination, Ring-Opening)", fillcolor="#FBBC05"];

Solution_Dry [label="Use Anhydrous Solvents & Dry Glassware", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Temp [label="Use Thermostatically Controlled Bath", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Purity [label="Purify Reactant (Recrystallize/Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Nucleophile [label="Increase Nucleophile Concentration or Use Stronger Nucleophile", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Side_Reactions [label="Adjust Temperature/Base or Change Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> Check_Moisture; Start -> Check_Temp; Start -> Check_Purity;

Check_Moisture -> Solution_Dry; Check_Temp -> Solution_Temp; Check_Purity -> Solution_Purity;

Start -> Check_Nucleophile [style=dashed]; Start -> Check_Side_Reactions [style=dashed];

Check_Nucleophile -> Solution_Nucleophile; Check_Side_Reactions -> Solution_Side_Reactions; } enddot Caption: A decision-making workflow for troubleshooting common issues.

References

  • At this time, specific kinetic studies for Tetrahydro-2H-pyran-3-YL methanesulfonate are not widely available in peer-reviewed literature. The principles, protocols, and troubleshooting steps provided in this guide are based on established knowledge of nucleophilic substitution reactions on secondary methanesulfonates and the general reactivity of saturated heterocyclic systems, as documented in standard organic chemistry textbooks and methodology guides.

Validation & Comparative

Tetrahydro-2H-pyran-3-yl Methanesulfonate vs. Tosylates: A Comparative Guide for Carbohydrate Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: For the functionalization of the Tetrahydro-2H-pyran-3-yl (THP-3-yl) scaffold, Methanesulfonates (Ms) are the superior choice for maximizing reaction rates and atom economy in sterically demanding substitutions (


). Tosylates (Ts)  are preferred when product isolation, crystallinity, and UV-detectability are required for process control.

While often used interchangeably in general organic synthesis, the distinction between Ms and Ts becomes critical in carbohydrate chemistry due to the unique steric environment of the pyranose ring. This guide analyzes the mechanistic trade-offs between these two leaving groups, specifically at the C3 position of the THP ring, and extends the logic to their role in stereocontrolled glycosylation.

Mechanistic Foundations: The C3-Pyran Environment

The 3-position of a tetrahydropyran ring presents a unique challenge compared to acyclic secondary alcohols. The adjacent C2 and C4 methylene groups, combined with the ring's chair conformation, impose steric constraints that amplify the differences between the mesyl and tosyl groups.

The Steric-Electronic Trade-off[1]
  • Methanesulfonate (Ms): The methyl group is small (

    
    ). It creates minimal steric clash with the axial protons at C1 and C5, allowing the leaving group to adopt the necessary anti-periplanar geometry for 
    
    
    
    displacement or
    
    
    elimination with lower transition state energy.
  • Tosylate (Ts): The p-toluene ring is significantly bulkier. In the confined chair conformation of a THP ring, the tosyl group can experience 1,3-diaxial interactions (if axial) or steric repulsion from adjacent substituents (if equatorial). This often retards the rate of nucleophilic attack compared to mesylates.

Reactivity Profile ( )

In


 displacements on carbohydrate scaffolds, the relative rate of reaction is generally:


Experimental Note: For the THP-3-yl system, the rate difference between Ms and Ts is often negligible for small nucleophiles (

,

) but becomes significant with bulky nucleophiles (e.g., glycosyl acceptors), where the Ms group's smaller profile is advantageous.

Comparative Analysis: Ms vs. Ts

The following table synthesizes experimental data regarding the physical and chemical properties of these activating groups.

FeatureTetrahydro-2H-pyran-3-yl Methanesulfonate (Ms) Tetrahydro-2H-pyran-3-yl Tosylate (Ts)
Leaving Group Ability (

of conjugate acid)
-1.9 (Methanesulfonic acid)-2.8 (p-Toluenesulfonic acid)
Nucleofugality Excellent; slightly faster kinetics in steric pockets.Excellent; slightly slower due to bulk.
Crystallinity Low. Often isolated as an oil or gum.High. Frequently forms stable solids (purification via recrystallization).
UV Detectability None (requires staining: KMnO4, CAM, PMA).Strong UV chromophore (easy TLC/HPLC monitoring).
Atom Economy High (MW of leaving group anion: 95 g/mol ).Lower (MW of leaving group anion: 171 g/mol ).
Stability Moderate thermal stability; prone to elimination at high T.Higher thermal stability; longer shelf-life.
Primary Use Case Difficult substitutions; scale-up where mass efficiency matters.Bench-scale synthesis; reactions requiring rigorous purification.

Decision Logic & Workflow

The choice between Ms and Ts should be dictated by the downstream application. Use the following logic flow to determine the optimal group for your THP-3-yl intermediate.

G Start Start: THP-3-OH Functionalization Decision1 Is the product likely to be crystalline? Start->Decision1 Decision2 Is the nucleophile sterically hindered? Decision1->Decision2 No / Unsure RouteTs Select Tosylate (Ts) (Maximize Handling) Decision1->RouteTs Yes (Solid desired) RouteMs Select Mesylate (Ms) (Maximize Reactivity) Decision2->RouteMs Yes (Bulky Nu) Decision2->RouteTs No (Small Nu) ProcessMs Protocol: MsCl, TEA, DCM Purification: Flash Column (Oil) RouteMs->ProcessMs ProcessTs Protocol: TsCl, Pyridine, DCM Purification: Recrystallization RouteTs->ProcessTs

Figure 1: Decision matrix for selecting sulfonyl activating groups based on substrate properties and nucleophile sterics.

Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before committing valuable material.

Protocol A: Synthesis of Tetrahydro-2H-pyran-3-yl Methanesulfonate

Best for: Rapid generation of reactive intermediates for immediate use.

  • Setup: Dissolve Tetrahydro-2H-pyran-3-ol (1.0 equiv) in anhydrous DCM (0.2 M) under Nitrogen atmosphere. Cool to 0°C.[1]

  • Base Addition: Add Triethylamine (TEA) (1.5 equiv). Note: Pyridine can be used, but TEA is easier to remove during aqueous workup for oils.

  • Activation: Dropwise add Methanesulfonyl chloride (MsCl) (1.2 equiv). The reaction is exothermic; control rate to maintain T < 5°C.

  • Monitoring: Warm to RT. Monitor by TLC (Stain: KMnO4). Product usually appears within 1-2 hours.

    • Checkpoint: If conversion is stalled, add catalytic DMAP (0.1 equiv).

  • Workup: Quench with saturated NaHCO3. Wash organic layer with 1M HCl (to remove TEA), then brine. Dry over Na2SO4.

  • Isolation: Concentrate in vacuo. The resulting oil is typically >95% pure and can be used directly.

Protocol B: Synthesis of Tetrahydro-2H-pyran-3-yl Tosylate

Best for: Stable storage and purification of intermediates.

  • Setup: Dissolve Tetrahydro-2H-pyran-3-ol (1.0 equiv) in Pyridine (used as solvent and base, 0.5 M).

  • Activation: Add p-Toluenesulfonyl chloride (TsCl) (1.5 equiv) in portions at 0°C.

  • Incubation: Allow to stir at 4°C overnight (Tosylation is slower than Mesylation).

  • Monitoring: Monitor by TLC (UV visualization).

    • Checkpoint: The appearance of a UV-active spot distinct from TsCl indicates product formation.

  • Workup: Dilute with EtOAc. Wash extensively with 1M HCl (3x) to remove pyridine (Critical step). Wash with NaHCO3 and brine.

  • Crystallization: Concentrate. Recrystallize from Hexanes/EtOAc or Et2O/Pentane.

Advanced Application: Glycosylation Implications[1][3]

While the THP-3-yl system models secondary alcohol activation, the choice of Ms vs Ts is also pivotal in Glycosylation Reactions (activation at C1).

Recent studies by Bennett and Kwan (2019) introduced the concept of "Matched Reactivity" in glycosyl sulfonates.[2]

  • The Concept: For difficult ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -selective glycosylations, the leaving group ability must match the donor's reactivity to enforce a concerted 
    
    
    
    -like mechanism (inversion) rather than an
    
    
    oxocarbenium pathway (scrambling).
  • Application:

    • Glycosyl Mesylates: Highly reactive, often too unstable for isolation at C1, leading to rapid

      
       hydrolysis.
      
    • Glycosyl Tosylates: Offer a "sweet spot" of stability, allowing for the isolation of

      
      -glycosyl tosylates which can then undergo clean 
      
      
      
      displacement by acceptors to form
      
      
      -glycosides.

Diagram: Pathway to


-Selectivity via Sulfonates 

Reaction Hemiacetal Hemiacetal (Donor-OH) AlphaSulf α-Glycosyl Sulfonate (Kinetic Product) Hemiacetal->AlphaSulf Activation SulfonylCl Sulfonyl-Cl (MsCl or TsCl) SulfonylCl->AlphaSulf SN2 SN2-like Displacement (Inversion) AlphaSulf->SN2 Matched LG (Ts) Non-polar Solvent SN1 SN1 Oxocarbenium (Scrambling) AlphaSulf->SN1 Unmatched LG (Ms) or Polar Solvent BetaProd β-Glycoside (Desired) SN2->BetaProd MixProd α/β Mixture (Undesired) SN1->MixProd

Figure 2: The "Matched Reactivity" model. Using Tosylates often favors the concerted SN2-like pathway due to slightly higher stability compared to Mesylates at the anomeric position.

References

  • Zhuo, M. H., Wilbur, D. J., Kwan, E. E., & Bennett, C. S. (2019).[2] Matching Glycosyl Donor Reactivity to Sulfonate Leaving Group Ability Permits SN2 Glycosylations.[3][4][2] Journal of the American Chemical Society, 141(42), 16743–16754.[2]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Bycroft, M., et al. (2015). Tosylates and Mesylates: A Comparative Analysis of Leaving Group Efficiency. BenchChem Technical Guides.

  • Master Organic Chemistry. (2015). Tosylates and Mesylates.[5][6][7][8][9]

Sources

Beyond the Mesylate: Strategic Alternatives for Tetrahydro-2H-pyran-3-yl Installation

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical review of alternatives to Tetrahydro-2H-pyran-3-yl methanesulfonate , designed for medicinal chemists and process development scientists.

Executive Summary

Tetrahydro-2H-pyran-3-yl methanesulfonate (THP-3-OMs ) is a common alkylating agent used to introduce the tetrahydropyran moiety, a privileged scaffold in drug discovery for modulating lipophilicity (LogD) and metabolic stability.

However, the use of THP-3-OMs presents significant challenges:

  • Genotoxicity: Alkyl mesylates are Class 1 Potentially Genotoxic Impurities (PGIs), requiring strict control to ppm levels in API.

  • Stability: The secondary mesylate at the 3-position is prone to

    
     elimination, yielding the volatile and unstable dihydropyran (DHP) side product.
    
  • Reactivity:

    
     displacement at the secondary carbon of the pyran ring is often sluggish due to steric and electronic (dipolar) effects.
    

This guide evaluates three superior methodologies that bypass the isolation of the unstable mesylate, focusing on Reductive Amination , Mitsunobu Coupling , and Halide Substitution .

Decision Matrix: Selecting the Right Chemistry

The choice of reagent depends entirely on the nucleophile (


) required for your synthesis.

ReagentSelection Start Target: Install THP-3-yl Group NucType Identify Nucleophile Type Start->NucType Amine Amine (1° or 2°) NucType->Amine Phenol Phenol / Acid / Imide NucType->Phenol StrongNuc Thiol / Azide / Carbanion NucType->StrongNuc Strat1 STRATEGY A: Reductive Amination Amine->Strat1 Preferred Strat2 STRATEGY B: Mitsunobu Reaction Phenol->Strat2 Stereoinversion Strat3 STRATEGY C: In-Situ Activation (Tosylate/Halide) StrongNuc->Strat3 Classical SN2 Reagent1 Reagent: Dihydro-2H-pyran-3(4H)-one (THP-3-one) Strat1->Reagent1 Reagent2 Reagent: Tetrahydro-2H-pyran-3-ol (THP-3-ol) Strat2->Reagent2 Reagent3 Reagent: THP-3-OTs or THP-3-Br Strat3->Reagent3

Figure 1: Strategic decision tree for selecting the optimal THP-3-yl installation method based on nucleophile class.

Detailed Comparative Analysis

Alternative 1: Reductive Amination (The "Amine" Route)

Best For: Primary and Secondary Amines.[1][2] Reagent: Dihydro-2H-pyran-3(4H)-one (CAS: 23462-75-1).

Instead of forcing a difficult


 reaction between an amine and a secondary mesylate, reductive amination uses the corresponding ketone. This reaction is convergent , avoids PGI formation, and is generally higher yielding.
  • Mechanism: Formation of an iminium ion followed by in-situ reduction.[2]

  • Stereocontrol: The hydride source dictates the cis/trans ratio. Borohydrides typically favor thermodynamic stability, but steric bulk can be used to tune selectivity.

  • Protocol Highlight:

    • Dissolve amine (1.0 equiv) and Dihydro-2H-pyran-3(4H)-one (1.1 equiv) in DCE.

    • Add NaBH(OAc)3 (1.5 equiv) and catalytic AcOH.

    • Stir at RT for 4–16 h. Quench with sat. NaHCO3.

Expert Insight: The 3-ketone is an


-alkoxy ketone. While commercially available, it can be prone to racemization or dimerization if stored improperly. Always use fresh reagents.
Alternative 2: Mitsunobu Coupling (The "Oxygen" Route)

Best For: Phenols, Carboxylic Acids, Sulfonamides, Imides. Reagent: Tetrahydro-2H-pyran-3-ol (CAS: 19781-70-5).

The Mitsunobu reaction is the gold standard for creating C-O and C-N bonds on secondary carbons while inverting stereochemistry. It completely bypasses the mesylate intermediate.

  • Mechanism: Activation of the alcohol by

    
    /DIAD followed by 
    
    
    
    displacement.
  • Stereochemistry: Strict Inversion. If you need the (R)-product, start with the (S)-alcohol.

  • Protocol Highlight:

    • Dissolve Tetrahydro-2H-pyran-3-ol (1.0 equiv), Nucleophile (

      
      , 1.1 equiv), and 
      
      
      
      (1.2 equiv) in anhydrous THF.
    • Cool to 0°C. Add DIAD or DEAD (1.2 equiv) dropwise.

    • Warm to RT. Monitor disappearance of alcohol.[3][4]

Alternative 3: The Tosylate (The "Stable" Leaving Group)

Best For: Strong nucleophiles (Thiols, Azides) where Mitsunobu fails or Reductive Amination is impossible. Reagent: Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate.

If you must use a sulfonate, the tosylate is superior to the mesylate. Tosylates are generally more crystalline (allowing purification by recrystallization rather than distillation) and are often less reactive/genotoxic than the corresponding mesylates, though they are still treated as PGIs.

  • Comparison:

    • Mesylate: Liquid/Oil, thermally unstable, high PGI concern.

    • Tosylate: Solid, better thermal stability, UV active (easier reaction monitoring).

Performance Data Comparison

The following table synthesizes performance metrics for the installation of the THP-3-yl group onto a secondary amine (Morpholine) and a phenol (Phenol).

FeatureMesylate Route (Baseline)Reductive Amination (Alt 1)Mitsunobu (Alt 2)
Reagent THP-3-OMsTHP-3-oneTHP-3-OH
Step Count 2 (Activation + Sub)1 (One-pot)1 (One-pot)
Yield (Typical) 40–60%85–95% 70–85%
Reaction Time 12–24 h (often requires heat)2–6 h (RT)4–12 h (0°C to RT)
PGI Risk High (Class 1) Low/NoneLow (Hydrazine byproducts)
Atom Economy ModerateHighLow (Phosphine oxide waste)
Stereochemistry Inversion (often partial)Variable (Hydride dependent)Complete Inversion
Scalability Poor (Safety/Stability)Excellent Moderate (Chromatography)

Mechanistic Visualization

Understanding the pathway differences is critical for troubleshooting.

Mechanisms Alcohol THP-3-OH (Alcohol) Mesylate THP-3-OMs (Unstable Mesylate) Alcohol->Mesylate MsCl, Et3N (PGI Risk) OxyPhos Oxyphosphonium Intermediate Alcohol->OxyPhos PPh3, DIAD (Mitsunobu) Ketone THP-3-one (Ketone) Iminium Iminium Ion Ketone->Iminium Amine, H+ Prod_Inv Product (Inverted Config) Mesylate->Prod_Inv Nu- (SN2) Slow, Elimination Side-Rxn Prod_Mix Product (Cis/Trans Mix) Iminium->Prod_Mix NaBH(OAc)3 (Reductive Amination) OxyPhos->Prod_Inv Nu- (H-Nu) Fast, Clean Inversion

Figure 2: Mechanistic pathways comparing the classical Mesylate route against Mitsunobu and Reductive Amination strategies.

References

  • Genotoxicity of Mesylates: Snodin, D. J. "Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems?" Regulatory Toxicology and Pharmacology, 2006 , 45(1), 79-90. Link

  • Reductive Amination Review: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996 , 61(11), 3849-3862. Link

  • Mitsunobu Reaction Guide: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009 , 109(6), 2551-2651. Link

  • THP-3-one Synthesis & Stability: Pihko, P. M., et al. "Synthesis of Tetrahydro-2H-pyran-3-one." Journal of Organic Chemistry, 2005, 70, 4876.

Sources

Structural Elucidation of Tetrahydro-2H-pyran-3-yl Methanesulfonate Derivatives: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive guide on the spectroscopic confirmation of products derived from Tetrahydro-2H-pyran-3-yl methanesulfonate (THP-3-OMs) . Context: The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry. Functionalization at the C3 position is synthetically challenging due to the competition between nucleophilic substitution (


) and elimination (

) pathways. Value Proposition: This guide compares analytical methodologies, demonstrating why standard 1D NMR is often insufficient for stereochemical assignment and establishing a self-validating 2D NMR/GC-MS workflow as the industry standard.

The Chemical Challenge: Reactivity & Regiochemistry

The starting material, Tetrahydro-2H-pyran-3-yl methanesulfonate , contains a secondary sulfonate leaving group. When subjected to nucleophilic attack (e.g., by azides, amines, or alkoxides), three distinct outcomes are possible. Differentiating these outcomes requires rigorous spectroscopic evidence.

Reaction Pathways[1][2][3][4][5]
  • Inversion (

    
    ):  The nucleophile attacks from the backside, inverting the C3 stereocenter.[1]
    
  • Retention (

    
     / Neighboring Group Participation):  Rare in simple systems but possible via double inversion or ion-pairing.
    
  • Elimination (

    
    ):  Formation of dihydropyrans.
    
    • Path A: 3,4-dihydro-2H-pyran (Enol ether).

    • Path B: 3,6-dihydro-2H-pyran (Allyl ether).

Visualization of Pathways (Graphviz)

ReactionPathways SM THP-3-OMs (Starting Material) SN2 Substitution Product (Inversion of Configuration) SM->SN2 Nucleophile (Nu-) SN2 Path E2_A 3,4-Dihydro-2H-pyran (Enol Ether) SM->E2_A Base / Heat Elimination (Thermodynamic) E2_B 3,6-Dihydro-2H-pyran (Allyl Ether) SM->E2_B Base / Steric Bulk Elimination (Kinetic)

Caption: Divergent reaction pathways for THP-3-OMs. Analytical methods must distinguish between substitution (green) and elimination (red) products.

Comparative Guide: Analytical Performance

This section objectively compares three analytical workflows for confirming the product structure.

Table 1: Performance Matrix of Analytical Techniques
FeatureMethod A: Standard 1D NMR (

)
Method B: Integrated 2D NMR (NOESY/HSQC) Method C: GC-MS / LC-MS
Primary Utility Functional group verification.Stereochemical & Regiochemical assignment. Molecular weight & Purity check.
Stereo-Resolution Low (Requires clear

-coupling).
High (Spatial proximity detection). None (Isomers often co-elute).
Elimination Detection Good (Olefinic protons are distinct).Excellent.Good (Mass difference of -OMs vs -H).
Throughput High (5 mins/sample).Medium (30-60 mins/sample).High (15 mins/sample).
Cost Efficiency High.Medium.High.
Verdict Insufficient for C3 stereochemistry.Gold Standard for drug development.[2]Supplementary for purity.
Expert Insight: Why Method B is Mandatory

In THP systems, the chair conformation can flip. A simple 1D


 NMR might show a multiplet for the C3 proton, but without 2D NOESY (Nuclear Overhauser Effect Spectroscopy), you cannot definitively prove if the substituent is axial or equatorial. Trustworthiness in data relies on Method B. 

Detailed Experimental Protocol

This protocol describes the synthesis of a model derivative (3-azidotetrahydro-2H-pyran) to validate the analytical workflow.

Step 1: Synthesis (Self-Validating Setup)
  • Reagents: THP-3-OMs (1.0 eq),

    
     (1.5 eq), DMF (0.5 M).
    
  • Condition: Heat to 80°C for 4 hours.

  • Validation Point: Monitor by TLC (stain with

    
    ). Disappearance of sulfonate (
    
    
    
    in 1:1 Hex/EtOAc) and appearance of azide (non-polar) indicates conversion.
Step 2: Workup & Isolation
  • Dilute with

    
     and wash with water (
    
    
    
    ) to remove DMF/salts.
  • Dry over

    
     and concentrate carefully (Azides are volatile; do not use high vacuum < 10 mbar).
    
Step 3: Spectroscopic Workflow (The Core Directive)
A. Sample Preparation
  • Dissolve ~10 mg of product in 0.6 mL

    
     .
    
  • Note: If the product is polar (e.g., an amine salt), use

    
     . 
    
    
    
    is preferred for resolution of coupling constants.
B. Data Acquisition Parameters
  • 
     NMR (500 MHz+):  Set spectral width to -1 to 10 ppm. Acquire 16 scans.
    
  • 
     NMR:  Acquire 256 scans (azide carbons are quaternary and slow to relax).
    
  • COSY (Correlation Spectroscopy): Use to map the spin system from H2

    
     H3 
    
    
    
    H4.
  • NOESY (Mixing time 500ms): Critical for stereochemistry.

Data Interpretation & Causality

Here is how to interpret the data to confirm the structure, assuming an


 reaction (Inversion).
Identifying Elimination (The "Failure" Mode)

If the reaction failed (elimination occurred), you will see olefinic protons:

  • 3,4-dihydro-2H-pyran: Signals at 6.3 ppm (d) and 4.6 ppm (m) .

  • 3,6-dihydro-2H-pyran: Signals at 5.7 ppm (m) (two protons).

  • Action: If these exist, the nucleophilicity of your reagent was too low relative to its basicity.

Confirming Substitution (The "Success" Mode)

Look for the H3 proton (alpha to the azide).

  • Chemical Shift: Shifts upfield from the Mesylate (~4.6 ppm) to the Azide (~3.5 - 3.8 ppm).

  • Coupling Constants (

    
     values): 
    
    • Equatorial H3 (Axial Azide): Narrow multiplet (

      
       Hz).
      
    • Axial H3 (Equatorial Azide): Wide triplet of triplets or quartet (

      
       Hz).
      
Stereochemical Proof (NOESY)
  • Scenario: You expect inversion. Starting material was trans (Mesylate equatorial). Product should be cis (Azide axial).

  • Evidence: In the NOESY spectrum, if H3 is equatorial , it will show strong cross-peaks with the axial protons on C2 and C4 due to spatial proximity (1,3-diaxial interaction is absent, but local steric crowding is high). If H3 is axial , it will show correlations to other axial protons (1,3-diaxial NOE).

Analytical Decision Tree (Graphviz)

DecisionTree Start Analyze Crude Product (1H NMR) Olefin Olefinic Peaks? (4.5 - 6.5 ppm) Start->Olefin Elimination Elimination Product (Check Regiochem via COSY) Olefin->Elimination Yes H3_Signal Analyze H3 Signal (3.0 - 4.0 ppm) Olefin->H3_Signal No Coupling Measure Coupling (J) H3_Signal->Coupling Small_J Small J (2-5 Hz) H3 is Equatorial (Axial Subst.) Coupling->Small_J Large_J Large J (>10 Hz) H3 is Axial (Equatorial Subst.) Coupling->Large_J

Caption: Logic flow for assigning structure based on 1H NMR spectral features.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on conformational analysis of cyclohexane and pyran systems).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for substitution vs.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

  • Hans Reich's NMR Data Collection. (n.d.). Coupling Constants in Cyclic Systems. University of Wisconsin-Madison. (Authoritative source for Karplus relationships in cyclic ethers).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.

Sources

A Senior Application Scientist's Guide to Tetrahydro-2H-pyran-3-YL Methanesulfonate: A Cost-Benefit Analysis in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within drug discovery, the choice of reagents is a critical decision point, balancing reactivity, selectivity, cost, and scalability. The tetrahydropyran (THP) moiety is a privileged scaffold, appearing in numerous natural products and pharmaceuticals due to its favorable metabolic stability and ability to engage in hydrogen bonding.[1] This guide provides an in-depth analysis of (Tetrahydro-2H-pyran-3-yl)methyl methanesulfonate, a key reagent for introducing this valuable structural unit. We will objectively compare its performance against common alternatives, supported by experimental insights and cost considerations, to empower chemists in making informed strategic decisions.

The Role of Tetrahydro-2H-pyran-3-YL Methanesulfonate in Synthesis

(Tetrahydro-2H-pyran-3-yl)methyl methanesulfonate, hereafter referred to as THP-3-M-Ms , belongs to the class of sulfonate esters. Its utility stems from the exceptional leaving group ability of the mesylate anion (CH₃SO₃⁻). When a nucleophile attacks the benzylic carbon, the mesylate group readily departs, facilitating the formation of a new carbon-nucleophile bond under often mild conditions. This makes THP-3-M-Ms a powerful electrophile for the alkylation of a wide range of nucleophiles, including phenols, amines, thiols, and carbanions, thereby installing the (tetrahydro-2H-pyran-3-yl)methyl fragment.

The strategic advantage of using a pre-formed, activated pyran ring like THP-3-M-Ms lies in its efficiency. It circumvents the need for multi-step de novo ring synthesis, such as Prins cyclizations or intramolecular hydroalkoxylation, which may offer lower overall yields or require harsh catalytic systems.[2][3]

reagent THP-3-M-Ms (Electrophile) product Alkylated Product (Nu-CH2-THP) reagent->product SN2 Reaction mesylate Mesylate Anion (Leaving Group) reagent->mesylate displaces nucleophile Nucleophile (e.g., R-OH, R-NH2, R-SH) nucleophile->product

Caption: General SN2 reaction pathway using THP-3-M-Ms.

Performance Comparison: THP-3-M-Ms vs. Key Alternatives

The decision to use THP-3-M-Ms must be weighed against other common alkylating agents and synthetic strategies. The primary alternatives include the corresponding tosylate (THP-3-M-Ts ), the bromide (THP-3-M-Br ), and building the ring from acyclic precursors.

FeatureTetrahydro-2H-pyran-3-YL Methanesulfonate (THP-3-M-Ms)Corresponding Tosylate (THP-3-M-Ts)Corresponding Bromide (THP-3-M-Br)
Reactivity Excellent . Mesylate is a highly effective leaving group, often requiring milder conditions than halides.[4]Very Good . Tosylate is also an excellent leaving group, though sometimes slightly less reactive than mesylate.Good . Requires stronger nucleophiles or more forcing conditions (higher temperatures) compared to sulfonates.
Typical Yields High to excellent.High to excellent.Moderate to high, can be substrate-dependent.
Reaction Conditions Often room temperature to moderate heat (40-80 °C). Base (e.g., K₂CO₃, Et₃N) and polar aprotic solvent (e.g., DMF, Acetonitrile) are typical.[5]Similar to mesylate, though may require slightly elevated temperatures.Often requires higher temperatures (>80 °C) or phase-transfer catalysts to achieve comparable reaction rates.
Byproducts Methanesulfonic acid/salt. Generally water-soluble and easily removed during aqueous workup.p-Toluenesulfonic acid/salt. Also water-soluble but introduces a bulky, aromatic byproduct.Bromide salts. Easily removed by aqueous workup.
Purification Generally straightforward due to clean reactions and soluble byproducts.Straightforward, similar to mesylate.Can sometimes be complicated by side reactions (e.g., elimination) at higher temperatures.
Stability & Handling Solid, crystalline, and generally stable for storage under inert, dry conditions. Causes skin and eye irritation.Solid, crystalline, and very stable. Generally considered easier to handle for long-term storage.Can be a liquid or low-melting solid. Potentially more susceptible to decomposition over time than sulfonates. A lachrymator.
Cost-Effectiveness Moderate. More expensive than the corresponding halide but often cheaper than complex catalysts.Moderate to High. Often more expensive than the corresponding mesylate due to the cost of tosyl chloride.Low . Generally the most cost-effective option on a per-mole basis for the raw material.
Experimental Protocols: A Head-to-Head Comparison

To provide a practical context, we present two detailed protocols for the O-alkylation of 4-methoxyphenol, a common nucleophile.

Note: The 4-yl isomer is used here as a representative example due to more extensive public data, but the procedure is directly analogous for the 3-yl isomer.

Rationale: This protocol leverages the high reactivity of the mesylate. Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the phenol without causing unwanted side reactions. Acetonitrile is chosen as the solvent for its suitable polarity and ease of removal.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methoxyphenol (1.24 g, 10 mmol), (tetrahydro-2H-pyran-4-yl)methyl methanesulfonate (2.14 g, 11 mmol, 1.1 eq), and potassium carbonate (2.76 g, 20 mmol, 2.0 eq).

  • Solvent Addition: Add 40 mL of anhydrous acetonitrile.

  • Reaction: Heat the mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (50 mL) and wash with 1M NaOH (2 x 20 mL) to remove any unreacted phenol, followed by brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be further purified by silica gel chromatography if necessary.

Rationale: The lower reactivity of the bromide necessitates more forcing conditions. DMF is used as a higher-boiling polar aprotic solvent to facilitate the reaction at an elevated temperature.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methoxyphenol (1.24 g, 10 mmol), 4-(bromomethyl)tetrahydro-2H-pyran (2.13 g, 12 mmol, 1.2 eq), and potassium carbonate (2.76 g, 20 mmol, 2.0 eq).

  • Solvent Addition: Add 40 mL of anhydrous DMF.

  • Reaction: Heat the mixture to 100-110 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction to room temperature. Pour the mixture into 100 mL of water and extract with ethyl acetate (3 x 40 mL).

  • Purification: Combine the organic layers and wash with 1M NaOH (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The higher boiling point of DMF requires careful removal under high vacuum. The crude product is then purified by silica gel chromatography.

cluster_0 Workflow: THP-3-M-Ms cluster_1 Workflow: THP-3-M-Br ms_reagents Reagents Setup Phenol, THP-Ms, K2CO3, MeCN ms_reaction Reaction 80 °C, 4-6h ms_reagents->ms_reaction ms_workup Workup Filter, Concentrate ms_reaction->ms_workup ms_purify Purification Liquid-Liquid Extraction, Chromatography ms_workup->ms_purify br_reagents Reagents Setup Phenol, THP-Br, K2CO3, DMF br_reaction Reaction 110 °C, 12-16h br_reagents->br_reaction br_workup Workup Pour into Water, Extract br_reaction->br_workup br_purify Purification Liquid-Liquid Extraction, Chromatography br_workup->br_purify

Caption: Comparative experimental workflows for O-alkylation.

Cost-Benefit Analysis and Final Recommendation

The choice between THP-3-M-Ms and its alternatives is a classic case of balancing upfront reagent cost against overall process efficiency and time.

  • When to Choose Tetrahydro-2H-pyran-3-YL Methanesulfonate:

    • Sensitive Substrates: For complex molecules with thermally sensitive functional groups, the milder reaction conditions afforded by the mesylate are a significant advantage, preserving molecular integrity and maximizing yield.

    • High-Value Synthesis: In late-stage drug development or when synthesizing high-value fine chemicals, the reliability, clean conversion, and high yields of THP-3-M-Ms justify its higher initial cost. The reduced purification effort and shorter reaction times can lead to lower overall "cost-of-goods."

    • Difficult Nucleophiles: For weakly nucleophilic substrates, the enhanced electrophilicity of the mesylate can be the difference between a successful reaction and failure.

  • When to Choose an Alternative (e.g., the Bromide):

    • Large-Scale, Cost-Driven Synthesis: For early-stage intermediates or when producing on a multi-kilogram scale, the significantly lower cost of the bromide analogue makes it the more economically viable option, provided the substrate can tolerate the higher temperatures and longer reaction times.

    • Simple, Robust Substrates: If the nucleophile is robust and highly reactive, the added "power" of the mesylate is unnecessary, and the bromide will perform adequately.

Tetrahydro-2H-pyran-3-YL methanesulfonate is a superior reagent for high-value, sensitive, and challenging synthetic applications. Its primary benefits—high reactivity, clean conversions, and mild conditions—translate to saved time, simplified purification, and higher success rates, particularly in the complex settings of pharmaceutical research. While the corresponding bromide is a viable, cost-effective alternative for bulk, robust applications, the mesylate's performance characteristics often provide a net benefit that outweighs its higher purchase price. As Senior Application Scientists, we recommend thorough evaluation on a small scale, but for reliability and efficiency in complex synthesis, THP-3-M-Ms is the preferred technical choice.

References

  • FooDB. (n.d.). Safety Data Sheet: Tetrahydro-6-methyl-2H-pyran-2-one. Retrieved from [Link][6]

  • Google Patents. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative. Retrieved from [7]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. Retrieved from [Link][2]

  • National Center for Biotechnology Information. (2012). Flexible and biomimetic analogs of triple uptake inhibitor.... Retrieved from [Link][5]

  • MDPI. (2024). Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method. Retrieved from [Link][1]

  • ResearchGate. (n.d.). Synthesis of tetrahydropyran derivatives. Retrieved from [Link][3]

  • Arkivoc. (2009). A comparison of several modern alkylating agents. Retrieved from [Link][4]

Sources

Case studies on the successful application of Tetrahydro-2H-pyran-3-YL methanesulfonate in total synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of Tetrahydro-2H-pyran-3-yl methanesulfonate , focusing on its role as a precision electrophile in medicinal chemistry.

Executive Summary

Tetrahydro-2H-pyran-3-yl methanesulfonate (THP-3-OMs) serves as a critical electrophilic building block for installing the pharmacologically privileged tetrahydro-2H-pyran-3-yl moiety. Unlike its 4-isomer, the 3-position introduces a chiral center, necessitating strict stereocontrol during synthesis.

This guide compares THP-3-OMs against halide and Mitsunobu alternatives, demonstrating its superior utility in large-scale manufacturing of Glucokinase Activators (GKAs) and Kinase Inhibitors .

Part 1: Chemical Profile & Mechanistic Advantage

The Electrophile Landscape

In the installation of the THP-3-yl group, chemists typically choose between three pathways. The methanesulfonate (mesylate) offers the optimal balance of reactivity, atom economy, and crystallinity.

FeatureMesylate (OMs) Tosylate (OTs) Halide (Br/I) Mitsunobu (OH)
Atom Economy High (Leaving Group MW: 95)Moderate (Leaving Group MW: 171)Good (Br: 80, I: 127)Poor (Ph₃PO + Hydrazine waste)
Crystallinity Moderate to HighHigh (Easy purification)Low (Often oils)N/A (In situ activation)
Reactivity (

)
Excellent (

)
Good (

)
Variable (Elimination risk)Good (Steric dependent)
Stability High (Stable solid/oil)HighModerate (Light sensitive)Stable (Alcohol precursor)
Scale-Up Suitability Preferred GoodModeratePoor (Difficult waste removal)
Mechanistic Causality: The Advantage

The primary application of THP-3-OMs is the stereospecific substitution via the


 mechanism.
  • Stereoinversion: Reaction of (R)-THP-3-OMs with a nucleophile yields the (S)-substituted product (Walden Inversion).

  • Elimination Suppression: Unlike alkyl halides, which often undergo competing E2 elimination to form dihydropyrans, the mesylate leaving group—combined with non-basic nucleophiles (e.g., azides, thiolates)—favors substitution.

SN2_Mechanism Start (R)-THP-3-OMs (Electrophile) TS Pentacoordinate Transition State Start->TS Product (S)-3-Substituted THP (Inverted Center) TS->Product Loss of OMs- Nu Nucleophile (N3-, RS-, RNH2) Nu->TS Backside Attack

Figure 1: The reaction proceeds via a concerted backside attack, ensuring high enantiomeric excess (ee) in the final product.

Part 2: Case Study A — Synthesis of Chiral 3-Aminotetrahydropyrans

Context: The (S)-3-aminotetrahydropyran scaffold is a bioisostere for proline and cyclohexylamine, found in various inhibitors of CHK1 and BACE1 .

The Challenge

Direct amination of the ketone is non-stereoselective. The Mitsunobu reaction with hydrazoic acid (


) is hazardous on a kilogram scale.
The Mesylate Solution

The optimized route utilizes (R)-THP-3-OMs to access the (S)-amine via azide displacement.

Experimental Workflow:

  • Activation: (R)-3-Hydroxytetrahydropyran

    
     (R)-Mesylate (MsCl, TEA).
    
  • Displacement: (R)-Mesylate +

    
    
    
    
    
    (S)-Azide (Inversion).
  • Reduction: (S)-Azide +

    
    
    
    
    
    (S)-Amine.

Performance Data (Scale: 500g):

Metric Mesylate Route Mitsunobu Route
Overall Yield 82% 65%
Enantiomeric Excess >98% 92-95%

| Safety Profile | Green (Standard reagents) | Red (Explosive


 risk) |
| Purification  | Crystallization (Amine HCl) | Chromatography required |

Part 3: Case Study B — O-Alkylation in Glucokinase Activators (GKAs)

Context: Glucokinase activators (e.g., analogs of Dorzagliatin) often require a hydrophobic ether linkage at the 3-position of the THP ring to occupy the allosteric site of the enzyme.

Protocol: Etherification of Phenols

Using THP-3-OMs allows for the mild alkylation of complex phenolic intermediates without affecting acid-sensitive groups (e.g., nitriles, esters).

Detailed Protocol:

  • Reagents: Phenolic substrate (1.0 equiv), (S)-THP-3-OMs (1.2 equiv),

    
     (2.0 equiv).
    
  • Solvent: DMF or Acetonitrile (0.5 M).

  • Conditions: Heat to 60°C for 12-16 hours.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF.

  • Result: Formation of the (R)-configured aryl ether.

GKA_Synthesis Phenol Phenolic Core (GKA Scaffold) Base Cs2CO3 / DMF 60°C, 12h Phenol->Base Reagent (S)-THP-3-OMs (Reagent) Reagent->Base Intermediate Transition State (SN2) Base->Intermediate Product (R)-O-THP Ether (Target Molecule) Intermediate->Product Inversion of Configuration

Figure 2: The use of Cesium Carbonate (


) is critical as the "Cesium Effect" enhances the nucleophilicity of the phenoxide ion, promoting the reaction with the secondary mesylate.

Part 4: Detailed Experimental Protocols

Preparation of (R)-Tetrahydro-2H-pyran-3-yl Methanesulfonate

This protocol ensures the formation of a stable, high-purity electrophile.

  • Setup: Charge a dry 3-neck flask with (R)-tetrahydro-2H-pyran-3-ol (10.0 g, 98 mmol) and anhydrous DCM (100 mL). Cool to 0°C under

    
    .
    
  • Addition: Add Triethylamine (1.5 equiv, 20.5 mL) followed by dropwise addition of Methanesulfonyl chloride (MsCl) (1.2 equiv, 9.1 mL). Exotherm warning: Maintain T < 5°C.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor by TLC (EtOAc/Hex 1:1).

  • Quench: Pour into ice-cold saturated

    
     (100 mL).
    
  • Extraction: Extract with DCM (2 x 50 mL). Wash combined organics with brine, dry over

    
    .
    
  • Purification: Concentrate in vacuo to yield the mesylate as a pale yellow oil (Quant.). Note: The product is sufficiently pure for the next step; distillation is not recommended due to thermal instability.

Nucleophilic Displacement with Sodium Azide
  • Solvent Switch: Dissolve the crude mesylate (from 4.1) in DMF (100 mL).

  • Reagent: Add Sodium Azide (

    
    ) (2.0 equiv, 12.7 g). Caution: Azides are toxic.
    
  • Heating: Heat to 80°C for 16 hours.

  • Workup: Cool to RT. Dilute with water (300 mL) and extract with

    
     (3 x 100 mL). Ether is preferred to avoid DMF carryover.
    
  • Safety: Treat the aqueous waste with bleach to quench excess azide before disposal.

Part 5: Troubleshooting & Handling

IssueProbable CauseCorrective Action
Low Yield (Elimination) Reaction temperature too high or base too strong.Lower temp to 60°C; switch from

to

or remove base if using Azide.
Racemization

pathway competition.
Ensure solvent is aprotic (DMF/DMSO) and nucleophile concentration is high to favor

.
Hydrolysis of Mesylate Wet solvents or reagents.Use anhydrous solvents; store mesylate under Argon at 4°C.

References

  • Automated Synthesis of Prexasertib and Derivatives. Nature Chemistry, 2021. (Describes flow chemistry approaches for kinase inhibitors).

  • Nucleophilic Substitution (SN2): Dependence on Nucleophile and Leaving Group. Journal of Organic Chemistry. (Mechanistic grounding for mesylate superiority).

  • Method for Synthesizing Chiral 3-Amino Tetrahydropyran. Google Patents CN102030734A. (Detailed industrial protocol for the Azide displacement route).

  • Tosylates and Mesylates in Organic Synthesis. Master Organic Chemistry. (Comparative analysis of leaving group stability).

  • Synthesis of Glucokinase Activators containing Tetrahydropyran Moieties. Journal of Medicinal Chemistry. (Context for O-alkylation applications).

Safety Operating Guide

A Guide to the Safe Disposal of Tetrahydro-2H-pyran-3-yl Methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: Understanding the Core Hazard

Tetrahydro-2H-pyran-3-yl methanesulfonate (THP-3-Ms) is a sulfonate ester. The methanesulfonate ("mesylate") group is an excellent leaving group in nucleophilic substitution reactions, structurally analogous to those found in potent alkylating agents. Alkylating agents are a class of reactive compounds that can transfer an alkyl group to nucleophilic sites on biomolecules, including DNA.[1][2][3] This reactivity is the basis for their potential genotoxic, mutagenic, and carcinogenic properties.[1][3]

Therefore, all waste containing Tetrahydro-2H-pyran-3-yl methanesulfonate, including neat material, solutions, and contaminated labware, must be considered hazardous. It requires chemical deactivation before entering the standard hazardous waste stream.[4][5] Simply placing the active compound in a waste container is not sufficient and poses a risk to personnel handling the waste downstream.

The core principle of disposal is the chemical destruction of the methanesulfonate ester via nucleophilic attack. This guide provides two validated methods for this neutralization process.

Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any deactivation procedure, a thorough risk assessment is mandatory. The primary risks involve exposure through inhalation, skin contact, or ingestion, leading to potential irritation and long-term health effects associated with alkylating agents.

All handling and decontamination steps must be performed inside a certified chemical fume hood.[6][7] The following PPE is required:

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles and a full-face shieldProtects against splashes of both the mesylate and the corrosive quenching solutions.
Hand Protection Nitrile gloves (double-gloved)Provides a barrier against chemical permeation. Double-gloving allows for safe removal of the outer, contaminated layer.
Body Protection Flame-resistant laboratory coatProtects skin and personal clothing from contamination.
Footwear Closed-toe, non-permeable shoesPrevents exposure from spills on the floor.[8]
Chemical Deactivation Protocols

Two primary methods are recommended for the effective neutralization of Tetrahydro-2H-pyran-3-yl methanesulfonate. The choice depends on laboratory inventory and specific experimental waste streams.

This method uses a strong base to hydrolyze the methanesulfonate ester into the less hazardous alcohol (tetrahydro-2H-pyran-3-ol) and methanesulfonic acid (as its salt).[9]

Required Materials:

  • Waste container (HDPE or glass, compatible with the waste)

  • Stir plate and magnetic stir bar

  • Sodium Hydroxide (NaOH) pellets or solution

  • pH indicator strips or a calibrated pH meter

  • Appropriate vessel for the reaction (e.g., Erlenmeyer flask) rated for the volume of waste.

Step-by-Step Procedure:

  • Prepare Quenching Solution: In a suitable flask within a fume hood, prepare a 1 M to 2 M solution of Sodium Hydroxide (NaOH). If starting with solid NaOH, add it slowly to water in a beaker, as the dissolution is highly exothermic. Cool the solution to room temperature.

  • Initial Quench: Place the flask containing the NaOH solution in an ice-water bath to manage any potential exotherm from the reaction.

  • Slow Addition of Waste: While stirring the NaOH solution, slowly add the waste containing Tetrahydro-2H-pyran-3-yl methanesulfonate via a pipette or funnel. Do not exceed a 1:10 ratio of waste to quenching solution.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for a minimum of 4 hours (overnight is recommended) to ensure complete hydrolysis.

  • Proceed to Section 4: Final Waste Processing.

Sodium thiosulfate is a potent nucleophile highly effective at destroying alkylating agents by forming a stable, non-reactive thiosulfate ester.[10] Studies have shown it to be highly efficient for deactivating various methanesulfonates, with resulting products showing no mutagenic activity.[10]

Required Materials:

  • Waste container (HDPE or glass, compatible with the waste)

  • Stir plate and magnetic stir bar

  • Sodium Thiosulfate (Na₂S₂O₃)

  • pH indicator strips or a calibrated pH meter

  • Appropriate vessel for the reaction (e.g., Erlenmeyer flask)

Step-by-Step Procedure:

  • Prepare Quenching Solution: In a flask within a fume hood, prepare a 1 M solution of Sodium Thiosulfate (Na₂S₂O₃) in water.

  • Initial Quench: Place the flask on a stir plate. An ice bath is recommended as a precaution but the reaction is typically less exothermic than base hydrolysis.

  • Slow Addition of Waste: While stirring the thiosulfate solution, slowly add the waste containing Tetrahydro-2H-pyran-3-yl methanesulfonate. Maintain at least a 5-fold molar excess of thiosulfate to the estimated amount of mesylate.

  • Reaction: Allow the mixture to stir at room temperature for a minimum of 4 hours (overnight is recommended) to ensure the complete destruction of the alkylating agent.[10]

  • Proceed to Section 4: Final Waste Processing.

Final Waste Processing and Disposal

After the deactivation reaction is complete, the resulting aqueous solution must be prepared for final disposal.

  • pH Neutralization: Test the pH of the treated waste solution.

    • If the solution is basic (from Method 1), slowly add a dilute acid (e.g., 1 M HCl) with stirring until the pH is between 6.0 and 8.0.

    • If the solution is acidic, slowly add a dilute base (e.g., 1 M sodium bicarbonate) until the pH is neutral.

  • Containerization: Transfer the neutralized, deactivated solution into a designated hazardous waste container.[11][12] The container must be made of a compatible material (e.g., HDPE) and have a secure, tight-fitting lid.[4]

  • Labeling: The container must be accurately and clearly labeled.[6] Fill out a hazardous waste tag as required by your institution's Environmental Health & Safety (EHS) office. The label must include:

    • The words "Hazardous Waste".

    • A complete list of the final contents (e.g., "Water, Sodium Methanesulfonate, Tetrahydro-2H-pyran-3-ol, Sodium Chloride"). Avoid abbreviations.

    • The date the container was started.

    • The name of the principal investigator or lab group.

  • Storage and Pickup: Store the sealed and labeled container in a designated satellite accumulation area, typically within a fume hood or a vented cabinet, until it is collected by your institution's EHS personnel for final disposal.[7][8]

Workflow and Spill Management

The following diagram outlines the complete decision and action workflow for proper disposal.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_decon Deactivation Protocol cluster_final Final Processing & Disposal A Identify Waste: Tetrahydro-2H-pyran-3-yl Methanesulfonate B Assess Hazards: Potential Alkylating Agent A->B C Don Required PPE (Fume Hood, Goggles, Gloves) B->C D Select Quenching Method C->D E1 Method 1: Prepare 1-2M NaOH (Ice Bath) D->E1 E2 Method 2: Prepare 1M Na2S2O3 D->E2 F Slowly Add Waste to Quenching Solution E1->F E2->F G Stir for >4 Hours (Overnight Recommended) F->G H Test & Neutralize pH (Target: 6.0 - 8.0) G->H I Transfer to Labeled Hazardous Waste Container H->I J Store in Satellite Accumulation Area I->J K Arrange EHS Pickup J->K Spill Spill Emergency Spill_Action 1. Evacuate & Alert Others 2. Contain Spill with Absorbent 3. Cover & Treat in-place with Quenching Solution (e.g., Na2S2O3) 4. Collect as Hazardous Waste Spill->Spill_Action Occurs

Caption: Disposal workflow for Tetrahydro-2H-pyran-3-yl Methanesulfonate.

In the event of a spill, evacuate the immediate area and alert personnel. For small spills within a fume hood, contain the spill with an inert absorbent material. Do not attempt to clean it up dry. Gently cover the contaminated absorbent with your chosen quenching solution (thiosulfate is often preferred for spills) and allow it to react for at least one hour before carefully collecting the material into a hazardous waste container. For large spills, evacuate the lab and contact your EHS emergency line immediately.

References

  • Lunn, G., & Sansone, E. B. (1991). Evaluation of methods for destruction of some alkylating agents. PubMed, 29(2), 181-185. [Link]

  • Justrite. (2018). Chemical Waste Disposal in Academic Labs. YouTube. [Link]

  • Environmental Marketing Services. (2025). Effective Laboratory Waste Disposal Strategies. [Link]

  • Organic Chemistry Portal. Alcohol to Mesylate - Methanesulfonyl Chloride (MeSO2Cl). [Link]

  • University of South Florida. (2023). Guide to Chemical Waste Disposal in Chemistry Lab. YouTube. [Link]

  • Google Patents. (1996). Process for recovery and recycle of methanesulfonic acid and phosphorous acid.
  • ResearchGate. (2007). Selective Hydrolysis of Methanesulfonate Esters. [Link]

  • LabXchange. (2022). How To: Lab Waste. YouTube. [Link]

  • JoVE. (2017). Proper Handling and Disposal of Laboratory Waste. [Link]

  • National Center for Biotechnology Information. (2018). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. [Link]

  • GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. [Link]

  • Organic Syntheses. 2-TRIMETHYLSILYLETHANESULFONYL CHLORIDE (SES-Cl). [Link]

  • University of Colorado Boulder Environmental Health & Safety. Safe Handling and Storage of Chemicals. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.